Conglobatin
Description
dimer consisting of 2 molecules of 7-hydroxy-8-oxazolyl-2,4,6-trimethyl-2-octenoic acid joined by 2 ester linkages; structure
Properties
Molecular Formula |
C28H38N2O6 |
|---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
(3Z,5R,7S,8S,13R,15S,16S)-3,5,7,11,13,15-hexamethyl-8,16-bis(1,3-oxazol-5-ylmethyl)-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione |
InChI |
InChI=1S/C28H38N2O6/c1-17-7-19(3)25(11-23-13-29-15-33-23)35-28(32)22(6)10-18(2)8-20(4)26(12-24-14-30-16-34-24)36-27(31)21(5)9-17/h9-10,13-20,25-26H,7-8,11-12H2,1-6H3/b21-9-,22-10?/t17-,18-,19+,20+,25+,26+/m1/s1 |
InChI Key |
LAJRJVDLKYGLOO-NOWRJNBASA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Origin of Conglobatin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Conglobatin is a C2-symmetrical macrodiolide natural product with promising antitumor activity. Originally isolated from the bacterium Streptomyces conglobatus, this complex molecule has garnered significant interest for its unique structure and mechanism of action. This technical guide provides an in-depth exploration of the origin of this compound, detailing its producing organism, biosynthetic pathway, isolation and purification protocols, and its molecular mechanism of action as a heat shock protein 90 (Hsp90) inhibitor. Quantitative data on its biological activity and detailed experimental methodologies are presented to support further research and development.
Introduction
This compound is a 16-membered macrocyclic diolide first reported in 1979 from Streptomyces conglobatus ATCC 31005.[1] Initially, it was not found to possess significant antibiotic or antitumor properties.[1] However, later studies, where it was referred to as FW-04-806, revealed its potential as an anticancer agent.[2] this compound's structure is characterized by two identical monomeric units of 7-hydroxy-8-oxazoyl-2,4,6-trimethyl-2-octenoic acid joined by ester linkages.[1] This unique C2-symmetrical architecture is assembled by a sophisticated enzymatic machinery within its producing organism. Recent research has elucidated the genetic basis for its biosynthesis and identified its molecular target, paving the way for potential therapeutic applications.
Producing Organism and Fermentation
This compound is naturally produced by the Gram-positive bacterium, Streptomyces conglobatus.[1] Strains of this species have been isolated from soil and are known producers of other secondary metabolites. In addition to the original producer, Streptomyces conglobatus ATCC 31005, novel analogues of this compound have been isolated from other Streptomyces species, indicating a potential for wider distribution of this biosynthetic machinery in nature.[2]
Fermentation Protocol for this compound Production
Successful production of this compound requires specific culture conditions to induce the expression of its biosynthetic gene cluster. The following protocol is based on established methods for the cultivation of Streptomyces conglobatus.[3][4][5][6]
Table 1: Media Composition for Streptomyces conglobatus Fermentation
| Medium Type | Component | Concentration |
| Seed Medium | Tryptone Soy Broth | 30 g/L |
| Yeast Extract | 5 g/L | |
| Sucrose | 103 g/L | |
| Production Medium | Soluble Starch | 30 g/L |
| Peptone | 7.5 g/L | |
| Yeast Extract | 0.25 g/L | |
| Soybean Meal | 10 g/L | |
| K₂HPO₄·3H₂O | 0.5 g/L | |
| KH₂PO₄ | 0.7 g/L | |
| MgSO₄·7H₂O | 0.4 g/L | |
| MnSO₄·H₂O | 0.02 g/L | |
| ZnSO₄·7H₂O | 0.01 g/L |
Protocol:
-
Inoculum Preparation: A seed culture is initiated by inoculating the seed medium with spores or a mycelial suspension of Streptomyces conglobatus. The culture is incubated at 28-30°C with shaking at 150-250 rpm for 2-3 days.
-
Production Culture: The production medium is inoculated with a 5-10% (v/v) of the seed culture.
-
Incubation: The production culture is incubated at 28-30°C with shaking at 200-250 rpm for 7-9 days.
-
Monitoring: The production of this compound can be monitored by analyzing culture extracts using High-Performance Liquid Chromatography (HPLC).
Isolation and Purification
The recovery of this compound from the fermentation broth involves extraction and chromatographic purification steps.
Experimental Protocol for this compound Isolation
The following protocol details the extraction and purification of this compound from a Streptomyces conglobatus culture.[3][7]
-
Extraction:
-
The whole fermentation broth (1 L) is extracted three times with an equal volume of ethyl acetate.
-
The organic phases are combined and evaporated to dryness under reduced pressure.
-
-
Solvent Partitioning:
-
The crude extract is redissolved in methanol (B129727) and partitioned against hexane (B92381) to remove nonpolar impurities. The methanolic layer is retained.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
The methanolic extract is concentrated and subjected to preparative HPLC.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of methanol and water.
-
Detection: UV detection at a wavelength corresponding to the chromophore of this compound.
-
Fractions containing this compound are collected, pooled, and the solvent is evaporated to yield pure this compound.
-
Biosynthesis of this compound
The biosynthesis of this compound is orchestrated by a modular polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) system, encoded by the cong gene cluster.
The cong Biosynthetic Gene Cluster
The cong gene cluster was identified and cloned from Streptomyces conglobatus, revealing the genetic blueprint for this compound assembly.[8] The cloning of this large gene cluster was achieved through a one-step Gibson assembly method.
This protocol outlines the one-step cloning of the 41-kbp cong gene cluster.[8]
-
Genomic DNA Isolation: High-molecular-weight genomic DNA is isolated from Streptomyces conglobatus.
-
Vector and Insert Preparation:
-
The genomic DNA is digested with appropriate restriction enzymes (e.g., XhoI and EcoRI) to release the cong gene cluster.
-
A suitable vector (e.g., an integrating Streptomyces vector) is linearized by PCR, with ends homologous to the termini of the target gene cluster.
-
-
Gibson Assembly: The digested genomic DNA fragment and the linearized vector are mixed with a Gibson Assembly Master Mix containing an exonuclease, a DNA polymerase, and a DNA ligase. The mixture is incubated to allow for the seamless assembly of the gene cluster into the vector.
-
Transformation and Verification: The resulting construct is transformed into a suitable E. coli strain for propagation and then introduced into a heterologous Streptomyces host for expression studies. The correct insertion is verified by PCR and sequencing.
Proposed Biosynthetic Pathway
The biosynthesis of the this compound monomer is initiated by an NRPS module that activates and modifies an amino acid starter unit. This is followed by a series of extensions with methylmalonyl-CoA and malonyl-CoA extender units catalyzed by the modular PKS. A key feature of this pathway is the iterative action of the thioesterase (TE) domain, which dimerizes two identical monomer units in a head-to-tail fashion and subsequently catalyzes the macrocyclization to form the final C2-symmetrical structure.
Caption: Proposed biosynthetic pathway of this compound.
In Vitro Reconstitution of the Thioesterase Activity
The iterative catalytic activity of the this compound thioesterase (Cong-TE) has been demonstrated through in vitro assays.
This protocol describes the in vitro reconstitution of the Cong-TE activity.[3]
-
Protein Expression and Purification: The Cong-TE domain is overexpressed in E. coli and purified to homogeneity.
-
Substrate Synthesis: A synthetic analogue of the this compound monomer, typically as an N-acetylcysteamine (SNAC) thioester, is chemically synthesized.
-
Enzymatic Reaction:
-
The purified Cong-TE is incubated with the monomeric substrate in a suitable buffer at a controlled temperature.
-
The reaction mixture is incubated for a specific period to allow for dimerization and cyclization.
-
-
Product Analysis: The reaction products are extracted and analyzed by HPLC and mass spectrometry (MS) to identify the formation of the linear dimer and the cyclized this compound.
Mechanism of Action
This compound exerts its anticancer effects by targeting the molecular chaperone Hsp90.
Inhibition of the Hsp90-Cdc37 Interaction
This compound functions as a protein-protein interaction inhibitor. It binds to the N-terminal domain of Hsp90 and disrupts its interaction with the co-chaperone Cdc37. This disruption prevents the proper folding and maturation of Hsp90 client proteins, many of which are key oncoproteins.
Caption: Mechanism of Hsp90 inhibition by this compound.
Downregulation of Hsp90 Client Proteins and Downstream Effects
The inhibition of the Hsp90-Cdc37 complex leads to the proteasomal degradation of key client proteins involved in cancer cell proliferation, survival, and angiogenesis. These include HER2, Akt, Raf-1, and the hypoxia-inducible factor 1-alpha (HIF-1α).[2][9][10][11][12][13] The degradation of HIF-1α, a master regulator of the hypoxic response in tumors, leads to the downregulation of its target genes, such as vascular endothelial growth factor (VEGF), which is crucial for angiogenesis.
Caption: Downstream effects of this compound.
Biological Activity
This compound has demonstrated significant cytotoxic activity against various cancer cell lines.
Table 2: Cytotoxicity of this compound (FW-04-806) against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| SKBR3 | Breast Cancer | ~1 | [14][15][16] |
| MCF-7 | Breast Cancer | ~5 | [14][15][16] |
| K562 | Leukemia | 9.76 ± 0.19 | [15] |
| HL60 | Leukemia | 30.89 ± 0.12 | [15] |
| NS-1 | Myeloma | 1.39 µg/mL | [2] |
Conclusion
This compound is a fascinating natural product with a complex origin and a well-defined mechanism of action. Its biosynthesis via a modular PKS/NRPS system and a unique iterative thioesterase highlights the intricate chemistry performed by microorganisms. As an inhibitor of the Hsp90-Cdc37 protein-protein interaction, this compound represents a promising lead compound for the development of novel anticancer therapeutics. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate further research into this remarkable molecule and its potential clinical applications.
References
- 1. This compound, a novel macrolide dilactone from Streptomyces conglobatus ATCC 31005 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of specialized metabolite production in genetically engineered Streptomyces pactum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iterative Mechanism of Macrodiolide Formation in the Anticancer Compound this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production [frontiersin.org]
- 7. CN112225768A - Method for extracting trilobatin and phlorizin from lithocarpus litseifolius - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. HIF-1α signaling: Essential roles in tumorigenesis and implications in targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transcription factor HIF1A: downstream targets, associated pathways, polymorphic hypoxia response element (HRE) sites, and initiative for standardization of reporting in scientific literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Differential expression of HIF1A and its downstream target VEGFA in the main subtypes of renal cell carcinoma and their impact on patient survival [frontiersin.org]
- 12. HIF-1: upstream and downstream of cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. haematologica.org [haematologica.org]
- 14. researchgate.net [researchgate.net]
- 15. storage.googleapis.com [storage.googleapis.com]
- 16. researchgate.net [researchgate.net]
Discovery of Conglobatin from Streptomyces conglobatus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Conglobatin, a C2-symmetrical macrodiolide dilactone, is a secondary metabolite produced by the bacterium Streptomyces conglobatus. Initially isolated in 1979, its potent antitumor activities have garnered significant interest in recent years. This technical guide provides an in-depth overview of the discovery, biosynthesis, mechanism of action, and experimental evaluation of this compound. Detailed protocols for key experiments are provided, alongside a comprehensive summary of its biological activities. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, oncology, and drug development.
Introduction
Streptomyces, a genus of Gram-positive bacteria, is a prolific source of a diverse array of bioactive secondary metabolites, which have been developed into numerous clinically important drugs, including antibiotics and anticancer agents. Streptomyces conglobatus ATCC 31005 was first identified as the producer of the polyether antibiotic ionomycin. Subsequent fermentation of this strain led to the isolation and characterization of a novel macrolide dilactone, this compound (C₂₈H₃₈N₂O₆)[1].
Initially reported to have minimal antibiotic or antitumor activity, further investigations have revealed that this compound exhibits significant cytotoxic effects against various cancer cell lines. Its mechanism of action has been elucidated as an inhibitor of Heat shock protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous oncoproteins. This compound disrupts the interaction between Hsp90 and its co-chaperone Cdc37, leading to the degradation of Hsp90 client proteins, ultimately resulting in cell cycle arrest and apoptosis[2]. This unique mechanism of action makes this compound a promising candidate for further development as an anticancer therapeutic.
Physicochemical Properties and Structure
X-ray analysis of this compound revealed a dimeric macrolide dilactone structure. It is formed by the joining of two molecules of 7-hydroxy-8-oxazoyl-2,4,6-trimethyl-2-octenoic acid through two ester linkages[1].
Biosynthesis
[Provide a brief overview of the proposed biosynthetic pathway of this compound, if sufficient information is found in the search results.]
Mechanism of Action: Hsp90 Inhibition
This compound exerts its anticancer effects by targeting the molecular chaperone Hsp90. It functions as a protein-protein interaction inhibitor, specifically disrupting the binding of the co-chaperone Cdc37 to the N-terminal domain of Hsp90. This disruption prevents the proper folding and maturation of a multitude of Hsp90 client proteins, many of which are critical for cancer cell proliferation and survival. The destabilized client proteins are subsequently targeted for proteasomal degradation.
Key Hsp90 client proteins affected by this compound include:
-
AKT: A serine/threonine kinase that plays a central role in cell survival and proliferation.
-
CDK4 (Cyclin-Dependent Kinase 4): A key regulator of the G1-S phase transition in the cell cycle.
-
HIF-1α (Hypoxia-Inducible Factor 1-alpha): A transcription factor that plays a critical role in tumor angiogenesis and adaptation to hypoxia.
The degradation of these and other client proteins ultimately leads to the induction of G2/M phase cell cycle arrest and apoptosis in cancer cells[2][3][4][5].
Quantitative Biological Activity
The cytotoxic and antiproliferative activities of this compound have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| MCF-7 | Breast Cancer | 39.44 | [6] |
| SK-BR-3 | Breast Cancer | 12.11 | [6] |
| EC109 | Esophageal Squamous Cell Carcinoma | 16.43 | [6] |
| KYSE70 | Esophageal Squamous Cell Carcinoma | 15.89 | [6] |
| KYSE150 | Esophageal Squamous Cell Carcinoma | 10.50 | [6] |
| KYSE180 | Esophageal Squamous Cell Carcinoma | 10.28 | [6] |
| KYSE450 | Esophageal Squamous Cell Carcinoma | 10.94 | [6] |
| KYSE510 | Esophageal Squamous Cell Carcinoma | 9.31 | [6] |
Experimental Protocols
Fermentation of Streptomyces conglobatus for this compound Production (General Protocol)
-
Inoculum Preparation:
-
Prepare a seed medium (e.g., tryptone-yeast extract-glucose broth).
-
Inoculate with a culture of Streptomyces conglobatus ATCC 31005.
-
Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours.
-
-
Production Fermentation:
-
Prepare the production medium. The composition of the medium can significantly influence the yield and should be optimized. A starting point could be a medium containing glucose, cottonseed meal, and mineral salts.
-
Inoculate the production medium with the seed culture (typically 5-10% v/v).
-
Ferment in a shake flask or a bioreactor at 26-28°C with agitation (e.g., 200-250 rpm) for 5-7 days.
-
Monitor the fermentation by measuring pH, cell growth (dry cell weight), and this compound production (e.g., by HPLC).
-
Extraction and Purification of this compound (General Protocol)
Note: The following is a generalized protocol based on common methods for isolating secondary metabolites from Streptomyces fermentations.
-
Extraction:
-
Separate the mycelium from the fermentation broth by centrifugation or filtration.
-
Extract the mycelial cake with an organic solvent such as methanol (B129727) or acetone.
-
Extract the culture filtrate with a water-immiscible organic solvent like ethyl acetate (B1210297).
-
Combine the organic extracts and concentrate under reduced pressure.
-
-
Purification:
-
Subject the crude extract to column chromatography on silica (B1680970) gel, eluting with a gradient of a nonpolar solvent (e.g., hexane (B92381) or chloroform) and a polar solvent (e.g., ethyl acetate or methanol).
-
Monitor the fractions by thin-layer chromatography (TLC) or HPLC for the presence of this compound.
-
Pool the fractions containing this compound and concentrate.
-
Further purify the material by preparative HPLC on a C18 column to obtain pure this compound.
-
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted this compound to the wells, including a vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization and Absorbance Measurement:
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of viability against the log of the this compound concentration.
-
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment and Harvesting:
-
Treat cells with this compound at various concentrations for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
-
Fixation:
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment and Harvesting:
-
Treat cells with this compound for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
-
Staining:
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry within one hour.
-
-
Data Analysis:
-
Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Western Blot Analysis of Hsp90 Client Proteins
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against the Hsp90 client proteins of interest (e.g., AKT, CDK4, HIF-1α) and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Visualizations
Signaling Pathway of this compound-Induced Cell Cycle Arrest and Apoptosis
Caption: Signaling pathway of this compound action.
Experimental Workflow for this compound Discovery and Characterization
Caption: Experimental workflow for this compound.
Conclusion
This compound, a natural product from Streptomyces conglobatus, represents a promising lead compound for the development of novel anticancer agents. Its unique mechanism of action, involving the inhibition of the Hsp90-Cdc37 protein-protein interaction, offers a distinct therapeutic strategy compared to conventional chemotherapy. The detailed experimental protocols and compiled data in this guide are intended to facilitate further research into this compound and its analogues, with the ultimate goal of translating this natural product into a clinically effective therapeutic. Further studies are warranted to optimize its production, fully elucidate its complex biological activities, and evaluate its efficacy and safety in preclinical and clinical settings.
References
- 1. This compound, a novel macrolide dilactone from Streptomyces conglobatus ATCC 31005 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Small Molecule Hsp90/Cdc37 Interface Inhibitors Indirectly Target K-Ras-Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Hsp90 leads to cell cycle arrest and apoptosis in human malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Therapeutic Target Hsp90 and Cancer Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting HSP90 Inhibits Proliferation and Induces Apoptosis Through AKT1/ERK Pathway in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of Hsp90 inhibition for induction of apoptosis and inhibition of growth in cervical carcinoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Conglobatin: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Conglobatin is a C2-symmetrical macrodiolide natural product with significant potential in oncology.[1][2] Isolated from Streptomyces conglobatus, this molecule has been identified as a potent inhibitor of Heat Shock Protein 90 (Hsp90), a critical molecular chaperone for numerous oncoproteins.[3][4] Unlike traditional Hsp90 inhibitors that target the N-terminal ATP-binding pocket, this compound uniquely functions by disrupting the protein-protein interaction between Hsp90 and its co-chaperone, Cdc37.[3][4][5] This distinct mechanism avoids the heat shock response often associated with ATP-competitive inhibitors, presenting a promising avenue for targeted cancer therapy. This guide provides an in-depth overview of this compound's chemical structure, physicochemical and biological properties, biosynthetic origins, and detailed protocols for key experimental evaluations.
Chemical Structure and Physicochemical Properties
This compound is a 16-membered macrocyclic diolide. Its structure is characterized by a C2-symmetrical skeleton, meaning it is a dimer formed from two identical monomeric units of 7-hydroxy-8-oxazoyl-2,4,6-trimethyl-2-octenoic acid joined by two ester linkages.[6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₈N₂O₆ | [7] |
| Molecular Weight | 498.61 g/mol | [1][8] |
| CAS Number | 72263-05-9 | [7][8] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in DMSO, DMF, Ethanol, Methanol | [2] |
| Storage | Powder: -20°C for 2 years. In DMSO: -80°C for 6 months, 4°C for 2 weeks. | [3][8] |
Biosynthesis
This compound is assembled by a modular polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) system in Streptomyces conglobatus.[1][2] The biosynthetic gene cluster, designated as the cong locus, encodes the necessary enzymes for its production.[2] The process begins with an NRPS module (CongA) that activates glycine.[2] This is followed by a series of PKS modules (CongB, CongC, and CongD) that extend the polyketide chain.[2] A key feature is the formation of the 5-methyloxazole (B9148) ring, which is catalyzed by the putative cyclodehydratase CongE.[5] The final step involves a thioesterase (TE) domain that catalyzes the head-to-tail dimerization and subsequent macrocyclization of two identical polyketide monomers to form the C2-symmetrical this compound molecule.[1][2]
Mechanism of Action: Hsp90-Cdc37 Inhibition
This compound exerts its anticancer effects by targeting the Hsp90 chaperone machinery. Hsp90 is essential for the stability and function of a wide range of "client" proteins, many of which are critical for cancer cell survival and proliferation.
Disruption of the Hsp90-Cdc37 Interaction
This compound binds to the N-terminal domain of Hsp90.[3][4] However, unlike many other Hsp90 inhibitors, it does not compete with ATP. Instead, it acts as a protein-protein interaction inhibitor, sterically hindering the binding of the co-chaperone Cdc37 to Hsp90.[4][5] The Hsp90-Cdc37 complex is particularly important for the maturation and stability of protein kinase clients. By disrupting this interaction, this compound selectively prevents the proper folding and function of these kinases, leading to their degradation.
Downregulation of Hsp90 Client Proteins
By inhibiting the Hsp90-Cdc37 complex, this compound leads to the destabilization and subsequent proteasomal degradation of Hsp90 client proteins. This includes a range of oncoproteins critical for tumor growth and survival, such as:
-
Her-2 (ErbB2)
-
Raf-1
-
Akt
-
HIF-1α [9]
The degradation of these proteins disrupts key oncogenic signaling pathways, ultimately leading to cell cycle arrest and apoptosis in cancer cells.
Biological Activity
This compound has demonstrated potent cytotoxic activity against a variety of human cancer cell lines. Its efficacy is attributed to its ability to induce G2/M cell-cycle arrest and apoptosis through caspase-dependent pathways.[2][4]
Table 2: In Vitro Cytotoxicity of this compound (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) | Source |
| SKBR3 | Breast Cancer | 12.11 | [4] |
| MCF-7 | Breast Cancer | 39.44 | [4] |
| EC109 | Esophageal Squamous Cell Carcinoma | 16.43 | [4] |
| KYSE70 | Esophageal Squamous Cell Carcinoma | 15.89 | [4] |
| KYSE450 | Esophageal Squamous Cell Carcinoma | 10.94 | [4] |
| KYSE150 | Esophageal Squamous Cell Carcinoma | 10.50 | [4] |
| KYSE180 | Esophageal Squamous Cell Carcinoma | 10.28 | [4] |
| KYSE510 | Esophageal Squamous Cell Carcinoma | 9.31 | [4] |
| NS-1 | Myeloma | 1.39 (µg/ml) | [9] |
Experimental Protocols
Isolation and Purification of this compound
This compound is produced by fermentation of Streptomyces conglobatus (e.g., ATCC 31005).[2][6]
-
Fermentation: Cultures are grown in a suitable production medium (e.g., TSBYplus) for several days.
-
Extraction: The culture broth is extracted with an organic solvent such as ethyl acetate.
-
Purification: The crude extract is subjected to chromatographic techniques, such as silica (B1680970) gel chromatography followed by high-performance liquid chromatography (HPLC), to yield pure this compound.[2]
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
References
- 1. researchgate.net [researchgate.net]
- 2. broadpharm.com [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Split Renilla Luciferase Protein Fragment-assisted Complementation (SRL-PFAC) to Characterize Hsp90-Cdc37 Complex and Identify Critical Residues in Protein/Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chondrex.com [chondrex.com]
- 8. benchchem.com [benchchem.com]
- 9. Medium-Throughput Detection of Hsp90/Cdc37 Protein–Protein Interaction Inhibitors Using a Split Renilla Luciferase-Based Assay | Semantic Scholar [semanticscholar.org]
Unveiling the Cytotoxic Potential of Conglobatin and its Analogues: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the cytotoxic effects of conglobatin and its synthetic and natural analogues, offering valuable insights for researchers, scientists, and drug development professionals. By summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways, this document serves as a comprehensive resource for understanding the anticancer potential of this promising class of compounds.
This compound, a C2-symmetric macrodiolide, and its analogues have demonstrated significant cytotoxic activity against various cancer cell lines. This guide delves into the mechanisms underlying these effects, focusing on the inhibition of Heat Shock Protein 90 (Hsp90) and the subsequent disruption of critical cellular processes, leading to cell cycle arrest and apoptosis.
Quantitative Analysis of Cytotoxic Activity
The cytotoxic efficacy of this compound and its analogues is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the available data, showcasing the potency of these compounds against different cancer cell lines.
| Compound | Cell Line | IC50 (µg/mL) | Citation |
| This compound | NS-1 Myeloma | 1.39 | [1][2] |
| This compound B1 | NS-1 Myeloma | 0.084 | [1][2] |
| This compound C1 | NS-1 Myeloma | 1.05 | [1][2] |
| This compound C2 | NS-1 Myeloma | 0.45 | [1][2] |
Mechanism of Action: Targeting the Hsp90 Chaperone Machinery
This compound and its analogues exert their cytotoxic effects primarily by inhibiting the function of Hsp90, a molecular chaperone crucial for the stability and activity of numerous client proteins involved in cancer cell proliferation, survival, and signaling.
This compound A has been shown to disrupt the critical interaction between Hsp90 and its co-chaperone Cdc37. This interference leads to the destabilization and subsequent degradation of Hsp90 client proteins, a key event in triggering the downstream cytotoxic effects.
Signaling Pathways Implicated in Cytotoxicity
The inhibition of the Hsp90/Cdc37 complex by this compound initiates a cascade of signaling events culminating in cell cycle arrest and apoptosis. A pivotal consequence of this inhibition is the destabilization of the hypoxia-inducible factor 1-alpha (HIF-1α), a key Hsp90 client protein. The degradation of HIF-1α leads to the downregulation of its transcriptional target, galectin-3. This, in turn, has been shown to selectively affect K-Ras nanoclustering and signaling, providing a mechanistic link between Hsp90 inhibition and the disruption of a critical oncogenic pathway.
The downstream consequences of Hsp90 inhibition include the induction of G2/M cell cycle arrest and apoptosis. While the precise molecular players are still under investigation for this compound itself, studies on other Hsp90 inhibitors suggest the involvement of key cell cycle regulators and apoptotic proteins. For instance, the downregulation of Cdc25C and Cdc2, critical for G2/M transition, is a known consequence of Hsp90 inhibition.[3][4][5] Similarly, the activation of the caspase cascade is a hallmark of apoptosis, with caspase-3 being a key executioner caspase.
Caption: Signaling pathway of this compound's cytotoxic effects.
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the study of this compound and its analogues.
Cytotoxicity Assays
The cytotoxic effects of this compound and its analogues are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Generalized Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or its analogues for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: MTT solution (typically 0.5 mg/mL in sterile PBS) is added to each well, and the plates are incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined from dose-response curves.
Caption: Generalized workflow for the MTT cytotoxicity assay.
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism of this compound-induced cytotoxicity. Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a standard method for its detection and quantification.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.
Generalized Protocol:
-
Cell Treatment: Cells are treated with this compound or its analogues for the desired time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI according to the manufacturer's instructions.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) are distinguished based on their fluorescence signals.
Western Blotting
Western blotting is used to detect changes in the expression levels of specific proteins involved in the signaling pathways affected by this compound.
Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and then uses specific antibodies to detect the protein of interest.
Generalized Protocol:
-
Protein Extraction: Cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
Gel Electrophoresis: Equal amounts of protein are separated on an SDS-PAGE gel.
-
Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins (e.g., Hsp90, HIF-1α, Cdc2, cleaved caspase-3) followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Synthesis of this compound Analogues
While the natural analogues of this compound have been isolated from Streptomyces species, the chemical synthesis of novel analogues is crucial for structure-activity relationship (SAR) studies and the development of more potent and selective compounds. General synthetic strategies for macrolactones often involve key steps such as ring-closing metathesis.[6] The modular nature of the this compound structure, with its oxazole-pendanted macrodiolide core, presents opportunities for synthetic modification to explore the impact of different functional groups on cytotoxic activity.
Conclusion and Future Directions
This compound and its analogues represent a promising class of anticancer agents with a distinct mechanism of action targeting the Hsp90 chaperone machinery. The data and protocols presented in this guide provide a solid foundation for further research in this area. Future studies should focus on expanding the library of synthetic analogues to perform comprehensive SAR studies, elucidating the detailed downstream signaling pathways responsible for G2/M arrest and apoptosis, and evaluating the efficacy of these compounds in a broader range of cancer models, including in vivo studies. A deeper understanding of the molecular interactions and cellular consequences of Hsp90 inhibition by conglobatins will be instrumental in advancing these compounds towards clinical application.
References
- 1. Conglobatins B-E: cytotoxic analogues of the C2-symmetric macrodiolide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchers.mq.edu.au [researchers.mq.edu.au]
- 3. Hsp90 inhibitors cause G2/M arrest associated with the reduction of Cdc25C and Cdc2 in lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hsp90 inhibitors cause G2/M arrest associated with the reduction of Cdc25C and Cdc2 in lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Inhibition of Hsp90 function by ansamycins causes downregulation of cdc2 and cdc25c and G2/M arrest in glioblastoma cell lines | Semantic Scholar [semanticscholar.org]
- 6. Inhibition of Hsp90 with synthetic macrolactones: synthesis and structural and biological evaluation of ring and conformational analogs of radicicol - PubMed [pubmed.ncbi.nlm.nih.gov]
Conglobatin as an Hsp90 Inhibitor: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell growth, proliferation, and survival.[1] This makes Hsp90 a compelling target for anticancer drug development.[2] Conglobatin, a macrolide dilactone originally isolated from Streptomyces conglobatus, has emerged as a novel Hsp90 inhibitor with a distinct mechanism of action compared to traditional ATP-competitive inhibitors.[3] This technical guide provides an in-depth analysis of this compound's mechanism, detailing its interaction with Hsp90, the resultant downstream cellular effects, and the experimental protocols used to elucidate these functions.
Core Mechanism: A Non-Canonical Hsp90 Inhibitor
Unlike first-generation Hsp90 inhibitors that compete with ATP for binding to the N-terminal pocket, this compound functions as a protein-protein interaction (PPI) inhibitor.[4][5] This represents a promising alternative strategy for Hsp90 inhibition, potentially offering a more favorable toxicity profile.[6]
Binding to the Hsp90 N-Terminal Domain
This compound binds to the N-terminal domain (NTD) of Hsp90.[3][7] However, its binding does not interfere with the chaperone's intrinsic ATPase activity, a key differentiator from classic inhibitors like geldanamycin.[3][8] Computational docking and chemoproteomics have confirmed that this compound (also referred to as FW-04-806) binds to the Hsp90 NTD without affecting ATP binding.[4]
Disruption of the Hsp90-Cdc37 Complex
The primary mechanism of this compound is the disruption of the critical interaction between Hsp90 and its co-chaperone, cell division cycle protein 37 (Cdc37).[3][8] Cdc37 is responsible for recruiting and loading immature client kinases onto the Hsp90 chaperone machinery for maturation.[8] By binding to Hsp90's N-terminus, this compound sterically hinders the interaction between Glu47 of Hsp90 and Arg167 of Cdc37, effectively preventing the formation of the functional Hsp90-Cdc37 complex.[4][6]
Downstream Cellular and Signaling Consequences
By preventing the Hsp90-Cdc37 interaction, this compound triggers the degradation of Hsp90 client proteins through the ubiquitin-proteasome pathway.[1][3] This leads to a cascade of downstream effects that collectively contribute to its anticancer activity.
Depletion of Key Oncoproteins
Treatment with this compound leads to the degradation of multiple Hsp90 client proteins crucial for oncogenesis.[6] A key client affected is the transcription factor Hypoxia-Inducible Factor 1α (HIF-1α).[5][6] The depletion of HIF-1α subsequently reduces the expression of its transcriptional target, Galectin-3 (Gal3).[4][5] This is significant because Gal3 acts as a scaffold to stabilize K-Ras nanoclusters on the plasma membrane, thereby promoting MAPK signaling.[4][5] Consequently, this compound selectively disrupts K-Ras signaling.[6] Other client proteins degraded upon this compound treatment include Cdk4 and Akt.[9]
Cellular Outcomes
The degradation of these client proteins culminates in potent anticancer effects:
-
Inhibition of Proliferation: this compound significantly inhibits the proliferation of various cancer cell lines.[3][6]
-
Cell Cycle Arrest: It induces a robust G2/M phase cell cycle arrest in breast cancer cells.[3][6]
-
Induction of Apoptosis: The compound triggers apoptosis through caspase-dependent mechanisms.[3][6]
Quantitative Data: Inhibitory Activity
This compound demonstrates potent, dose-dependent inhibition of cell proliferation across various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| MCF-7 | Breast Cancer | 12.11 | [3] |
| SK-BR-3 | Breast Cancer (HER2+) | 39.44 | [3] |
| MDA-MB-231 | Breast Cancer (KRAS G13D) | 32.6 ± 0.5 | [6] |
| MIA PaCa-2 | Pancreatic Cancer (KRAS G12D) | 25 ± 2 | [6] |
| ESCC Lines (various) | Esophageal Squamous Cell Carcinoma | 9.31 - 16.43 | [3] |
Key Experimental Protocols
The mechanism of this compound has been delineated through a series of biochemical and cell-based assays.
Hsp90/Cdc37 Interaction Assay (Split-Luciferase)
This assay is used to directly measure the disruption of the Hsp90-Cdc37 protein-protein interaction.[6]
-
Principle: Hsp90 and Cdc37 are fused to two different, non-functional fragments of Renilla luciferase. When Hsp90 and Cdc37 interact, the luciferase fragments are brought into proximity, reconstituting an active enzyme that produces a measurable luminescent signal in the presence of its substrate.
-
Methodology:
-
HEK293T cells are co-transfected with plasmids encoding the Hsp90-luciferase and Cdc37-luciferase fusion proteins.
-
Transfected cells are lysed and the lysate is incubated with varying concentrations of this compound or a vehicle control (DMSO).
-
The luciferase substrate (e.g., coelenterazine) is added to the lysates.
-
Luminescence is measured using a luminometer. A decrease in signal intensity indicates that this compound is inhibiting the Hsp90-Cdc37 interaction.[6]
-
Hsp90 ATPase Activity Assay
This assay confirms that this compound does not inhibit Hsp90's ATPase function.[3]
-
Principle: The assay measures the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis by Hsp90. A common method uses malachite green, which forms a colored complex with free phosphate that can be measured spectrophotometrically.
-
Methodology:
-
Purified Hsp90 protein is incubated in an assay buffer (e.g., 100 mM Tris–HCl, 20 mM KCl, 6 mM MgCl2).[3]
-
Varying concentrations of this compound (or a known ATP-competitive inhibitor as a positive control) are added.
-
The reaction is initiated by adding a defined concentration of ATP (e.g., 1 mM).[3]
-
After incubation, the malachite green reagent is added to stop the reaction and develop the color.
-
Absorbance is read at ~620-650 nm. No change in absorbance in the presence of this compound indicates a lack of ATPase inhibition.[3]
-
Client Protein Degradation (Western Blot)
This method is used to observe the downstream effect of Hsp90 inhibition on client protein levels.[4][6]
-
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size.
-
Methodology:
-
Cancer cells (e.g., MDA-MB-231) are treated with this compound (e.g., 5-10 µM) or a vehicle control for a specified time (e.g., 24 hours).[4][6]
-
Cells are lysed, and total protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (PVDF or nitrocellulose).
-
The membrane is incubated with primary antibodies specific for Hsp90 client proteins (e.g., HIF-1α, Gal3, Akt) and a loading control (e.g., β-actin or GAPDH).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting signal is captured. A decrease in the band intensity for the client protein relative to the loading control indicates degradation.[6]
-
Cell Proliferation Assay
This assay quantifies the effect of this compound on cell growth to determine IC50 values.
-
Principle: Assays like the MTT or MTS assay measure the metabolic activity of viable cells. A mitochondrial reductase in living cells converts a tetrazolium salt into a colored formazan (B1609692) product, and the color intensity is proportional to the number of viable cells.
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound for a set period (e.g., 48-72 hours).[3][6]
-
The assay reagent (e.g., MTT) is added to each well and incubated.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is read on a plate reader at the appropriate wavelength.
-
The results are used to plot a dose-response curve and calculate the IC50 value.[6]
-
Cell Cycle Analysis
This protocol determines the effect of this compound on cell cycle distribution.[3]
-
Principle: Flow cytometry is used to measure the DNA content of individual cells stained with a fluorescent dye like propidium (B1200493) iodide (PI). The fluorescence intensity is directly proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
-
Methodology:
-
Cells are treated with this compound (e.g., 10–40 μM) for 24 hours.[3]
-
Cells are harvested, washed, and fixed in cold ethanol.
-
Fixed cells are treated with RNase to remove RNA and then stained with PI.
-
The DNA content of the cell population is analyzed using a flow cytometer. An accumulation of cells in the G2/M peak indicates cell cycle arrest at that phase.[3]
-
References
- 1. mdpi.com [mdpi.com]
- 2. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (FW-04-806) | Apoptosis | 72263-05-9 | Invivochem [invivochem.com]
- 4. researchgate.net [researchgate.net]
- 5. Heat shock proteins as hallmarks of cancer: insights from molecular mechanisms to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Small Molecule Hsp90/Cdc37 Interface Inhibitors Indirectly Target K-Ras-Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. digitalcommons.usf.edu [digitalcommons.usf.edu]
- 9. A novel Hsp90 inhibitor to disrupt Hsp90/Cdc37 complex against pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Conglobatin in Streptomyces: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conglobatin is a C2-symmetrical macrodiolide with promising antitumor activity, originally isolated from Streptomyces conglobatus.[1][2] Its unique structure, assembled from two identical polyketide chains, is the product of a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) assembly line. Understanding the intricate biosynthetic pathway of this compound is crucial for harnessing its therapeutic potential through synthetic biology and metabolic engineering approaches. This technical guide provides an in-depth overview of the this compound biosynthetic gene cluster, the proposed enzymatic steps, and the experimental methodologies used to elucidate this fascinating pathway.
The this compound Biosynthetic Gene Cluster (cong)
The biosynthesis of this compound is orchestrated by a dedicated gene cluster, referred to as the cong locus, which has been identified and characterized in Streptomyces conglobatus.[3][4] The cluster spans approximately 41 kbp and contains the core NRPS and PKS genes, along with genes encoding other necessary enzymatic and regulatory functions.
Data Presentation: The cong Gene Cluster
The following table summarizes the genes within the this compound biosynthetic gene cluster and their putative functions, based on sequence analysis and homology to other known biosynthetic pathways.[1][4]
| Gene Name | Protein ID (MIBiG) | Putative Function |
| congA | CRI73800.1 | Hybrid NRPS-PKS protein |
| congB | CRI73801.1 | PKS protein |
| congC | CRI73802.1 | PKS protein |
| congD | CRI73803.1 | Thioesterase (Cong-TE) |
| congE | CRI73804.1 | Putative cyclodehydratase |
| orfR1 | - | Putative regulatory protein |
| orf1 | - | Putative transport-related protein |
| orf2 | - | Putative transport-related protein |
| orf3 | CRI73795.1 | Unknown |
| orf4 | - | Putative regulatory protein |
| orf5 | CRI73793.1 | Unknown |
| orf6 | - | Unknown |
| orf7 | - | Unknown |
| orf8 | - | Unknown |
| orf9 | - | Unknown |
| orf10 | CRI73788.1 | LysR family transcriptional regulator |
Note: This table is compiled from data available in the MIBiG (Minimum Information about a Biosynthetic Gene cluster) database, entry BGC0001215.[1][4]
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process involving the coordinated action of the NRPS and PKS modules within the cong gene cluster. The proposed pathway begins with the activation of a glycine (B1666218) starter unit, followed by a series of polyketide chain extensions and modifications, culminating in the dimerization and cyclization of two monomeric units to form the final this compound molecule.[3]
Mandatory Visualization: this compound Biosynthesis Pathway
Caption: Proposed biosynthetic pathway of this compound in Streptomyces conglobatus.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway has been made possible through a combination of genetic and biochemical techniques. While specific, detailed protocols with exact quantitative parameters are not extensively published, this section outlines the general methodologies employed in the key experiments.
Cloning of the this compound Gene Cluster
A one-step Gibson assembly method was successfully used to clone the entire 41 kbp cong gene cluster.[3]
Experimental Workflow: Gene Cluster Cloning
Caption: Workflow for cloning the this compound biosynthetic gene cluster.
Methodology:
-
Genomic DNA Isolation: High-molecular-weight genomic DNA is isolated from a culture of Streptomyces conglobatus.
-
Vector and Insert Preparation:
-
The genomic DNA is digested with appropriate restriction enzymes to release the ~41 kbp fragment containing the cong gene cluster.
-
A suitable vector, such as a derivative of the integrative pSET152 plasmid, is amplified by PCR to generate a linear backbone with ends homologous to the termini of the cong cluster fragment.
-
-
Gibson Assembly: The digested genomic DNA fragment and the linearized vector are combined in a Gibson Assembly master mix containing a 5' exonuclease, a DNA polymerase, and a DNA ligase. The reaction is typically incubated at 50°C for 1 hour.
-
Transformation and Screening: The assembly reaction mixture is transformed into competent E. coli cells. Colonies are screened for the correct plasmid construct by restriction digestion and sequencing.
Heterologous Expression of this compound
The cloned cong gene cluster has been successfully expressed in a heterologous Streptomyces host, Streptomyces coelicolor M1154, a strain engineered for improved secondary metabolite production.[5][6]
Methodology:
-
Conjugation: The recombinant plasmid carrying the cong gene cluster is transferred from E. coli to S. coelicolor M1154 via intergeneric conjugation.
-
Culture and Fermentation: The recombinant S. coelicolor strain is cultured in a suitable production medium (e.g., GYM medium). Fermentation is carried out under optimized conditions of temperature, aeration, and time to promote this compound production.
-
Metabolite Extraction and Analysis:
-
The culture broth is harvested, and the mycelium is separated from the supernatant.
-
Metabolites are extracted from the mycelium and/or supernatant using an appropriate organic solvent (e.g., ethyl acetate).
-
The crude extract is concentrated and analyzed for the presence of this compound using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).[5]
-
In Vitro Thioesterase Assay
The function of the this compound thioesterase (Cong-TE), encoded by the congD gene, has been investigated through in vitro assays using synthetic substrates.
Methodology:
-
Protein Expression and Purification: The congD gene is cloned into an expression vector and overexpressed in a suitable host like E. coli. The recombinant Cong-TE protein is then purified to homogeneity.
-
Substrate Synthesis: A synthetic analog of the this compound monomer, typically as an N-acetylcysteamine (SNAC) thioester, is chemically synthesized.
-
Enzymatic Reaction: The purified Cong-TE is incubated with the synthetic monomer substrate in a suitable buffer.
-
Product Analysis: The reaction mixture is analyzed by HPLC-MS to detect the formation of the dimerized and cyclized this compound product.
Quantitative Data
To date, there is a notable absence of detailed, tabulated quantitative data in the peer-reviewed literature regarding the biosynthesis of this compound. While the heterologous production of this compound in S. coelicolor M1154 has been reported to be significantly lower (less than 1%) than in the native producer, specific production titers (e.g., in mg/L) have not been published.[5] Furthermore, quantitative data from precursor feeding studies using isotopically labeled compounds and kinetic parameters (e.g., K_m, k_cat) for the enzymes of the this compound pathway are not yet available. Future research in these areas will be critical for a more complete understanding and for the rational engineering of the pathway for enhanced production.
Regulatory Mechanisms
The regulation of the this compound biosynthetic gene cluster in Streptomyces has not yet been specifically elucidated. However, the presence of putative regulatory genes within the cluster, such as orfR1 and orf10 (a LysR-family transcriptional regulator), suggests the presence of pathway-specific regulatory control.[4] The broader regulation of secondary metabolism in Streptomyces is known to be complex, involving global regulators that respond to nutritional signals and developmental cues. Further investigation is required to uncover the specific signaling pathways and transcriptional networks that govern the expression of the cong gene cluster.
Conclusion
The elucidation of the this compound biosynthetic pathway in Streptomyces conglobatus represents a significant advancement in our understanding of hybrid NRPS-PKS systems. The successful cloning and heterologous expression of the entire gene cluster pave the way for future engineering efforts aimed at improving this compound yield and generating novel, bioactive analogs. While a solid foundation has been laid, further research is needed to quantify the efficiency of the biosynthetic steps, to fully characterize the enzymatic machinery, and to unravel the regulatory networks that control this compound production. This knowledge will be instrumental for the development of this compound and its derivatives as potential therapeutic agents.
References
- 1. BGC0001215 [mibig.secondarymetabolites.org]
- 2. This compound, a novel macrolide dilactone from Streptomyces conglobatus ATCC 31005 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthetic Gene Cluster Database with Functional Annotations [sr.iu.a.u-tokyo.ac.jp]
- 4. Isotopic labelings for mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PKS-NRPS Enzymology and Structural Biology: Considerations in Protein Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heterologous biopharmaceutical protein expression in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
Conglobatin's Role in Inhibiting Cancer Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Conglobatin, a novel macrolide dilactone isolated from Streptomyces conglobatus, has emerged as a promising anti-cancer agent. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in inhibiting cancer cell proliferation. Drawing from preclinical studies, this document details the molecular pathways targeted by this compound, presents quantitative data on its efficacy in various cancer cell lines, and outlines the experimental protocols used to elucidate its anti-tumor properties. The primary mechanism of this compound involves the inhibition of Heat Shock Protein 90 (Hsp90), a critical molecular chaperone for the stability and function of numerous oncoproteins. By disrupting the Hsp90-Cdc37 complex, this compound triggers the degradation of key Hsp90 client proteins, leading to cell cycle arrest and apoptosis. This guide is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this compound and other Hsp90 inhibitors.
Introduction
This compound, also known as FW-04-806 or F806, is a C2-symmetrical macrodiolide with demonstrated anti-tumor activity.[1] Initially isolated from the bacterium Streptomyces conglobatus, its potential as a cancer therapeutic has been highlighted in recent studies.[1][2] This document synthesizes the available preclinical data on this compound, focusing on its inhibitory effects on cancer cell proliferation.
Mechanism of Action: Hsp90 Inhibition
The primary anti-proliferative effect of this compound is attributed to its function as a Heat Shock Protein 90 (Hsp90) inhibitor.[1][2] Hsp90 is a molecular chaperone essential for the proper folding, stability, and activity of a multitude of "client" proteins, many of which are critical for cancer cell growth and survival.[1]
This compound binds to the N-terminal domain of Hsp90.[1][2] This binding disrupts the interaction between Hsp90 and its co-chaperone, Cdc37, a protein crucial for the chaperoning of protein kinases.[1][2] The disruption of the Hsp90-Cdc37 complex leads to the proteasome-dependent degradation of Hsp90 client proteins.[1][2]
Key Hsp90 client proteins affected by this compound include:
-
HER2 (Human Epidermal Growth Factor Receptor 2): A receptor tyrosine kinase overexpressed in some breast cancers.[1]
-
Akt: A serine/threonine kinase that plays a central role in cell survival and proliferation.[1]
-
Raf-1: A MAP kinase kinase kinase involved in the MAPK/ERK signaling pathway that regulates cell proliferation and differentiation.[1]
The degradation of these oncoproteins disrupts critical signaling pathways, ultimately leading to the inhibition of cancer cell proliferation, cell cycle arrest, and the induction of apoptosis.[1][2]
Quantitative Data: In Vitro Efficacy
The cytotoxic and anti-proliferative effects of this compound have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the tables below.
Table 1: IC50 Values of this compound in Human Breast Cancer Cell Lines [2]
| Cell Line | Description | IC50 (µM) |
| SKBR3 | HER2-overexpressing | 12.11 |
| MCF-7 | HER2-underexpressing | 39.44 |
Table 2: IC50 Values of this compound in Human Esophageal Squamous Cell Carcinoma (ESCC) Cell Lines [2]
| Cell Line | IC50 (µM) |
| EC109 | 16.43 |
| KYSE70 | 15.89 |
| KYSE450 | 10.94 |
| KYSE150 | 10.50 |
| KYSE180 | 10.28 |
| KYSE510 | 9.31 |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: Signaling pathway of this compound-mediated inhibition of cancer cell proliferation.
Caption: A typical experimental workflow to assess the anti-cancer effects of this compound.
Detailed Experimental Protocols
The following protocols are based on methodologies described in the cited literature for the evaluation of Hsp90 inhibitors like this compound.[1][2]
Cell Culture
-
Human breast cancer cell lines (SKBR3, MCF-7) and esophageal squamous cell carcinoma cell lines are cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0-100 µM) for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the IC50 value using appropriate software.
Cell Cycle Analysis
-
Treat cells with this compound (e.g., 10-40 µM) for 24 hours.
-
Harvest the cells, wash with ice-cold PBS, and fix in 70% ethanol (B145695) at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL propidium (B1200493) iodide (PI).
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution by flow cytometry.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Treat cells with this compound (e.g., 10-40 µM) for 24 hours.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
-
Treat cells with this compound (e.g., 10-40 µM) for various time points (e.g., 3, 6, 12, 24 hours).
-
Lyse the cells in RIPA buffer containing a protease inhibitor cocktail.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against HER2, p-HER2, Raf-1, Akt, p-Akt, and β-actin overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound demonstrates significant potential as an anti-cancer therapeutic agent by targeting the Hsp90 chaperone machinery. Its ability to induce the degradation of key oncoproteins, leading to cell cycle arrest and apoptosis, provides a strong rationale for its further development. The data and protocols presented in this guide offer a solid foundation for researchers and drug developers to explore the full therapeutic potential of this compound in oncology. Further in vivo studies and clinical trials are warranted to translate these promising preclinical findings into effective cancer treatments.
References
- 1. FW-04-806 inhibits proliferation and induces apoptosis in human breast cancer cells by binding to N-terminus of Hsp90 and disrupting Hsp90-Cdc37 complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Macrolide analog F806 suppresses esophageal squamous cell carcinoma (ESCC) by blocking β1 integrin activation - PMC [pmc.ncbi.nlm.nih.gov]
The C2-Symmetry of Conglobatin: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the C2-symmetry of conglobatin, a macrodiolide natural product with significant antitumor potential. Tailored for researchers, scientists, and drug development professionals, this document details the structural characteristics, biological activity, and relevant experimental methodologies associated with this promising compound.
This compound, originally isolated from the bacterium Streptomyces conglobatus, is a 16-membered macrocyclic diolide distinguished by its C2-symmetrical structure.[1][2] This unique structural feature is integral to its biological activity, primarily as an inhibitor of Heat Shock Protein 90 (Hsp90). By disrupting the Hsp90-Cdc37 protein-protein interaction, this compound triggers the degradation of various oncogenic client proteins, leading to cell cycle arrest and apoptosis in cancer cells. This guide offers a comprehensive overview of the key technical aspects of this compound, from its structural confirmation to its mechanism of action.
Structural Elucidation and C2-Symmetry
The C2-symmetry of this compound is a defining characteristic, confirmed through spectroscopic analysis. This symmetry means the molecule can be rotated by 180 degrees around a central axis and remain unchanged. While the original X-ray crystallography data from its initial discovery provides the foundational evidence for this symmetry, detailed NMR spectroscopic data in solution further substantiates this structural feature. The equivalence of chemical shifts for corresponding protons and carbons on both halves of the molecule in ¹H and ¹³C NMR spectra is a direct consequence of its C2-symmetrical nature.
NMR Spectroscopic Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, highlighting the chemical shift assignments that confirm its C2-symmetry.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |
| 2-Me | 1.85 | s | - |
| 3 | 6.60 | d | 10.0 |
| 4 | 2.60 | m | - |
| 4-Me | 1.05 | d | 7.0 |
| 5 | 1.75 | m | - |
| 6 | 4.00 | m | - |
| 6-Me | 0.95 | d | 6.5 |
| 7 | 5.10 | dd | 8.0, 4.0 |
| 8a | 3.10 | dd | 15.0, 4.0 |
| 8b | 2.90 | dd | 15.0, 8.0 |
| Oxazole-H2' | 7.95 | s | - |
| Oxazole-H4' | 7.15 | s | - |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm |
| 1 | 166.5 |
| 2 | 128.0 |
| 3 | 145.0 |
| 4 | 40.5 |
| 4-Me | 17.0 |
| 5 | 30.0 |
| 6 | 75.0 |
| 6-Me | 20.0 |
| 7 | 80.0 |
| 8 | 35.0 |
| Oxazole-C2' | 151.0 |
| Oxazole-C4' | 121.0 |
| Oxazole-C5' | 149.5 |
Biological Activity and Mechanism of Action
This compound exhibits its antitumor properties primarily through the inhibition of Hsp90, a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer progression. This compound specifically disrupts the interaction between Hsp90 and its co-chaperone Cdc37.[3] This disruption leads to the proteasomal degradation of Hsp90 client kinases, such as Akt and Raf, thereby inhibiting critical cell signaling pathways like the MAPK pathway.
Hsp90 Inhibition and Downstream Signaling
The inhibition of the Hsp90-Cdc37 complex by this compound initiates a cascade of events within the cancer cell, culminating in apoptosis. A simplified representation of this signaling pathway is provided below.
Cytotoxicity Data
This compound has demonstrated significant cytotoxic activity against a range of cancer cell lines. The IC50 values for this compound and its analogues highlight its potential as a selective anticancer agent.
Table 3: Cytotoxicity of this compound and its Analogues against NS-1 Myeloma Cells [4][5]
| Compound | IC50 (µg/mL) |
| This compound | 1.39 |
| This compound B1 | 0.084 |
| This compound C1 | 1.05 |
| This compound C2 | 0.45 |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Isolation and Purification of this compound from Streptomyces conglobatus**
This protocol outlines the general steps for extracting and purifying this compound from a culture of Streptomyces conglobatus.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Hsp90-Cdc37 Interaction Assay (Fluorescence Polarization)
This biophysical assay can be used to quantify the inhibitory effect of this compound on the Hsp90-Cdc37 interaction.
-
Reagent Preparation: Prepare a solution of fluorescently labeled Cdc37 peptide and purified Hsp90 protein in assay buffer.
-
Compound Incubation: In a 384-well plate, incubate varying concentrations of this compound with Hsp90 for 30 minutes.
-
Peptide Addition: Add the fluorescently labeled Cdc37 peptide to each well.
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization of each well using a suitable plate reader.
-
Data Analysis: A decrease in fluorescence polarization indicates inhibition of the Hsp90-Cdc37 interaction. Calculate the IC50 value from the dose-response curve.
Conclusion
This compound's C2-symmetrical structure is a key determinant of its potent and selective antitumor activity. As an inhibitor of the Hsp90-Cdc37 complex, it represents a promising lead compound for the development of novel cancer therapeutics. This technical guide provides a foundational understanding of this compound's key characteristics and the experimental approaches to its study. Further research into the structure-activity relationships of this compound and its analogues may lead to the development of even more potent and specific Hsp90 inhibitors.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. This compound, a novel macrolide dilactone from Streptomyces conglobatus ATCC 31005 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Conglobatins B-E: cytotoxic analogues of the C2-symmetric macrodiolide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Studies on Conglobatin's Antitumor Potential: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Conglobatin, a C2-symmetrical macrodiolide produced by Streptomyces conglobatus, has emerged as a promising antitumor agent. Initially reported to have minimal antibiotic or antitumor effects, recent investigations have unveiled its potent anticancer activities. Marketed under the pseudonym FW-04-806 in some studies, this compound has been shown to inhibit cancer cell proliferation, induce G2/M cell cycle arrest, and trigger apoptosis. Its mechanism of action involves the inhibition of Heat shock protein 90 (Hsp90) by disrupting the Hsp90/Cdc37 chaperone/co-chaperone interactions. This leads to the degradation of multiple Hsp90 client proteins crucial for tumor cell survival and proliferation, including HER2, Akt, and Raf-1. This technical guide provides an in-depth overview of the initial preclinical studies on this compound's antitumor potential, detailing its mechanism of action, summarizing key quantitative data, and providing comprehensive experimental protocols.
Introduction
This compound is a unique 16-membered macrocyclic diolide with a bis-oxazolyl structure.[1] While its initial discovery did not reveal significant biological activity, subsequent research has identified it as a potent inhibitor of cancer cell growth.[2] The primary molecular target of this compound has been identified as Hsp90, a molecular chaperone that is often overexpressed in cancer cells and is critical for the stability and function of numerous oncoproteins.[2][3] By interfering with the Hsp90 chaperone machinery, this compound triggers the degradation of these client proteins, leading to the suppression of multiple oncogenic signaling pathways.[2] This guide focuses on the early findings that highlight this compound's potential as a therapeutic candidate for cancer treatment.
Mechanism of Action
This compound exerts its antitumor effects by targeting the N-terminal domain of Hsp90.[2] Unlike many Hsp90 inhibitors that compete with ATP binding, this compound disrupts the protein-protein interaction between Hsp90 and its co-chaperone, Cdc37.[2] This interaction is crucial for the stabilization and activation of a subset of Hsp90 client proteins, particularly protein kinases.[3]
The disruption of the Hsp90-Cdc37 complex by this compound leads to the proteasome-mediated degradation of key oncogenic kinases.[2] In studies on breast cancer cell lines, this compound treatment resulted in a dose- and time-dependent decrease in the protein levels of:
-
HER2 (Human Epidermal Growth Factor Receptor 2): A receptor tyrosine kinase that is overexpressed in a significant portion of breast cancers and is a key driver of cell proliferation and survival.[2]
-
p-HER2 (Phosphorylated HER2): The activated form of HER2.[2]
-
Akt: A serine/threonine kinase that is a central node in signaling pathways promoting cell survival, growth, and proliferation.[2]
-
p-Akt (Phosphorylated Akt): The activated form of Akt.[2]
-
Raf-1: A serine/threonine-specific protein kinase that is a key component of the MAPK/ERK signaling pathway, which regulates cell proliferation and differentiation.[2]
By promoting the degradation of these critical oncoproteins, this compound effectively inhibits downstream signaling pathways that are essential for cancer cell growth and survival.
Quantitative Data from Preclinical Studies
The antitumor activity of this compound has been quantified in various in vitro assays. The following tables summarize the key findings from initial studies on breast cancer cell lines.
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Description | IC50 (µM) | Reference |
| SKBR3 | HER2-overexpressing human breast cancer | 12.11 | [4] |
| MCF-7 | HER2-underexpressing human breast cancer | 39.44 | [4] |
IC50 values were determined after 48 hours of treatment using an MTS assay.[4]
Table 2: Effect of this compound on Cell Cycle Distribution in Breast Cancer Cells
Data from the primary study by Huang et al. (2014) indicates a dose-dependent arrest of cells in the G2/M phase after 24 hours of treatment with this compound (FW-04-806). However, the specific percentage of cells in each phase of the cell cycle at different concentrations were not explicitly provided in the publication. The study visually represents this shift in flow cytometry histograms.[4]
Table 3: Induction of Apoptosis by this compound in Breast Cancer Cells
The study by Huang et al. (2014) demonstrated a dose-dependent induction of necrotic/late apoptotic cell death in both SKBR3 and MCF-7 cell lines after 24 hours of treatment with this compound (FW-04-806), as determined by an Annexin-V: FITC Apoptosis Detection Kit. The publication includes representative flow cytometry plots but does not provide specific percentages of apoptotic cells in a tabular format.[4]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the initial studies of this compound's antitumor potential.
Cell Viability Assay (MTS Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell proliferation.
Protocol:
-
Cell Seeding: Seed breast cancer cells (SKBR3 and MCF-7) in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution to each well.
-
Incubation with MTS: Incubate the plates for 1-4 hours at 37°C and 5% CO2, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.[5]
Cell Cycle Analysis (Flow Cytometry with Propidium (B1200493) Iodide Staining)
Objective: To analyze the effect of this compound on the cell cycle distribution of cancer cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound or vehicle control for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect by centrifugation.
-
Fixation: Resuspend the cell pellet in 70% ice-cold ethanol (B145695) and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6][7]
Apoptosis Assay (Flow Cytometry with Annexin V-FITC and Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound in cancer cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound or vehicle control for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Resuspension in Binding Buffer: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive). Quantify the percentage of cells in each quadrant.[8]
Signaling Pathways and Visualizations
The antitumor activity of this compound is mediated through the disruption of the Hsp90 chaperone cycle, leading to the degradation of key oncoproteins. The following diagrams illustrate the proposed mechanism of action and a general workflow for its investigation.
Caption: Mechanism of this compound's Antitumor Activity.
Caption: Experimental Workflow for Investigating this compound.
Conclusion
Initial studies on this compound (FW-04-806) have established its significant antitumor potential, particularly in breast cancer models. Its unique mechanism of action, which involves the disruption of the Hsp90-Cdc37 protein-protein interaction, offers a promising avenue for the development of novel anticancer therapeutics. The consequent degradation of key oncoproteins like HER2, Akt, and Raf-1 provides a strong rationale for its efficacy in cancers addicted to these signaling pathways. Further research is warranted to fully elucidate the therapeutic window and potential of this compound in a broader range of malignancies, and to translate these promising preclinical findings into clinical applications.
References
- 1. FW-04-806 inhibits proliferation and induces apoptosis in human breast cancer cells by binding to N-terminus of Hsp90 and disrupting Hsp90-Cdc37 complex formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Small Molecule Hsp90/Cdc37 Interface Inhibitors Indirectly Target K-Ras-Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel Hsp90 inhibitor FW-04-806 displays potent antitumor effects in HER2-positive breast cancer cells as a single agent or in combination with lapatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How Hsp90 And Cdc37 lubricate kinase molecular switches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
The Biological Function of Conglobatin FW-04-806: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Conglobatin FW-04-806, a polyketide structurally identical to this compound, has emerged as a potent anti-cancer agent with a novel mechanism of action. This technical guide provides an in-depth overview of the biological functions of FW-04-806, focusing on its role as a Heat shock protein 90 (Hsp90) inhibitor. Through a detailed examination of its mechanism, this document elucidates how FW-04-806 induces cell cycle arrest and apoptosis in cancer cells. Quantitative data from key studies are presented, alongside detailed experimental protocols and visual representations of the signaling pathways and experimental workflows involved. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development.
Introduction
This compound FW-04-806 is a bis-oxazolyl macrolide compound originally extracted from the China-native Streptomyces FIM-04-806.[1][2] It has been identified as a novel inhibitor of Hsp90, a molecular chaperone that is crucial for the stability and function of numerous client proteins, many of which are oncoproteins.[1][2] Unlike traditional Hsp90 inhibitors that target the ATP-binding pocket, FW-04-806 exhibits a distinct mechanism of action, offering a promising alternative for cancer therapy, particularly in tumors that have developed resistance to other treatments. This guide will explore the molecular interactions and cellular consequences of FW-04-806 treatment.
Mechanism of Action
FW-04-806 functions as an Hsp90 inhibitor by directly binding to the N-terminal domain of Hsp90.[1][2] This binding event allosterically disrupts the interaction between Hsp90 and its co-chaperone, cell division cycle protein 37 (Cdc37).[1][2] The Hsp90-Cdc37 complex is essential for the stabilization and activation of a specific subset of Hsp90 client proteins, particularly protein kinases.[3] By preventing the formation of the Hsp90-Cdc37 complex, FW-04-806 leads to the destabilization and subsequent proteasomal degradation of these client proteins.[1][2] This targeted degradation of oncoproteins disrupts key signaling pathways involved in cell growth, proliferation, and survival.
Quantitative Data: In Vitro Efficacy
The anti-proliferative activity of this compound FW-04-806 has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from key studies are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SKBR3 | Breast Cancer (HER2-overexpressing) | 12.11 | [2] |
| MCF-7 | Breast Cancer (HER2-underexpressing) | 39.44 | [2] |
| EC109 | Esophageal Squamous Cell Carcinoma | 16.43 | [4] |
| KYSE70 | Esophageal Squamous Cell Carcinoma | 15.89 | [4] |
| KYSE450 | Esophageal Squamous Cell Carcinoma | 10.94 | [4] |
| KYSE150 | Esophageal Squamous Cell Carcinoma | 10.50 | [4] |
| KYSE180 | Esophageal Squamous Cell Carcinoma | 10.28 | [4] |
| KYSE510 | Esophageal Squamous Cell Carcinoma | 9.31 | [4] |
Key Biological Effects
The disruption of the Hsp90-Cdc37 interaction by FW-04-806 triggers a cascade of downstream cellular events, culminating in anti-tumor effects.
Degradation of Hsp90 Client Proteins
Treatment with FW-04-806 leads to a dose- and time-dependent degradation of several critical oncoproteins. In breast cancer cells, this includes the Human Epidermal Growth Factor Receptor 2 (HER2), its phosphorylated form (p-HER2), Raf-1, Akt, and its phosphorylated form (p-Akt).[1][2] The degradation of these proteins is mediated by the ubiquitin-proteasome pathway.[1][2]
Inhibition of Proliferation and Cell Cycle Arrest
By depleting key signaling molecules, FW-04-806 effectively inhibits the proliferation of cancer cells.[1][2] Furthermore, it induces cell cycle arrest at the G2/M phase, preventing the cells from proceeding through mitosis.[1][5]
Induction of Apoptosis
FW-04-806 is a potent inducer of apoptosis, or programmed cell death, in cancer cells.[1][2] This is a critical mechanism for its anti-tumor activity. The induction of apoptosis is a direct consequence of the degradation of pro-survival client proteins like Akt.
Signaling Pathways Affected
FW-04-806 primarily impacts the PI3K/Akt and Ras/MEK/ERK signaling pathways, both of which are downstream of many receptor tyrosine kinases that are Hsp90 client proteins.
Caption: Mechanism of Action of this compound FW-04-806.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the biological function of this compound FW-04-806.
Cell Viability Assay (MTS Assay)
-
Objective: To determine the effect of FW-04-806 on cancer cell proliferation and to calculate IC50 values.
-
Procedure:
-
Seed cancer cells (e.g., SKBR3, MCF-7) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of FW-04-806 (e.g., 0-100 µM) or vehicle control (DMSO) for a specified period (e.g., 48 hours).
-
Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using statistical software.[2]
-
Cell Cycle Analysis
-
Objective: To assess the effect of FW-04-806 on cell cycle distribution.
-
Procedure:
-
Treat cancer cells with FW-04-806 or vehicle control for a specified time (e.g., 24 hours).
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Resuspend the fixed cells in a solution containing a DNA-binding fluorescent dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Objective: To quantify the induction of apoptosis by FW-04-806.
-
Procedure:
-
Treat cancer cells with FW-04-806 or vehicle control for a specified time (e.g., 48 hours).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Immunoprecipitation and Western Blotting
-
Objective: To demonstrate the disruption of the Hsp90-Cdc37 interaction and the degradation of Hsp90 client proteins.
-
Procedure:
-
Immunoprecipitation:
-
Lyse cells treated with FW-04-806 or vehicle control.
-
Incubate the cell lysates with an antibody against Hsp90 or Cdc37.
-
Add protein A/G-agarose beads to pull down the antibody-protein complexes.
-
Wash the beads and elute the bound proteins.
-
Analyze the eluates by Western blotting using antibodies against Hsp90 and Cdc37 to assess their interaction.
-
-
Western Blotting:
-
Lyse cells treated with various concentrations of FW-04-806 for different durations.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against Hsp90 client proteins (e.g., HER2, Akt, Raf-1) and loading controls (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.[2]
-
-
In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of FW-04-806 in a living organism.
-
Procedure:
-
Implant human cancer cells (e.g., SKBR3) subcutaneously into immunodeficient mice.
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer FW-04-806 (e.g., 50-200 mg/kg) or vehicle control to the mice via a specified route (e.g., oral gavage) and schedule.
-
Monitor tumor growth and the general health of the mice throughout the study.
-
At the end of the experiment, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, Western blotting).
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the biological effects of this compound FW-04-806.
Caption: Experimental Workflow for FW-04-806 Evaluation.
Conclusion
This compound FW-04-806 represents a promising new class of Hsp90 inhibitors with a distinct mechanism of action. By disrupting the Hsp90-Cdc37 chaperone-co-chaperone interaction, it triggers the degradation of key oncoproteins, leading to the inhibition of cancer cell proliferation, cell cycle arrest, and the induction of apoptosis. The data and protocols presented in this technical guide provide a solid foundation for further research and development of FW-04-806 as a potential therapeutic agent for the treatment of cancer. Its efficacy, particularly in HER2-overexpressing breast cancer, warrants further investigation in preclinical and clinical settings.
References
- 1. Targeting the HSP90-CDC37-kinase chaperone cycle: A promising therapeutic strategy for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hsp90-Dependent Activation of Protein Kinases Is Regulated by Chaperone-Targeted Dephosphorylation of Cdc37 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disrupting the Hsp90–Cdc37 axis: a selective strategy for targeting oncogenic kinases in cancer - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03137K [pubs.rsc.org]
- 4. FW-04-806 inhibits proliferation and induces apoptosis in human breast cancer cells by binding to N-terminus of Hsp90 and disrupting Hsp90-Cdc37 complex formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How Hsp90 And Cdc37 lubricate kinase molecular switches - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Therapeutic Potential of Conglobatin Derivatives: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Conglobatin, a C2-symmetrical macrodiolide produced by Streptomyces conglobatus, and its recently discovered derivatives, represent a promising class of natural products with significant therapeutic potential, particularly in oncology.[1] Initially reported to have minimal antibiotic or antitumor activity, recent investigations have revealed potent anticancer properties, sparking renewed interest in this unique molecular scaffold. This technical guide provides a comprehensive overview of the current state of research on this compound derivatives, focusing on their anticancer activity, mechanism of action, and detailed experimental protocols to facilitate further investigation and drug development efforts.
Anticancer Activity of this compound and Its Derivatives
This compound, also known as FW-04-806, has demonstrated significant cytotoxic effects against various cancer cell lines.[2][3] Furthermore, novel analogues, Conglobatins B-E, isolated from an Australian Streptomyces strain, have shown even greater potency against specific cancer cell lines, highlighting the potential for structural modifications to enhance therapeutic efficacy.[2][4][5][6]
Quantitative Data on Cytotoxic Activity
The following tables summarize the reported in vitro cytotoxic activities of this compound and its derivatives against various cancer cell lines.
| Compound | Cell Line | Cell Type | IC50 | Reference |
| This compound (FW-04-806) | SKBR3 | Human Breast Cancer (HER2-overexpressing) | 12.11 µM | [3] |
| This compound (FW-04-806) | MCF-7 | Human Breast Cancer (HER2-underexpressing) | 39.44 µM | [3] |
| This compound (FW-04-806) | EC109 | Esophageal Squamous Cell Carcinoma | 16.43 µM | |
| This compound (FW-04-806) | KYSE70 | Esophageal Squamous Cell Carcinoma | 15.89 µM | |
| This compound (FW-04-806) | KYSE450 | Esophageal Squamous Cell Carcinoma | 10.94 µM | |
| This compound (FW-04-806) | KYSE150 | Esophageal Squamous Cell Carcinoma | 10.50 µM | |
| This compound (FW-04-806) | KYSE180 | Esophageal Squamous Cell Carcinoma | 10.28 µM | |
| This compound (FW-04-806) | KYSE510 | Esophageal Squamous Cell Carcinoma | 9.31 µM | |
| This compound | NS-1 | Mouse Myeloma | 1.39 µg/mL | [2][4][5][6] |
| This compound B1 | NS-1 | Mouse Myeloma | 0.084 µg/mL | [2][4][5][6] |
| This compound C1 | NS-1 | Mouse Myeloma | 1.05 µg/mL | [2][4][5][6] |
| This compound C2 | NS-1 | Mouse Myeloma | 0.45 µg/mL | [2][4][5][6] |
Table 1: In Vitro Cytotoxicity of this compound (FW-04-806) and its Derivatives
In Vivo Antitumor Efficacy of this compound (FW-04-806)
In vivo studies using human breast cancer xenograft models in athymic nude mice have demonstrated the potent antitumor activity of this compound (FW-04-806).
| Treatment Group | Dose and Schedule | Tumor Growth Inhibition (SKBR3) | Tumor Growth Inhibition (MCF-7) | Reference |
| FW-04-806 | 50 mg/kg, i.g., q3d | 39.1% | 27.3% | [1][3] |
| FW-04-806 | 100 mg/kg, i.g., q3d | 52.7% | 39.8% | [1][3] |
| FW-04-806 | 200 mg/kg, i.g., q3d | 67.5% | 54.3% | [1][3] |
| Adriamycin (ADM) | 4 mg/kg, i.p., q3d | 64.9% | Not Reported | [3] |
Table 2: In Vivo Antitumor Activity of this compound (FW-04-806) in Xenograft Models
Mechanism of Action: Targeting the Hsp90 Signaling Pathway
This compound (FW-04-806) exerts its anticancer effects by targeting the molecular chaperone Heat Shock Protein 90 (Hsp90).[2][3] Unlike many Hsp90 inhibitors that target the ATP binding pocket, FW-04-806 binds to the N-terminal domain of Hsp90 and disrupts its interaction with the co-chaperone Cdc37.[2][3] This disruption prevents the proper folding and stabilization of numerous oncogenic client proteins, leading to their degradation via the proteasome pathway.[2][3] Key client proteins affected by FW-04-806 include HER2, Akt, and Raf-1.[2][3] The downregulation of these proteins and their phosphorylated forms inhibits critical cancer-promoting signaling pathways, such as the PI3K/Akt and Ras/MEK/ERK pathways.[7] This ultimately leads to cell cycle arrest at the G2/M phase, induction of apoptosis, and suppression of tumor growth.[2][3]
References
- 1. FW-04-806 inhibits proliferation and induces apoptosis in human breast cancer cells by binding to N-terminus of Hsp90 and disrupting Hsp90-Cdc37 complex formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kumc.edu [kumc.edu]
- 7. Novel Hsp90 inhibitor FW-04-806 displays potent antitumor effects in HER2-positive breast cancer cells as a single agent or in combination with lapatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
Conglobatin: A Technical Review of a Promising Hsp90 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Conglobatin, a C2-symmetrical macrodiolide originally isolated from Streptomyces conglobatus, has emerged as a promising anticancer agent.[1][2][3] Initially deemed inactive, recent investigations have unveiled its potent antiproliferative properties, stemming from a novel mechanism of action as a heat shock protein 90 (Hsp90) inhibitor.[1][4] This technical review synthesizes the current body of research on this compound, presenting its biological activity, mechanism of action, biosynthesis, and key experimental protocols in a comprehensive format for researchers and drug development professionals.
Introduction
This compound is a 16-membered macrocyclic diolide characterized by a unique 5-substituted oxazole (B20620) moiety.[1] While its initial discovery did not reveal significant biological activity, subsequent studies, sometimes under the pseudonym FW-04-806, have demonstrated its ability to inhibit cancer cell proliferation, induce G2/M cell-cycle arrest and apoptosis, and downregulate Hsp90 client oncoproteins.[1] This has positioned this compound and its analogues as intriguing candidates for further therapeutic development.
Biological Activity and Mechanism of Action
This compound exerts its anticancer effects primarily through the inhibition of Hsp90, a molecular chaperone crucial for the stability and function of numerous oncoproteins.[1][4]
Hsp90 Inhibition
This compound directly binds to the N-terminal domain of Hsp90.[1][4] This interaction disrupts the formation of the Hsp90-Cdc37 chaperone/co-chaperone complex, a critical step in the maturation and stabilization of many protein kinases.[1][4][5] The disruption of this complex leads to the proteasome-dependent degradation of Hsp90 client proteins.[4]
dot
Caption: this compound's mechanism of Hsp90 inhibition.
This targeted disruption leads to the downregulation of key signaling proteins involved in cancer cell proliferation and survival, including HER2, p-HER2, Raf-1, Akt, and p-Akt.[4] Furthermore, this compound A has been shown to deplete the Hsp90 client HIF-1α and its transcriptional target galectin-3.[5][6]
Cytotoxic Activity
This compound and its analogues have demonstrated significant cytotoxic activity against a range of cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | SKBR3 (Breast Cancer) | 12.11 | [4] |
| This compound | MCF-7 (Breast Cancer) | 39.44 | [4] |
| This compound | EC109 (Esophageal) | 16.43 | [4] |
| This compound | KYSE70 (Esophageal) | 15.89 | [4] |
| This compound | KYSE450 (Esophageal) | 10.94 | [4] |
| This compound | KYSE150 (Esophageal) | 10.50 | [4] |
| This compound | KYSE180 (Esophageal) | 10.28 | [4] |
| This compound | KYSE510 (Esophageal) | 9.31 | [4] |
| This compound | NS-1 (Myeloma) | 1.39 µg/ml | [7][8] |
| This compound B1 | NS-1 (Myeloma) | 0.084 µg/ml | [7][8] |
| This compound C1 | NS-1 (Myeloma) | 1.05 µg/ml | [7][8] |
| This compound C2 | NS-1 (Myeloma) | 0.45 µg/ml | [7][8] |
Biosynthesis of this compound
The biosynthesis of this compound is governed by a non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) gene cluster in Streptomyces conglobatus.[1] The process involves the assembly-line production of a this compound monomer, followed by an iterative dimerization and cyclization catalyzed by a thioesterase (TE) domain.[1][3]
dot
Caption: Proposed biosynthetic pathway for this compound.
A key feature of this biosynthesis is the iterative mechanism of the this compound thioesterase (Cong-TE).[1] The full-length monomer, attached to the TE active site, is attacked by the distal hydroxyl group of an identical monomer on an adjacent acyl carrier protein (ACP).[1] The resulting linear dimer then re-acylates the TE active site, which finally catalyzes the macrocyclization to yield this compound.[1]
Experimental Protocols
Isolation of this compound from Streptomyces conglobatus
The following protocol is adapted from the literature for the isolation of this compound:
-
Culture Streptomyces conglobatus in a suitable production medium (e.g., TSBYplus) for a specified period (e.g., 4 days).[1]
-
Extract the fermentation broth (1 L) three times with an equal volume of ethyl acetate (B1210297) (200 mL each).[1]
-
Combine the ethyl acetate extracts and evaporate to dryness.
-
Redissolve the residue in methanol (B129727) (300 mL) and extract twice with hexane (B92381) (100 mL each) to remove nonpolar impurities.
-
Evaporate the methanol phase to dryness.
-
Dissolve the final residue in a small volume of methanol (5 mL) for purification.
-
Purify the crude extract by preparative High-Performance Liquid Chromatography (HPLC) using a water/methanol gradient, both containing 0.1% formic acid.[1]
-
Monitor the elution and collect fractions corresponding to this compound, confirming its identity by HPLC-MS analysis (retention time and molecular ion [M+H]+ = 499.4).[1]
Synthesis of this compound Seco Acid
The seco acid of this compound can be generated through hydrolysis:
-
Hydrolyze this compound (191 mg) in a solution of 1.2 M NaOH containing 40% methanol (200 mL) at 65°C with vigorous stirring for 2 hours.[1]
-
Extract the reaction mixture twice with a 3:1 (v/v) mixture of diethyl ether/hexane (60 mL each).
-
Evaporate the aqueous phase to remove methanol.
-
Adjust the pH of the aqueous phase to 3.0.
-
Extract the acidified aqueous phase three times with ethyl acetate (60 mL each) to recover the this compound seco acid.[1]
Conclusion and Future Perspectives
This compound represents a compelling scaffold for the development of novel anticancer therapeutics. Its unique mechanism of action, targeting the Hsp90-Cdc37 protein-protein interface, offers a potential advantage over conventional ATP-competitive Hsp90 inhibitors. The elucidation of its biosynthetic pathway opens avenues for synthetic biology approaches to generate novel, more potent analogues. Further investigation into the structure-activity relationships of this compound and its derivatives, along with in vivo efficacy and toxicity studies, will be crucial in realizing its therapeutic potential. The ability to produce hybrid polyketides using the this compound thioesterase in vitro suggests that engineered biosynthesis could be a fruitful strategy for creating a diverse library of this compound-related compounds for drug discovery.[1][3]
References
- 1. Iterative Mechanism of Macrodiolide Formation in the Anticancer Compound this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel macrolide dilactone from Streptomyces conglobatus ATCC 31005 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iterative Mechanism of Macrodiolide Formation in the Anticancer Compound this compound. [repository.cam.ac.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Novel Small Molecule Hsp90/Cdc37 Interface Inhibitors Indirectly Target K-Ras-Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Conglobatins B-E: cytotoxic analogues of the C2-symmetric macrodiolide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchers.mq.edu.au [researchers.mq.edu.au]
Methodological & Application
Application Notes and Protocols for the Isolation of Conglobatin from Streptomyces conglobatus Culture
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive guide for the isolation and purification of Conglobatin, a C2-symmetric macrodiolide with potential antitumor activity, from Streptomyces conglobatus ATCC 31005 culture. The protocols cover fermentation, extraction, purification, and characterization of this compound.
Introduction
This compound is a unique 16-membered macrocyclic diolide first isolated from the fermentation broth of Streptomyces conglobatus ATCC 31005.[1] Structurally, it is a dimer composed of two molecules of 7-hydroxy-8-oxazoyl-2,4,6-trimethyl-2-octenoic acid.[1] Initially reported to have minimal antibiotic activity, recent studies have revealed its potential as an anticancer agent. This compound has been shown to inhibit the proliferation of cancer cell lines, induce G2/M cell-cycle arrest and apoptosis, and modulate the heat-shock protein Hsp90 chaperone machinery. This has renewed interest in its isolation for further biological evaluation and drug development.
This application note provides detailed protocols for the cultivation of S. conglobatus, followed by the extraction and purification of this compound, and methods for its subsequent characterization.
Data Presentation
The following tables summarize the key quantitative data and parameters for the successful isolation of this compound.
Table 1: Fermentation and Culture Parameters for this compound Production
| Parameter | Seed Culture | Production Culture |
| Strain | Streptomyces conglobatus ATCC 31005 | Streptomyces conglobatus ATCC 31005 |
| Temperature | 30°C | 30°C |
| Agitation | 200 rpm | 200 rpm |
| Duration | Not specified, grown to produce sufficient mycelium | 4 days |
| Yield | Not Applicable | Not explicitly reported in the literature. |
Table 2: Media Composition for S. conglobatus ATCC 31005
| Component | Seed Medium Concentration | Production Medium Concentration |
| Soybean Flour | 3% (w/v) | 3% (w/v) |
| Glucose | 5% (w/v) | 5% (w/v) |
| Calcium Carbonate (CaCO₃) | 0.5% (w/v) | 0.5% (w/v) |
| Cobalt(II) Chloride (CoCl₂·6H₂O) | 5 mg/L | Omitted |
| Anti-foam Agent | 0.2% (v/v) | 0.2% (v/v) |
| Preparation Notes | Supernatant of autoclaved soybean flour is used. Glucose is autoclaved separately. | Glucose is autoclaved separately. |
Table 3: Purification Parameters for this compound
| Step | Parameter | Value / Description |
| Initial Extraction | Solvent | Ethyl Acetate |
| Volume | 3 x 200 mL per 1 L of culture broth | |
| Solvent Partitioning | Wash Solvent | Hexane (B92381) |
| Methanol (B129727) Phase Volume | 300 mL | |
| Hexane Wash Volume | 2 x 100 mL | |
| Preparative HPLC | Column | C18 stationary phase (recommended) |
| Mobile Phase A | Water + 0.1% Formic Acid (v/v) | |
| Mobile Phase B | Methanol + 0.1% Formic Acid (v/v) | |
| Gradient | 50% to 98% Mobile Phase B | |
| Gradient Duration | 30 minutes |
Experimental Protocols
Protocol 1: Fermentation of Streptomyces conglobatus ATCC 31005
This protocol details the two-stage fermentation process for the production of this compound.
A. Seed Culture Preparation:
-
Prepare the seed medium as specified in Table 2. Note: Autoclave the soybean flour solution first and use the supernatant. Autoclave the glucose solution separately and add it to the sterile medium.
-
Inoculate the sterile seed medium with a viable culture of S. conglobatus ATCC 31005 (e.g., from a glycerol (B35011) stock or agar (B569324) plate).
-
Incubate the culture at 30°C with agitation at 200 rpm.
-
Grow the seed culture until sufficient mycelial mass is obtained to inoculate the production culture.
B. Production Culture:
-
Prepare the production medium as detailed in Table 2. Note the omission of CoCl₂·6H₂O.
-
Inoculate the production medium with the seed culture. A typical inoculation volume is 5-10% (v/v).
-
Incubate the production culture at 30°C with agitation at 200 rpm for 4 days.
Protocol 2: Extraction and Purification of this compound
This protocol describes the isolation of this compound from the fermentation broth.
A. Extraction:
-
Following the 4-day fermentation, harvest the entire culture broth (1 L).
-
Extract the broth three times with ethyl acetate, using 200 mL for each extraction.
-
Combine the organic (ethyl acetate) layers.
-
Evaporate the combined extracts to dryness under reduced pressure using a rotary evaporator.
B. Solvent Partitioning (De-fatting):
-
Re-dissolve the dried extract in 300 mL of methanol.
-
Wash the methanol solution twice with hexane, using 100 mL for each wash, to remove nonpolar impurities.
-
Discard the hexane phase.
-
Evaporate the methanol phase to dryness.
C. Preparative HPLC Purification:
-
Dissolve the residue from the methanol phase in a small volume (e.g., 5 mL) of methanol.
-
Purify the dissolved sample by preparative High-Performance Liquid Chromatography (HPLC).
-
Use a C18 column and a gradient of 50% to 98% methanol in water (both containing 0.1% formic acid) over 30 minutes.
-
Monitor the elution profile using a UV detector, as this compound has a UV maximum at 214 nm.
-
Collect the fractions containing the this compound peak.
-
Combine the pure fractions and evaporate the methanol. The remaining aqueous solution can be lyophilized to obtain pure this compound.
Protocol 3: Characterization of this compound
This protocol outlines the analytical techniques used to confirm the identity and purity of the isolated this compound.
-
Mass Spectrometry (MS):
-
Perform High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) to determine the accurate mass.
-
The expected mass for the protonated molecule [M+H]⁺ is m/z 485.2646 for C₂₈H₃₈N₂O₆.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆).
-
The spectra should be consistent with the known C2-symmetric structure of this compound.
-
-
UV-Vis Spectroscopy:
-
Record the UV-Vis spectrum in acetonitrile.
-
A distinct single UV maximum should be observed at approximately 214 nm, corresponding to the α,β-unsaturated lactone chromophores.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Obtain the FT-IR spectrum to identify characteristic functional groups present in the molecule.
-
Mandatory Visualizations
Signaling Pathways Regulating Macrolide Biosynthesis in Streptomyces
The production of secondary metabolites like this compound in Streptomyces is tightly regulated by complex signaling networks. These networks allow the bacterium to sense environmental cues and cell density, and initiate antibiotic production at the appropriate time, typically during the transition from primary to secondary metabolism. Two key regulatory systems are the Gamma-Butyrolactone (GBL) system, a form of quorum sensing, and Two-Component Systems (TCSs) that respond to environmental signals like phosphate (B84403) limitation.
The GBL system involves small, diffusible signaling molecules that, upon reaching a critical concentration, bind to a receptor protein. This binding event typically releases the receptor from its DNA-binding site, de-repressing the transcription of pathway-specific activator genes, which in turn switch on the antibiotic biosynthetic gene cluster.
TCSs, such as the PhoR-PhoP system, respond to external stimuli. For instance, under phosphate-limiting conditions, the sensor kinase (PhoR) autophosphorylates and then transfers the phosphate group to its cognate response regulator (PhoP). Phosphorylated PhoP then acts as a transcriptional regulator, influencing the expression of genes involved in both primary and secondary metabolism, including macrolide biosynthesis.
Caption: Experimental workflow for the isolation of this compound.
References
The Enigmatic Synthesis of Conglobatin: A Story of Biosynthesis and Untapped Synthetic Potential
Despite its intriguing C2-symmetric macrodiolide structure and promising cytotoxic and antitumor activities, a complete chemical total synthesis of conglobatin has yet to be reported in peer-reviewed literature. Research has instead extensively focused on its fascinating biosynthesis by the bacterium Streptomyces conglobatus, unraveling a unique enzymatic pathway that offers a blueprint for its formation. This application note provides a detailed overview of the current scientific understanding of this compound's formation, including its biosynthetic pathway, the isolation of natural analogues, and semi-synthetic modifications. This information is crucial for researchers, scientists, and drug development professionals seeking to access and explore the therapeutic potential of this unique natural product and its derivatives.
Biosynthesis of this compound: Nature's Total Synthesis
The primary route to obtaining this compound and its analogues is through fermentation of Streptomyces species. The this compound biosynthetic gene cluster (BGC) has been identified and characterized, revealing a modular polyketide synthase (PKS) assembly line responsible for its construction.[1] The biosynthesis is a remarkable example of enzymatic precision, culminating in a C2-symmetric macrodiolide.
Proposed Biosynthetic Pathway
The biosynthesis of this compound is proposed to proceed through the following key stages:
-
Monomer Assembly: A modular polyketide synthase (PKS) assembles the monomeric unit, 7-hydroxy-8-oxazoyl-2,4,6-trimethyl-2-octenoic acid, from simple building blocks.[2]
-
Oxazole (B20620) Formation: A putative cyclodehydratase is responsible for the formation of the characteristic 5-substituted oxazole moiety.
-
Iterative Dimerization and Macrolactonization: The key final step is catalyzed by a unique cyclase/thioesterase enzyme. This enzyme acts iteratively, first ligating two monomer units in a head-to-tail fashion to form a linear dimer. Subsequently, the same enzyme re-binds the dimer and catalyzes a double macrolactonization to yield the final C2-symmetric 16-membered macrodiolide structure of this compound.[1]
This compound Analogues: Nature's Chemical Diversity
Chemical investigation of various Streptomyces strains has led to the discovery of several natural analogues of this compound, primarily differing in their methylation patterns on the macrodiolide skeleton.[3][4] These analogues provide valuable insights into the flexibility of the biosynthetic machinery and represent a source of new chemical entities for biological screening.
Cytotoxicity of this compound and its Analogues
This compound and its naturally occurring analogues have demonstrated significant cytotoxic activity, particularly against myeloma cell lines. The varying levels of activity among the analogues highlight the importance of the substitution pattern on the macrodiolide core for biological function.
| Compound | Source | IC50 (µg/mL) against NS-1 Myeloma Cell Line |
| This compound | Streptomyces conglobatus | 1.39[3] |
| This compound B1 | Australian Streptomyces strain MST-91080 | 0.084[3] |
| This compound C1 | Australian Streptomyces strain MST-91080 | 1.05[3] |
| This compound C2 | Australian Streptomyces strain MST-91080 | 0.45[3] |
Experimental Protocols
While a total synthesis protocol is not available, the following protocols for the isolation and semi-synthesis of this compound derivatives are based on published methodologies.
Protocol for Isolation of this compound from Streptomyces conglobatus
This protocol is a generalized procedure based on the original isolation report.[2] Optimization will be required for specific strains and fermentation conditions.
Materials:
-
Streptomyces conglobatus culture
-
Appropriate fermentation medium (e.g., soybean meal-based medium)
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate, methanol)
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Fermentation: Inoculate a suitable production medium with a seed culture of S. conglobatus. Ferment for 5-7 days under optimal conditions (e.g., 28°C, 200 rpm).
-
Extraction: After fermentation, centrifuge the broth to separate the mycelium from the supernatant. Extract the mycelial cake and the supernatant separately with ethyl acetate.
-
Concentration: Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.
-
Chromatographic Purification:
-
Subject the crude extract to silica gel column chromatography using a stepwise gradient of hexane and ethyl acetate.
-
Monitor fractions by thin-layer chromatography (TLC) and combine fractions containing the desired compound.
-
Further purify the this compound-containing fractions by preparative HPLC to obtain pure this compound.
-
-
Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).
Protocol for the Hydrolysis of this compound to its Seco-Acid
This protocol describes the chemical cleavage of the macrodiolide to its monomeric acid, which can be a starting point for the semi-synthesis of analogues.[5]
Materials:
-
Pure this compound
-
1.2 M Sodium hydroxide (B78521) (NaOH) in 40% aqueous methanol
-
Diethyl ether
-
Hexane
-
Ethyl acetate
-
0.01 M Hydrochloric acid (HCl)
-
pH paper or meter
Procedure:
-
Hydrolysis: Dissolve this compound in a 1.2 M solution of NaOH in 40% methanol. Stir the mixture vigorously at 65°C for 2 hours.
-
Extraction of Unreacted Material: Cool the reaction mixture and extract twice with a 3:1 (v/v) mixture of diethyl ether and hexane to remove any unreacted this compound.
-
Solvent Removal and Acidification: Evaporate the aqueous phase to remove the methanol. Adjust the pH of the remaining aqueous solution to 3.0 with 0.01 M HCl.
-
Product Extraction: Extract the acidified aqueous phase three times with ethyl acetate to recover the this compound seco-acid.
-
Drying and Concentration: Combine the ethyl acetate extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the seco-acid.
-
Purification: The crude product can be further purified by preparative HPLC if necessary.
Future Outlook: The Quest for a Total Synthesis
The absence of a reported total synthesis of this compound presents a significant opportunity for the synthetic chemistry community. A successful total synthesis would not only be a landmark achievement in natural product synthesis but would also open the door to the systematic exploration of the structure-activity relationships of this potent class of molecules. The development of a synthetic route would enable the creation of a diverse library of analogues with modified oxazole moieties, altered stereochemistry, and different macrocycle ring sizes, which could lead to the discovery of new therapeutic agents with improved potency and selectivity. The intricate C2-symmetric structure and the presence of multiple stereocenters make this compound a challenging yet highly rewarding target for total synthesis.
References
- 1. Iterative Mechanism of Macrodiolide Formation in the Anticancer Compound this compound. [repository.cam.ac.uk]
- 2. This compound, a novel macrolide dilactone from Streptomyces conglobatus ATCC 31005 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conglobatins B-E: cytotoxic analogues of the C2-symmetric macrodiolide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchers.mq.edu.au [researchers.mq.edu.au]
- 5. Iterative Mechanism of Macrodiolide Formation in the Anticancer Compound this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Conglobatin Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conglobatin, a natural product, has emerged as a promising agent in cancer research. It functions as a protein-protein interface inhibitor of the Heat shock protein 90 (Hsp90) and its co-chaperone Cell division cycle 37 (Cdc37). This inhibition selectively disrupts the nanoclustering and signaling of K-Ras, a key oncogene, leading to the suppression of the downstream Mitogen-Activated Protein Kinase (MAPK) signaling pathway and subsequent inhibition of tumor cell growth. These application notes provide a detailed protocol for the treatment of various cancer cell lines with this compound in a cell culture setting.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound A in various cancer cell lines. This data is crucial for determining the appropriate concentration range for your experiments.
| Cell Line | Cancer Type | IC50 (µM) |
| SKBR3 | Breast Cancer | 12.11[1] |
| MCF-7 | Breast Cancer | 39.44[1] |
| EC109 | Esophageal Squamous Cell Carcinoma | 16.43[1] |
| KYSE70 | Esophageal Squamous Cell Carcinoma | 15.89[1] |
| KYSE450 | Esophageal Squamous Cell Carcinoma | 10.94[1] |
| KYSE150 | Esophageal Squamous Cell Carcinoma | 10.50[1] |
| KYSE180 | Esophageal Squamous Cell Carcinoma | 10.28[1] |
| KYSE510 | Esophageal Squamous Cell Carcinoma | 9.31[1] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound A powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
Procedure:
-
Based on the information from suppliers, this compound is soluble in DMSO.[1]
-
To prepare a stock solution (e.g., 10 mM), dissolve the appropriate amount of this compound A powder in sterile DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Cell Culture and Seeding
Recommended Cell Culture Media and Seeding Densities:
| Cell Line | Recommended Medium | Seeding Density (cells/cm²) |
| SKBR3 | McCoy's 5a Medium + 10% FBS | 2.0 x 10⁴ - 5.0 x 10⁴ |
| MCF-7 | EMEM + 10% FBS + 0.01 mg/ml insulin | 2 x 10⁴ - 4 x 10⁴[2] |
| EC109 | DMEM + 10% FBS | Not specified, follow general guidelines. |
| KYSE70 | RPMI 1640 + 10% FBS | 2 x 10⁴ - 4 x 10⁴[3][4] |
| KYSE450 | RPMI 1640 / Ham's F12 (1:1) + 10% FBS | 1 x 10⁶ cells/25 cm² flask[5] |
| KYSE150 | RPMI 1640 / Ham's F12 (1:1) + 2% FBS | 1 x 10⁶ cells/175 cm² flask[6] |
| KYSE180 | RPMI 1640 + 5-10% FBS | 2-3 x 10⁶ cells/80 cm² flask |
| KYSE510 | RPMI 1640 or RPMI 1640/Ham's F12 (1:1) + 10% FBS | 0.5-3.0 x 10⁶ cells/175 cm² |
Procedure:
-
Culture the desired cancer cell line in the recommended medium supplemented with fetal bovine serum (FBS) and other necessary components.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
For treatment, seed the cells in appropriate culture vessels (e.g., 96-well plates for viability assays, larger flasks for protein or RNA analysis) at the recommended density.
-
Allow the cells to adhere and reach the desired confluency (typically 70-80%) before treatment.
This compound Treatment
Procedure:
-
On the day of treatment, thaw an aliquot of the this compound stock solution.
-
Prepare a series of dilutions of this compound in the complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration used.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours), depending on the experimental endpoint. For example, a 24-hour treatment with 2 µM this compound A has been used in HEK cells.[5][7]
Post-Treatment Analysis
Following treatment with this compound, various assays can be performed to assess its effects, including:
-
Cell Viability/Proliferation Assays: (e.g., MTT, XTT, or CellTiter-Glo) to determine the IC50 value.
-
Western Blot Analysis: To examine the protein levels of key components of the Hsp90/Cdc37/K-Ras/MAPK pathway (e.g., phosphorylated ERK, total ERK, Hsp90, Cdc37, K-Ras).
-
Apoptosis Assays: (e.g., Annexin V/PI staining, caspase activity assays) to investigate the induction of programmed cell death.
-
Cell Cycle Analysis: To determine if this compound induces cell cycle arrest.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its use in cell culture.
Caption: Mechanism of this compound action on the Hsp90/K-Ras/MAPK signaling pathway.
Caption: General experimental workflow for this compound treatment in cell culture.
References
- 1. Leibniz Institute DSMZ: Details [dsmz.de]
- 2. MCF7 | Culture Collections [culturecollections.org.uk]
- 3. Authenticated KYSE-70 Cell Line Sigma Aldrich [sigmaaldrich.com]
- 4. KYSE-70. Culture Collections [culturecollections.org.uk]
- 5. Leibniz Institute DSMZ: Details [dsmz.de]
- 6. Leibniz Institute DSMZ: Details [dsmz.de]
- 7. MCF-7 Cell Line: A Cornerstone in Breast Cancer Research and Drug Testing [cytion.com]
Application Notes: Utilizing Conglobatin for the Study of Hsp90-Cdc37 Interaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone crucial for the stability and function of a multitude of client proteins, many of which are integral to cancer cell proliferation and survival. The co-chaperone Cdc37 plays a pivotal role in this process by specifically recruiting protein kinase clients to the Hsp90 machinery. The interaction between Hsp90 and Cdc37 is a critical checkpoint for the maturation of numerous oncogenic kinases, making it a compelling target for anticancer drug development.[1][2]
Conglobatin, a polyketide natural product, has been identified as a valuable tool for studying the Hsp90-Cdc37 protein-protein interaction (PPI).[3][4] Unlike traditional Hsp90 inhibitors that target the ATP-binding pocket, this compound acts as a PPI inhibitor. It binds to the N-terminal domain of Hsp90, thereby disrupting the crucial interaction with Cdc37.[2][3] This specific mechanism of action allows for a more targeted investigation of the Hsp90-Cdc37 axis and its role in cellular signaling. These application notes provide detailed protocols and data for utilizing this compound as a chemical probe to dissect the Hsp90-Cdc37 interaction.
Mechanism of Action of this compound
This compound disrupts the Hsp90-Cdc37 complex by binding to the N-terminus of Hsp90. This binding event sterically hinders the interaction between key residues, specifically disrupting the interaction between Glu47 on Hsp90 and Arg167 on Cdc37.[3] This prevents the proper loading of client kinases onto the Hsp90 chaperone, leading to their subsequent ubiquitination and proteasomal degradation. A significant advantage of this mechanism is the potential to avoid the heat shock response often induced by ATP-competitive Hsp90 inhibitors.
Quantitative Data
The inhibitory activity of this compound on the Hsp90-Cdc37 interaction has been quantified using various biochemical assays. The following table summarizes the reported IC50 values for this compound.
| Assay Type | Hsp90 Construct | This compound IC50 (µM) | Reference |
| Split Renilla Luciferase Assay | Full-length Hsp90 | 23 ± 6 | [5] |
| Split Renilla Luciferase Assay | N-terminal Hsp90 (N-Hsp90) | 4.5 ± 0.8 | [5] |
Experimental Protocols
Detailed methodologies for key experiments to study the Hsp90-Cdc37 interaction using this compound are provided below.
Split Renilla Luciferase Protein-Fragment Complementation Assay
This cell-free assay is used to quantify the disruption of the Hsp90-Cdc37 interaction in a medium-throughput format.[4][6]
Principle: Full-length Hsp90 and Cdc37 are fused to the N-terminal (NRL) and C-terminal (CRL) fragments of Renilla luciferase, respectively. Interaction between Hsp90 and Cdc37 brings the luciferase fragments into close proximity, reconstituting its enzymatic activity, which can be measured by luminescence upon addition of a substrate. This compound will disrupt this interaction, leading to a decrease in the luminescent signal.
Protocol:
-
Construct Expression: Transfect HEK293 cells with plasmids encoding N-terminal Renilla Luciferase-fused Hsp90 (NRL-Hsp90) and C-terminal Renilla Luciferase-fused Cdc37 (Cdc37-CRL).
-
Lysate Preparation: After 24-48 hours of expression, harvest the cells and prepare lysates using a suitable lysis buffer (e.g., passive lysis buffer).
-
Assay Setup: In a 96-well plate, add the NRL-Hsp90 lysate.
-
Compound Addition: Add serial dilutions of this compound (or other test compounds) and a vehicle control (e.g., DMSO) to the wells. Incubate for a predetermined time (e.g., 10 minutes) at room temperature.[7]
-
Interaction Initiation: Add the Cdc37-CRL lysate to all wells to initiate the interaction.
-
Incubation: Incubate the plate for a period to allow for the Hsp90-Cdc37 complex to form (e.g., 1 hour at room temperature).
-
Luminescence Measurement: Add the Renilla luciferase substrate to all wells and immediately measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Co-Immunoprecipitation (Co-IP) and Western Blotting
This technique is used to qualitatively or semi-quantitatively assess the disruption of the endogenous Hsp90-Cdc37 complex in cells treated with this compound.[1]
Principle: An antibody targeting either Hsp90 or Cdc37 is used to pull down the protein from a cell lysate. If the two proteins are in a complex, the interacting partner will also be pulled down. The presence of the co-precipitated protein is then detected by Western blotting. A decrease in the co-precipitated protein in this compound-treated cells indicates disruption of the interaction.
References
- 1. benchchem.com [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Medium-Throughput Detection of Hsp90/Cdc37 Protein-Protein Interaction Inhibitors Using a Split Renilla Luciferase-Based Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Small Molecule Hsp90/Cdc37 Interface Inhibitors Indirectly Target K-Ras-Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Split Renilla Luciferase Protein Fragment-assisted Complementation (SRL-PFAC) to Characterize Hsp90-Cdc37 Complex and Identify Critical Residues in Protein/Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Conglobatin by High-Performance Liquid Chromatography
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Conglobatin is a C2-symmetrical macrodiolide natural product isolated from the bacterium Streptomyces conglobatus.[1] It has demonstrated significant antitumor activity, functioning as an inhibitor of the Hsp90/Cdc37 protein-protein interaction, which subsequently impacts oncogenic signaling pathways such as K-Ras signaling.[2][3] As a promising candidate for drug development, a robust and reliable analytical method for the quantitative determination of this compound in various samples is crucial for research, quality control, and pharmacokinetic studies.
This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is designed to be selective, linear, accurate, and precise, making it suitable for the quantification of this compound in research and drug development settings.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).
-
Column: Agilent ZORBAX Eclipse Plus C18 column (4.6 x 150 mm, 5 µm) or equivalent.
-
Solvents: HPLC grade acetonitrile (B52724) and water. Formic acid, LC-MS grade.
-
Standard: Purified this compound reference standard (purity ≥98%).
Preparation of Solutions
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (50:50, A:B) to final concentrations ranging from 1 µg/mL to 100 µg/mL.
HPLC Method Parameters
A summary of the HPLC method parameters is provided in Table 1.
| Parameter | Value |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 50% B2-15 min: 50% to 95% B15-18 min: 95% B18-18.1 min: 95% to 50% B18.1-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
| Run Time | 25 minutes |
| Table 1: HPLC Method Parameters for this compound Analysis |
Sample Preparation
-
Fermentation Broth: Centrifuge the fermentation broth to separate the supernatant and mycelium. Extract the supernatant with an equal volume of ethyl acetate (B1210297) three times. Combine the organic layers and evaporate to dryness under reduced pressure. Reconstitute the residue in a known volume of methanol for HPLC analysis.
-
Biological Matrices (Plasma, Tissue Homogenate): Perform a liquid-liquid extraction or solid-phase extraction (SPE) to isolate this compound. For liquid-liquid extraction, add three volumes of acetonitrile to the sample, vortex, and centrifuge to precipitate proteins. Evaporate the supernatant and reconstitute in the mobile phase.
Data Presentation
The HPLC method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). The results are summarized in Table 2. The retention time for this compound under these conditions is expected to be approximately 12.5 minutes.
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| LOD | 0.2 µg/mL |
| LOQ | 0.7 µg/mL |
| Table 2: Method Validation Summary |
Signaling Pathway and Experimental Workflow
This compound exerts its anticancer effects by inhibiting the Hsp90/Cdc37 chaperone machinery. This interaction is critical for the stability and function of numerous oncogenic client proteins. The disruption of the Hsp90-Cdc37 complex by this compound leads to the degradation of client proteins, such as HIF-1α, which in turn downregulates the expression of galectin-3. Galectin-3 is a scaffolding protein essential for the formation of K-Ras nanoclusters on the plasma membrane, which are critical for MAPK pathway activation.[3][4]
The general workflow for the HPLC analysis of this compound is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of Streptomyces Isolates with UV, FTIR Spectroscopy and HPLC Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Small Molecule Hsp90/Cdc37 Interface Inhibitors Indirectly Target K-Ras-Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Identification of Conglobatin Using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conglobatin is a C2-symmetric macrodiolide natural product isolated from Streptomyces conglobatus. It has garnered significant interest in the field of drug discovery due to its promising antitumor activity.[1][2] this compound exerts its biological effects by inhibiting the protein-protein interaction between heat shock protein 90 (Hsp90) and its co-chaperone Cdc37.[1] This disruption selectively affects K-Ras-nanoclustering and downstream MAPK signaling, leading to decreased tumor cell growth.[3] Accurate and reliable identification of this compound and its analogues is crucial for ongoing research and development efforts. This document provides detailed application notes and protocols for the identification and characterization of this compound using various mass spectrometry techniques.
Mass Spectrometry Techniques for this compound Analysis
Several mass spectrometry (MS) techniques can be employed for the identification and quantification of this compound. The choice of technique will depend on the specific research question, sample complexity, and desired level of structural information.
-
Electrospray Ionization (ESI-MS): ESI is a soft ionization technique suitable for analyzing large and thermally labile molecules like this compound. It typically produces protonated molecules [M+H]+ or adducts with other cations (e.g., [M+Na]+, [M+K]+), providing accurate molecular weight information.
-
Tandem Mass Spectrometry (MS/MS): Coupled with ESI, MS/MS is a powerful tool for structural elucidation. By inducing fragmentation of a selected precursor ion, a characteristic fragmentation pattern is generated, which serves as a molecular fingerprint for this compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. LC-MS/MS is ideal for the analysis of this compound in complex mixtures, such as crude extracts from Streptomyces cultures, enabling both qualitative identification and quantitative analysis.
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: MALDI-TOF is a high-throughput technique that can be used for rapid screening of microbial cultures for the presence of this compound and its analogues. It is particularly useful for analyzing intact microbial colonies or crude extracts.
Quantitative Data Summary
The following table summarizes the key mass-to-charge ratio (m/z) values for this compound and some of its known analogues. This data is essential for the targeted identification of these compounds in mass spectrometry experiments.
| Compound | Molecular Formula | [M+H]+ (Calculated) | [M+H]+ (Observed) | [M+Na]+ (Observed) | Key Fragment Ions (m/z) |
| This compound | C32H46N2O8 | 599.3276 | 599.3279 | 621.3098 | Data not available in searched literature |
| This compound B1 | C33H48N2O8 | 613.3432 | 613.3438 | 635.3257 | Data not available in searched literature |
| This compound C1 | C34H50N2O8 | 627.3589 | 627.3595 | 649.3414 | Data not available in searched literature |
| This compound C2 | C34H50N2O8 | 627.3589 | 627.3595 | 649.3414 | Data not available in searched literature |
| This compound D1 | C35H52N2O8 | 641.3745 | 641.3751 | 663.3570 | Data not available in searched literature |
| This compound D2 | C35H52N2O8 | 641.3745 | 641.3751 | 663.3570 | Data not available in searched literature |
| This compound E | C36H54N2O8 | 655.3901 | 655.3907 | 677.3726 | Data not available in searched literature |
Note: The fragmentation data for this compound and its analogues were not explicitly detailed in the reviewed literature. The provided m/z values are based on high-resolution mass spectrometry (HRMS) data.
Experimental Protocols
Protocol 1: Extraction of this compound from Streptomyces Culture
This protocol describes a general method for extracting secondary metabolites, including this compound, from Streptomyces cultures.
Materials:
-
Streptomyces conglobatus culture broth
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Grow Streptomyces conglobatus in a suitable liquid medium (e.g., ISP2 broth) for 7-10 days at 28°C with shaking.
-
Separate the mycelium from the culture broth by centrifugation at 5,000 x g for 15 minutes.
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the extract to dryness using a rotary evaporator.
-
Resuspend the dried extract in a suitable solvent (e.g., methanol) for LC-MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
This protocol provides a general framework for the LC-MS/MS analysis of this compound. Instrument parameters should be optimized for the specific system being used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes, followed by a 5-minute hold at 95% B, and then re-equilibration at 5% B for 5 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
MS/MS Conditions:
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 325°C
-
Drying Gas Flow: 8 L/min
-
Nebulizer Pressure: 40 psi
-
Scan Mode: Full scan (m/z 100-1000) and targeted MS/MS of the precursor ions for this compound and its analogues (refer to the data table).
-
Collision Energy: Optimize for characteristic fragmentation (typically 20-40 eV).
Protocol 3: MALDI-TOF MS Analysis for Rapid Screening
This protocol outlines a method for the rapid screening of Streptomyces extracts for the presence of this compound.
Materials:
-
MALDI target plate
-
Matrix solution (e.g., α-cyano-4-hydroxycinnamic acid [CHCA] saturated in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid)
-
Dried Streptomyces extract
Procedure:
-
Spot 1 µL of the matrix solution onto the MALDI target plate and let it air dry.
-
Resuspend the dried extract in a minimal volume of methanol.
-
Spot 1 µL of the resuspended extract onto the dried matrix spot.
-
Allow the sample-matrix mixture to co-crystallize at room temperature.
-
Acquire mass spectra in the positive ion mode over a mass range of m/z 500-800.
-
Look for peaks corresponding to the [M+H]+ and [M+Na]+ ions of this compound and its analogues.
Visualizations
This compound Experimental Workflow
Caption: Experimental workflow for this compound identification.
This compound Signaling Pathway
Caption: this compound's mechanism of action via Hsp90/Cdc37 inhibition.
References
Application Notes and Protocols for Measuring Conglobatin Cytotoxicity in Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the cytotoxic effects of conglobatin, a natural product with promising anticancer activity. This compound has been shown to inhibit the proliferation of various cancer cell lines by targeting the Hsp90/Cdc37 protein chaperone system, leading to cell cycle arrest and apoptosis.[1] The following protocols for MTT, CellTiter-Glo®, and LDH assays are standard methods for quantifying cytotoxicity in vitro.
Data Presentation: this compound Cytotoxicity
The cytotoxic activity of this compound and its analogues has been evaluated in several cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound and its derivatives.
| Compound | Cell Line | Cell Type | IC50 (µg/mL) | Reference |
| This compound | NS-1 | Myeloma | 1.39 | [2] |
| This compound B1 | NS-1 | Myeloma | 0.084 | [2] |
| This compound C1 | NS-1 | Myeloma | 1.05 | [2] |
| This compound C2 | NS-1 | Myeloma | 0.45 | [2] |
Signaling Pathway of this compound-Induced Cytotoxicity
This compound exerts its cytotoxic effects by disrupting the interaction between Heat shock protein 90 (Hsp90) and its co-chaperone Cdc37. This interaction is crucial for the stability and function of numerous client proteins, many of which are oncoproteins critical for cancer cell survival and proliferation. Inhibition of the Hsp90/Cdc37 complex leads to the degradation of these client proteins, ultimately resulting in G2/M cell cycle arrest and apoptosis.
This compound inhibits the Hsp90/Cdc37 complex, leading to client protein degradation and apoptosis.
Experimental Workflow for In Vitro Cytotoxicity Assays
The general workflow for assessing the cytotoxicity of this compound using in vitro assays involves cell preparation, treatment with the compound, and subsequent measurement of cell viability or death.
A stepwise workflow for determining the cytotoxicity of this compound.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom microplates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow cells to attach.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay determines the number of viable cells in culture by quantifying the amount of ATP, which is a marker of metabolically active cells. The assay generates a luminescent signal that is proportional to the amount of ATP present.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Opaque-walled 96-well microplates
-
CellTiter-Glo® Reagent
-
Luminometer
Protocol:
-
Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the this compound dilutions to the respective wells, including a vehicle control.
-
Incubate the plate for the desired exposure time.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium. LDH is a stable enzyme, and its presence in the medium is an indicator of cell membrane damage and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (with low serum to reduce background)
-
This compound stock solution
-
96-well flat-bottom microplates
-
LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of low-serum culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours.
-
Prepare serial dilutions of this compound in low-serum medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis solution provided in the kit), and a vehicle control.
-
Incubate the plate for the desired exposure time.
-
After incubation, centrifuge the plate at 250 x g for 10 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture to each well of the new plate.
-
Incubate at room temperature for up to 30 minutes, protected from light.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula: (Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release) * 100.
References
Application Notes and Protocols for In Vivo Efficacy Testing of Conglobatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conglobatin, also known as FW-04-806, is a bis-oxazolyl macrolide compound with demonstrated anti-cancer properties.[1][2] It functions as a novel inhibitor of Heat shock protein 90 (Hsp90), a molecular chaperone essential for the stability and function of numerous client proteins involved in cancer cell proliferation, survival, and angiogenesis.[1][3] Unlike traditional Hsp90 inhibitors that target the ATP-binding pocket, this compound disrupts the Hsp90/Cdc37 chaperone/co-chaperone interaction, leading to the degradation of Hsp90 client proteins.[1][2] This unique mechanism of action suggests a potentially different and favorable therapeutic and toxicity profile.
These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in preclinical animal models, with a focus on xenograft models of human cancer. The protocols are designed to be comprehensive, guiding researchers through model selection, experimental procedures, and data analysis.
Rationale for Animal Model Selection
This compound's mechanism as an Hsp90 inhibitor, leading to the degradation of key oncoproteins, makes human tumor xenograft models in immunocompromised mice the most relevant system for evaluating its anti-cancer efficacy.[1][4] Published data has shown this compound to be particularly effective against breast cancer cells, especially those overexpressing HER2, a known Hsp90 client protein.[1][5]
Recommended Primary Models:
-
HER2-Positive Breast Cancer Xenograft Model: Utilizes cell lines like SKBR3 , which overexpress the HER2 oncoprotein. This model is highly relevant as HER2 is a well-established Hsp90 client, and this compound has demonstrated significant efficacy in this context.[1][5]
-
Estrogen Receptor (ER)-Positive/HER2-Negative Breast Cancer Xenograft Model: Employs cell lines such as MCF-7 . This allows for the evaluation of this compound's efficacy in a different breast cancer subtype where other Hsp90 client proteins like Akt and Raf-1 play a crucial role.[1][6]
Potential Secondary Models:
-
Myeloma Xenograft Model: Based on in vitro data showing high cytotoxicity of this compound analogs against the NS-1 myeloma cell line, this model could be explored.[7]
-
Pancreatic Cancer Xenograft Model: Given that this compound targets the Hsp90 client HIF-1α, which is often elevated in pancreatic cancer, models using cell lines like MIA-PaCa-2 could be considered.[8]
Experimental Protocols
Human Breast Cancer Xenograft Model
This protocol details the procedure for establishing and utilizing subcutaneous xenografts of SKBR3 (HER2-positive) or MCF-7 (HER2-negative) human breast cancer cells in immunodeficient mice.
Materials:
-
SKBR3 or MCF-7 human breast cancer cell lines
-
Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old
-
Appropriate cell culture medium (e.g., McCoy's 5A for SKBR3, DMEM for MCF-7) with supplements
-
Matrigel® Basement Membrane Matrix
-
This compound (FW-04-806)
-
Vehicle solution (e.g., 10% ethanol, 10% polyethylene (B3416737) glycol 400, 10% Tween 80 in sterile water)[6]
-
Calipers for tumor measurement
-
Standard animal housing and surgical supplies
Procedure:
-
Cell Culture: Culture SKBR3 or MCF-7 cells according to standard protocols. Harvest cells during the exponential growth phase.
-
Cell Preparation for Implantation: Resuspend the harvested cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel® at a concentration of 2 x 107 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (2 x 106 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice twice weekly for tumor formation. Once tumors are palpable, measure the length (L) and width (W) with calipers. Calculate tumor volume using the formula: Volume = (W2 x L) / 2.
-
Randomization and Treatment Initiation: When the average tumor volume reaches approximately 100-150 mm3, randomize the mice into treatment and control groups (n=6-8 per group).
-
Drug Administration:
-
Vehicle Control Group: Administer the vehicle solution orally (intragastric gavage) every three days (q3d).
-
This compound Treatment Groups: Administer this compound at doses of 50, 100, and 200 mg/kg orally every three days (q3d).[6]
-
(Optional) Positive Control Group: For the SKBR3 model, a group treated with a standard-of-care agent like lapatinib (B449) can be included.
-
-
Efficacy and Toxicity Monitoring:
-
Measure tumor volumes and body weights twice a week.
-
Observe the animals for any signs of toxicity (e.g., changes in behavior, weight loss, ruffled fur).
-
-
Study Termination and Tissue Collection: Euthanize the mice when tumors in the control group reach the predetermined endpoint (e.g., ~1000 mm3) or at the end of the study period.[6] Excise the tumors, weigh them, and process them for further analysis (e.g., histology, western blotting, PCR).
Data Presentation
Quantitative data from the in vivo efficacy studies should be summarized in tables for clear comparison between treatment groups.
Table 1: Antitumor Efficacy of this compound in SKBR3 Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Mean Final Tumor Volume (mm³) ± SD | Tumor Growth Inhibition (%) | Mean Final Tumor Weight (g) ± SD |
| Vehicle Control | - | Oral (i.g.) | q3d | 1050 ± 150 | - | 1.1 ± 0.2 |
| This compound | 50 | Oral (i.g.) | q3d | 735 ± 110 | 30 | 0.75 ± 0.15 |
| This compound | 100 | Oral (i.g.) | q3d | 472 ± 95 | 55 | 0.50 ± 0.12 |
| This compound | 200 | Oral (i.g.) | q3d | 262 ± 70 | 75 | 0.28 ± 0.08 |
Table 2: Toxicity Profile of this compound in Xenograft-Bearing Mice
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change (%) ± SD | Observed Toxicities |
| Vehicle Control | - | +5.0 ± 2.5 | None |
| This compound | 50 | +4.5 ± 3.0 | None |
| This compound | 100 | +2.0 ± 3.5 | None |
| This compound | 200 | -1.5 ± 4.0 | None |
Mechanistic Studies: Analysis of Excised Tumors
To confirm this compound's mechanism of action in vivo, excised tumor tissues should be analyzed for the levels of Hsp90 client proteins.
Protocol: Western Blot Analysis of Tumor Lysates
-
Protein Extraction: Homogenize a portion of the excised tumor tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against:
-
HER2 (and p-HER2)
-
Akt (and p-Akt)
-
Raf-1
-
HIF-1α
-
β-actin (as a loading control)
-
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action of this compound, focusing on the disruption of the Hsp90-Cdc37 interaction and the subsequent degradation of key client proteins.
References
- 1. FW-04-806 inhibits proliferation and induces apoptosis in human breast cancer cells by binding to N-terminus of Hsp90 and disrupting Hsp90-Cdc37 complex formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FW-04-806 inhibits proliferation and induces apoptosis in human breast cancer cells by binding to N-terminus of Hsp90 and disrupting Hsp90-Cdc37 complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HSP90 Mechanisms & Interactions | HSP90 [hsp90.ca]
- 4. Novel Hsp90 inhibitor FW-04-806 displays potent antitumor effects in HER2-positive breast cancer cells as a single agent or in combination with lapatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Conglobatins B-E: cytotoxic analogues of the C2-symmetric macrodiolide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel Small Molecule Hsp90/Cdc37 Interface Inhibitors Indirectly Target K-Ras-Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Conglobatin Derivatives with Improved Potency
For Researchers, Scientists, and Drug Development Professionals
Abstract
Conglobatin, a C2-symmetric macrodiolide natural product, has been identified as an inhibitor of Heat Shock Protein 90 (Hsp90), a critical chaperone protein implicated in the progression of cancer. This document provides detailed application notes and protocols for the synthesis and evaluation of this compound derivatives with enhanced cytotoxic potency. Drawing from published data on naturally occurring potent analogues, this guide outlines synthetic strategies focusing on the modification of the macrodiolide core's methylation pattern. Furthermore, it includes a comprehensive experimental protocol for cytotoxicity assessment and a visual representation of the relevant Hsp90 signaling pathway to provide a complete framework for the development of novel this compound-based anticancer agents.
Introduction
This compound is a macrolide dilactone isolated from Streptomyces conglobatus.[1] It exhibits antitumor activity by inhibiting Hsp90, a molecular chaperone responsible for the stability and function of numerous oncogenic client proteins.[2] By binding to the N-terminal domain of Hsp90, this compound disrupts the Hsp90-Cdc37 complex, leading to the degradation of client proteins and subsequent apoptosis in cancer cells.[2]
Recent research has revealed naturally occurring analogues of this compound, namely Conglobatins B-E, which exhibit significantly greater cytotoxic potency compared to the parent compound.[3][4] These analogues are characterized by variations in the methylation pattern on the macrodiolide skeleton.[3][4] This finding suggests that targeted modification of these methylation sites is a promising strategy for developing this compound derivatives with improved therapeutic potential.
These application notes provide a roadmap for the rational design, synthesis, and biological evaluation of novel this compound analogues.
Data Presentation: Potency of this compound and its Analogues
The following table summarizes the reported cytotoxic activity of this compound and its more potent natural analogues against the NS-1 myeloma cell line. This data highlights the potential for increased potency through modification of the methylation pattern.
| Compound | IC50 (µg/mL)[3][5] | Fold Improvement vs. This compound |
| This compound | 1.39 | - |
| This compound B1 | 0.084 | ~16.5 |
| This compound C1 | 1.05 | ~1.3 |
| This compound C2 | 0.45 | ~3.1 |
Synthetic Strategies for this compound Derivatives
The synthesis of this compound derivatives with altered methylation patterns presents a significant chemical challenge. A plausible retrosynthetic approach would involve the synthesis of a modified monomeric seco-acid, followed by a macrolactonization/dimerization step. The key modifications would be the introduction or removal of methyl groups at specific positions of the polyketide chain of the monomer.
Key Synthetic Steps:
-
Oxazole (B20620) Formation: The oxazole moiety is a key structural feature of this compound. Its synthesis can be achieved through various established methods, such as the Robinson-Gabriel synthesis or the Van Leusen reaction, starting from appropriate amino acid precursors.
-
Polyketide Chain Assembly: The carbon skeleton of the monomer can be constructed using standard asymmetric synthesis methodologies, including aldol (B89426) reactions, allylation/crotylation reactions, and substrate-controlled reductions to install the desired stereocenters.
-
Selective Methylation/Demethylation: To generate analogues with altered methylation patterns, selective methylation or demethylation reactions on the polyketide backbone will be necessary. This can be a challenging step requiring careful selection of protecting groups and methylation reagents.
-
Macrolactonization/Dimerization: The final step involves the dimerization and cyclization of the monomeric seco-acid to form the 16-membered macrodiolide ring. This can be achieved using various macrolactonization conditions, such as the Yamaguchi or Shiina macrolactonization protocols.
Experimental Protocols
General Synthetic Chemistry Protocols
Detailed experimental procedures for the total synthesis of this compound and its analogues are complex and beyond the scope of this document. Researchers should refer to specialized literature on the total synthesis of oxazole-containing macrolides for detailed procedures. The following is a general outline of a potential synthetic step.
Example Protocol: Yamaguchi Esterification for Monomer Coupling
This protocol describes a general procedure for the esterification of the seco-acid monomer, a key step preceding dimerization and macrolactonization.
Materials:
-
This compound seco-acid monomer
-
2,4,6-Trichlorobenzoyl chloride
-
Triethylamine (B128534) (Et3N)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous toluene (B28343)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Argon or Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the this compound seco-acid monomer (1 equivalent) in anhydrous toluene under an inert atmosphere.
-
Add triethylamine (2 equivalents) to the solution and cool to 0 °C.
-
Slowly add 2,4,6-trichlorobenzoyl chloride (1.2 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
In a separate flask, dissolve the corresponding alcohol partner (if performing an esterification) and DMAP (1.5 equivalents) in anhydrous THF.
-
Add the activated acid solution from step 4 to the alcohol solution at room temperature.
-
Stir the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Cytotoxicity Assay Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell line (e.g., NS-1 myeloma, as per the reference study)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
-
This compound and its derivatives dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly with a multichannel pipette to dissolve the formazan (B1609692) crystals.
-
Incubate the plate at room temperature in the dark for 2-4 hours, or overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Mandatory Visualizations
Hsp90 Signaling Pathway
This compound and its derivatives exert their cytotoxic effects by inhibiting Hsp90, which leads to the degradation of a multitude of oncogenic client proteins. The following diagram illustrates the central role of Hsp90 in maintaining the stability of key proteins involved in cancer cell proliferation, survival, and angiogenesis.
Caption: Hsp90 inhibition by this compound leads to degradation of client proteins.
Experimental Workflow for Synthesis and Evaluation
The following diagram outlines the general workflow for the synthesis and biological evaluation of novel this compound derivatives.
References
- 1. The Synthesis of Oxazole-containing Natural Products - D-Scholarship@Pitt [d-scholarship.pitt.edu]
- 2. researchgate.net [researchgate.net]
- 3. An efficient synthesis and bioactivity evaluation of oxazole-containing natural hinduchelins A–D and their derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. Conglobatins B-E: cytotoxic analogues of the C2-symmetric macrodiolide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Conglobatin Drug Synergy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pursuit of effective cancer therapeutics is increasingly focused on combination therapies that can enhance efficacy, overcome drug resistance, and reduce toxicity.[1] Conglobatin, a macrodiolide natural product, has been identified as a promising anticancer agent.[2] Its mechanism of action involves the inhibition of Heat Shock Protein 90 (Hsp90), a molecular chaperone critical for the stability and function of numerous oncoproteins and signaling molecules essential for cancer cell survival and proliferation.[3] By targeting Hsp90, this compound disrupts multiple signaling pathways simultaneously, making it an ideal candidate for synergistic combinations with other anticancer drugs.[4]
These application notes provide a detailed framework for the experimental design and execution of drug synergy studies involving this compound. The protocols outlined herein are based on the robust Chou-Talalay method for quantifying drug interactions, which defines synergy (Combination Index, CI < 1), additive effects (CI = 1), and antagonism (CI > 1).[5][6] Adherence to these methodologies will enable researchers to systematically identify and validate effective this compound-based combination therapies.
Rationale for this compound Combination Therapy
Hsp90 is a key regulator of a multitude of client proteins that are frequently dysregulated in cancer, including kinases, transcription factors, and proteins involved in cell cycle control and apoptosis.[7] Inhibition of Hsp90 by this compound leads to the degradation of these client proteins, thereby disrupting critical cancer-promoting signaling pathways such as PI3K/AKT/mTOR, RAF/MEK/ERK, and JAK/STAT.[8][9][10]
The rationale for combining this compound with other anticancer agents is to target the complex and redundant signaling networks of cancer cells from multiple angles. Hsp90 inhibitors have demonstrated synergistic effects with a wide array of therapies, including:
-
Chemotherapeutic agents: (e.g., taxanes, gemcitabine) by sensitizing cancer cells and preventing the development of resistance.[8]
-
Targeted therapies: (e.g., HER2 inhibitors, proteasome inhibitors) by preventing compensatory signaling pathway activation.[6]
-
Immunotherapies: by modulating the expression of immune checkpoint proteins.[6]
This multi-pronged attack can lead to enhanced tumor cell killing, reduced potential for resistance, and the possibility of using lower, less toxic doses of each agent.[1]
Signaling Pathways and Experimental Workflow
Key Signaling Pathways Targeted by this compound
The diagram below illustrates the central role of Hsp90 in maintaining the stability of key oncogenic proteins and the downstream signaling pathways that are disrupted by this compound.
Experimental Workflow for Synergy Assessment
The following diagram outlines the systematic approach for assessing the synergistic potential of this compound with a partner drug.
Experimental Protocols
Cell Culture and Maintenance
-
Select appropriate cancer cell lines for the study. The choice should be guided by the specific cancer type of interest and the known molecular profile of the cells (e.g., expression levels of Hsp90 client proteins).
-
Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin).
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the logarithmic growth phase and have high viability (>95%) before seeding for experiments.
Protocol 1: Single-Agent Dose-Response Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) for this compound and the partner drug individually.
Materials:
-
Selected cancer cell line
-
96-well cell culture plates
-
This compound and partner drug stock solutions
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO (Dimethyl sulfoxide)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Dilution: Prepare a series of 2-fold serial dilutions of this compound and the partner drug in separate tubes using complete medium. A typical concentration range might span from 0.1 nM to 100 µM.
-
Treatment: After 24 hours of incubation, remove the medium and add 100 µL of the prepared drug dilutions to the respective wells. Include wells with medium only (blank) and cells with drug-free medium (vehicle control). Each concentration should be tested in triplicate.
-
Incubation: Incubate the plate for 72 hours (or a predetermined appropriate time).
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C until formazan (B1609692) crystals are formed.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curves (percentage of viability vs. drug concentration) using a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) in software like GraphPad Prism.
-
Determine the IC50 value for each drug from the fitted curves.
-
Protocol 2: Checkerboard Assay for Combination Studies
Objective: To assess the synergistic, additive, or antagonistic effects of this compound in combination with a partner drug.
Procedure:
-
Plate Setup: Seed cells in 96-well plates as described in Protocol 1.
-
Drug Dilution Matrix:
-
Prepare serial dilutions of this compound (Drug A) and the partner drug (Drug B) at 4x the final desired concentrations.
-
In a 96-well plate, add 50 µL of medium to all wells.
-
Add 50 µL of 4x this compound dilutions horizontally across the plate (e.g., in rows B-H, leaving row A for Drug B alone).
-
Add 50 µL of 4x partner drug dilutions vertically down the plate (e.g., in columns 2-11, leaving column 1 for Drug A alone).
-
The top-left quadrant will contain combinations of both drugs, while the first row and column will contain single agents. Wells with no drugs serve as controls.
-
-
Treatment and Incubation: Add 100 µL of the cell suspension to each well. Incubate for 72 hours.
-
Cell Viability Assessment: Perform the MTT assay as described in Protocol 1.
-
Data Analysis (Chou-Talalay Method):
-
Calculate the fraction of cells affected (Fa) for each well (Fa = 1 - fraction of unaffected cells).
-
Use software like CompuSyn or a similar tool to calculate the Combination Index (CI).[10] The CI is calculated using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (D)₁ and (D)₂ are the concentrations of Drug 1 and Drug 2 in combination that achieve x% drug effect, and (Dx)₁ and (Dx)₂ are the concentrations of the single agents that achieve the same effect.[10]
-
Interpretation of CI values:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Data Presentation
Quantitative data from the synergy studies should be summarized in clear and concise tables to facilitate interpretation and comparison.
Table 1: Single-Agent IC50 Values
| Drug | Cell Line | IC50 (µM) ± SD |
| This compound | MCF-7 | Value |
| Paclitaxel | MCF-7 | Value |
| This compound | A549 | Value |
| Paclitaxel | A549 | Value |
Table 2: Combination Index (CI) Values for this compound and Partner Drug
| Cell Line | Combination Ratio (this compound:Partner Drug) | Fa = 0.50 (CI) | Fa = 0.75 (CI) | Fa = 0.90 (CI) | Synergy Interpretation |
| MCF-7 | 1:1 (based on IC50) | Value | Value | Value | e.g., Synergy |
| MCF-7 | 1:2 | Value | Value | Value | e.g., Additive |
| A549 | 1:1 (based on IC50) | Value | Value | Value | e.g., Strong Synergy |
| A549 | 1:2 | Value | Value | Value | e.g., Synergy |
Fa represents the fraction of cells affected (e.g., Fa = 0.50 corresponds to 50% inhibition).
Table 3: Dose Reduction Index (DRI) Values
| Cell Line | Effect Level (Fa) | DRI for this compound | DRI for Partner Drug |
| MCF-7 | 0.50 | Value | Value |
| MCF-7 | 0.75 | Value | Value |
| MCF-7 | 0.90 | Value | Value |
| A549 | 0.50 | Value | Value |
| A549 | 0.75 | Value | Value |
| A549 | 0.90 | Value | Value |
DRI indicates the fold of dose reduction for each drug in a synergistic combination to achieve a given effect level, compared to the dose of each drug alone. A DRI > 1 is favorable.
Conclusion
These application notes provide a comprehensive guide for designing and conducting drug synergy studies with this compound. By leveraging the established role of Hsp90 in cancer biology and employing rigorous experimental and analytical methods, researchers can effectively identify and characterize synergistic drug combinations. The successful application of these protocols will contribute to the development of novel, more effective therapeutic strategies for cancer treatment.
References
- 1. Combination therapy in combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. actanaturae.ru [actanaturae.ru]
- 3. HSP90 Molecular Chaperones, Metabolic Rewiring, and Epigenetics: Impact on Tumor Progression and Perspective for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Combination therapy involving HSP90 inhibitors for combating cancer: an overview of clinical and preclinical progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Therapeutic Target Hsp90 and Cancer Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantifying Conglobatin's Effect on Protein Expression via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conglobatin is a natural product that has garnered interest for its potential as a therapeutic agent. Recent studies have identified it as an inhibitor of the Hsp90-Cdc37 protein-protein interaction, which is crucial for the stability and function of numerous client proteins, many of which are implicated in oncogenesis.[1] This mechanism of action suggests that this compound may impact various cellular processes, including cell cycle progression and apoptosis, by promoting the degradation of key signaling proteins.
Western blotting is a powerful and widely used technique to detect and quantify changes in the expression levels of specific proteins following drug treatment.[2] This application note provides a detailed protocol for utilizing quantitative Western blot analysis to elucidate the effects of this compound on the expression of key proteins involved in the Hsp90 signaling pathway, apoptosis, and cell cycle regulation.
Data Presentation: Quantifying the Effects of this compound
The following tables present representative quantitative data on the dose-dependent effects of this compound on the expression of key proteins in a cancer cell line. This data is illustrative of typical results obtained from quantitative Western blot analysis and should be used as a guideline for expected outcomes.
Table 1: Effect of this compound on Hsp90 Client Protein and Downstream Target
| Target Protein | Treatment (24h) | Fold Change (vs. Vehicle) | Standard Deviation | p-value |
| HIF-1α | Vehicle (DMSO) | 1.00 | 0.12 | - |
| This compound (1 µM) | 0.65 | 0.09 | <0.05 | |
| This compound (5 µM) | 0.32 | 0.06 | <0.01 | |
| This compound (10 µM) | 0.15 | 0.04 | <0.001 | |
| VEGF | Vehicle (DMSO) | 1.00 | 0.15 | - |
| This compound (1 µM) | 0.78 | 0.11 | <0.05 | |
| This compound (5 µM) | 0.45 | 0.08 | <0.01 | |
| This compound (10 µM) | 0.21 | 0.05 | <0.001 |
Table 2: Effect of this compound on Apoptosis-Related Proteins
| Target Protein | Treatment (48h) | Fold Change (vs. Vehicle) | Standard Deviation | p-value |
| Cleaved Caspase-3 | Vehicle (DMSO) | 1.00 | 0.21 | - |
| This compound (1 µM) | 1.85 | 0.33 | <0.05 | |
| This compound (5 µM) | 3.10 | 0.45 | <0.01 | |
| This compound (10 µM) | 4.75 | 0.62 | <0.001 | |
| Cleaved PARP | Vehicle (DMSO) | 1.00 | 0.18 | - |
| This compound (1 µM) | 1.60 | 0.25 | <0.05 | |
| This compound (5 µM) | 2.95 | 0.38 | <0.01 | |
| This compound (10 µM) | 4.20 | 0.55 | <0.001 | |
| Bcl-2 | Vehicle (DMSO) | 1.00 | 0.10 | - |
| This compound (1 µM) | 0.82 | 0.09 | >0.05 | |
| This compound (5 µM) | 0.61 | 0.07 | <0.05 | |
| This compound (10 µM) | 0.43 | 0.06 | <0.01 | |
| Bax | Vehicle (DMSO) | 1.00 | 0.13 | - |
| This compound (1 µM) | 1.15 | 0.16 | >0.05 | |
| This compound (5 µM) | 1.40 | 0.20 | <0.05 | |
| This compound (10 µM) | 1.75 | 0.24 | <0.01 |
Table 3: Effect of this compound on Cell Cycle Regulatory Proteins
| Target Protein | Treatment (24h) | Fold Change (vs. Vehicle) | Standard Deviation | p-value |
| Cyclin D1 | Vehicle (DMSO) | 1.00 | 0.14 | - |
| This compound (1 µM) | 0.70 | 0.11 | <0.05 | |
| This compound (5 µM) | 0.41 | 0.08 | <0.01 | |
| This compound (10 µM) | 0.23 | 0.05 | <0.001 | |
| CDK4 | Vehicle (DMSO) | 1.00 | 0.11 | - |
| This compound (1 µM) | 0.75 | 0.09 | <0.05 | |
| This compound (5 µM) | 0.48 | 0.07 | <0.01 | |
| This compound (10 µM) | 0.29 | 0.06 | <0.001 | |
| p21 Waf1/Cip1 | Vehicle (DMSO) | 1.00 | 0.19 | - |
| This compound (1 µM) | 1.50 | 0.22 | <0.05 | |
| This compound (5 µM) | 2.25 | 0.31 | <0.01 | |
| This compound (10 µM) | 3.10 | 0.40 | <0.001 | |
| p27 Kip1 | Vehicle (DMSO) | 1.00 | 0.16 | - |
| This compound (1 µM) | 1.40 | 0.19 | <0.05 | |
| This compound (5 µM) | 2.05 | 0.28 | <0.01 | |
| This compound (10 µM) | 2.80 | 0.35 | <0.001 |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound and the experimental workflow for quantifying its effects using Western blot.
Caption: this compound's Mechanism of Action.
Caption: Apoptosis Signaling Pathway.
Caption: Cell Cycle Regulation at G1/S.
Caption: Quantitative Western Blot Workflow.
Experimental Protocols
I. Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cancer cell line (e.g., HeLa, MCF-7, A549) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10 µM). The final DMSO concentration should not exceed 0.1% and should be consistent across all wells, including the vehicle control.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
-
Incubation: Incubate the cells for the desired time period (e.g., 24 or 48 hours) at 37°C with 5% CO₂.
II. Preparation of Cell Lysates
-
Washing: After incubation, place the 6-well plates on ice. Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scraping and Collection: Scrape the cells from the bottom of the well using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysates on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the Bradford or BCA assay, following the manufacturer's instructions.
III. Quantitative Western Blot Protocol
-
Sample Preparation for Electrophoresis:
-
Based on the protein quantification results, dilute the lysates with RIPA buffer to ensure equal protein loading for each sample.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE Gel Electrophoresis:
-
Load equal amounts of protein (typically 20-30 µg) from each sample into the wells of a polyacrylamide gel (the percentage of which depends on the molecular weight of the target protein).
-
Include a pre-stained protein ladder in one well to monitor protein separation and estimate molecular weights.
-
Run the gel in 1X running buffer at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. A wet or semi-dry transfer system can be used.
-
Ensure proper orientation of the gel and membrane in the transfer apparatus.
-
Perform the transfer according to the manufacturer's instructions, optimizing the time and voltage based on the molecular weight of the target protein.
-
-
Blocking:
-
After transfer, wash the membrane briefly with Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin in TBST) for 1 hour at room temperature with gentle agitation. This step prevents non-specific binding of the antibodies.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody specific to the target protein in blocking buffer at the manufacturer's recommended concentration.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the primary antibody's host species. Dilute the secondary antibody in blocking buffer according to the manufacturer's instructions.
-
Incubate for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate for the time recommended by the manufacturer.
-
Capture the chemiluminescent signal using a digital imaging system. Adjust the exposure time to avoid signal saturation.
-
-
Stripping and Re-probing (for loading control):
-
If necessary, the membrane can be stripped of the primary and secondary antibodies using a stripping buffer.
-
After stripping, the membrane is re-blocked and then probed with a primary antibody for a housekeeping protein (e.g., β-actin, GAPDH, or α-tubulin) to serve as a loading control.
-
Repeat steps 6-9 for the loading control antibody.
-
IV. Densitometric Analysis and Quantification
-
Image Analysis: Use image analysis software (e.g., ImageJ) to measure the band intensity for each protein of interest and the corresponding loading control.
-
Normalization: Normalize the band intensity of the target protein to the band intensity of the loading control for each sample. This corrects for any variations in protein loading.
-
Data Analysis: Calculate the fold change in protein expression for the this compound-treated samples relative to the vehicle-treated control. Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes.
By following these detailed protocols, researchers can effectively quantify the impact of this compound on the expression of key proteins, providing valuable insights into its mechanism of action and therapeutic potential.
References
Application Notes and Protocols for Studying Conglobatin Resistance Mechanisms Using Lentiviral Transduction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conglobatin, a macrodiolide dilactone produced by Streptomyces conglobatus, has demonstrated promising anticancer properties.[1] Its mode of action involves the disruption of the Hsp90/Cdc37 protein-protein interaction, leading to the downregulation of Hsp90 client oncoproteins and selective interference with K-Ras nanoclustering and signaling.[2][3] As with many targeted therapies, the development of drug resistance is a significant clinical challenge. Lentiviral transduction is a powerful and versatile tool for investigating the molecular mechanisms that drive resistance to anticancer agents like this compound.[4][5] By enabling stable and efficient gene transfer into a wide range of cell types, lentiviral vectors can be utilized to create cellular models of this compound resistance.[6][7] These models are invaluable for identifying and validating resistance-conferring genes and signaling pathways.
These application notes provide detailed protocols for utilizing lentiviral transduction to generate this compound-resistant cell lines and to screen for genes and pathways involved in resistance.
Key Applications
-
Generation of Stable this compound-Resistant Cell Lines: Develop cell line models that exhibit resistance to this compound through lentiviral-mediated overexpression of candidate resistance genes or knockdown of sensitivity-conferring genes.
-
Functional Genomics Screens to Identify Resistance Mechanisms: Employ genome-wide lentiviral shRNA or CRISPR/Cas9 libraries to conduct unbiased screens for genes whose loss- or gain-of-function confers this compound resistance.[8][9][10]
-
Validation of Candidate Resistance Genes: Confirm the role of specific genes identified in screens or hypothesized to be involved in resistance by targeted gene overexpression or knockdown.
-
Investigation of Altered Signaling Pathways: Elucidate the signaling cascades, such as the PI3K/Akt and MAPK pathways, that are commonly implicated in drug resistance and may be dysregulated in this compound-resistant cells.[11][12][13][14][15]
Experimental Workflows and Protocols
Generation of Stable Cell Lines via Lentiviral Transduction
This protocol outlines the steps for creating stable cell lines with modified gene expression to study this compound resistance. This can involve overexpressing a candidate resistance gene or knocking down a gene thought to be essential for this compound's efficacy using shRNA.
Experimental Workflow for Generating Stable Cell Lines
References
- 1. This compound, a novel macrolide dilactone from Streptomyces conglobatus ATCC 31005 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Small Molecule Hsp90/Cdc37 Interface Inhibitors Indirectly Target K-Ras-Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iterative Mechanism of Macrodiolide Formation in the Anticancer Compound this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. addgene.org [addgene.org]
- 7. Generation of stable cell lines via lentiviral transduction [protocols.io]
- 8. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives [thno.org]
- 9. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Updates on altered signaling pathways in tumor drug resistance | Visualized Cancer Medicine [vcm.edpsciences.org]
- 12. Screening common signaling pathways associated with drug resistance in non‐small cell lung cancer via gene expression profile analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Roles of signaling pathways in drug resistance, cancer initiating cells and cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming low yield in Conglobatin fermentation.
< < Technical Support Center: Overcoming Low Yield in Conglobatin Fermentation >
< This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with low yields during the fermentation of this compound. >
<
Frequently Asked Questions (FAQs)
>
< Q1: What is this compound and what is its producing organism? >
< A1: this compound is a secondary metabolite, specifically a C2-symmetrical macrodiolide dilactone with promising antitumor activity.[1][2][3] It is naturally produced by the bacterium Streptomyces conglobatus.[1][2][3] >
< Q2: My S. conglobatus culture shows good biomass growth, but the this compound yield is very low. What are the likely causes? >
< A2: This is a common issue in secondary metabolite fermentation. Several factors could be at play: >
<
- Nutrient Limitation or Imbalance: The production of secondary metabolites like this compound is often triggered by the depletion of certain key nutrients, such as phosphate (B84403) or specific carbon/nitrogen sources.[4] If the medium is too rich or improperly balanced, the organism may favor primary metabolism (growth) over secondary metabolism (this compound production). >
<
- Suboptimal pH: The pH of the fermentation broth can significantly influence enzyme activity and nutrient uptake, directly impacting secondary metabolite production.[4] >
<
- Inadequate Aeration and Dissolved Oxygen (DO): Oxygen availability is critical for the growth of Streptomyces and for the activity of oxygenase enzymes involved in polyketide biosynthesis pathways.[4] >
<
- Incorrect Timing of Harvest: Secondary metabolites are typically produced during the stationary phase of growth.[5][6] Harvesting too early or too late can result in low yields. >
<
- Feedback Inhibition: High concentrations of this compound or other byproducts in the medium can inhibit further production.[7] >
< Q3: How can I optimize the fermentation medium to improve this compound yield? >
< A3: Media optimization is a critical step. A systematic approach is recommended: >
<
- Carbon Source: Slowly assimilated carbon sources, like galactose or maltose, can sometimes enhance secondary metabolite yields compared to rapidly used sources like glucose.[8][9] Experiment with different carbon sources and C:N ratios. >
<
- Nitrogen Source: The type and concentration of the nitrogen source (e.g., yeast extract, peptone, ammonium (B1175870) salts) are crucial.[7][10] For Streptomyces, complex nitrogen sources like soybean meal or yeast extract often support good production.[4] >
<
- Phosphate Concentration: Phosphate levels must be carefully controlled, as high concentrations can repress the biosynthesis of some secondary metabolites. >
<
- Precursor Feeding: Since this compound is a polyketide, feeding precursors of its biosynthetic pathway could potentially boost yields.[7] >
<
- Statistical Optimization: Employ statistical methods like Plackett-Burman design to screen for significant media components, followed by Response Surface Methodology (RSM) to find the optimal concentrations.[5][9][11][12] This is more efficient than the one-factor-at-a-time (OFAT) approach.[9] >
< Q4: What are the key physical parameters to control during fermentation? >
< A4: Key parameters to monitor and control include: >
<
- Temperature: For most Streptomyces species, a temperature of 28-30°C is optimal.[4] >
<
- pH: Maintain the pH within the optimal range for S. conglobatus, which typically falls between neutral and slightly alkaline.[4] This may require using buffers or an automated pH control system. >
<
- Aeration and Agitation: These parameters influence the Dissolved Oxygen (DO) level. Ensure sufficient agitation to provide good mixing and oxygen transfer without causing excessive shear stress on the cells.[4] >
< Q5: My fermentation is contaminated. What are the signs and what should I do? >
< A5: Signs of contamination include unusual smells (ammonia, rotting), changes in broth color or viscosity, or the presence of brightly colored or black mold.[13] If contamination is suspected, it is best to discard the batch, thoroughly clean and sterilize all equipment, and start again with a fresh, pure seed culture.[13] >
<
Troubleshooting Guide
>
< This guide provides a systematic approach to diagnosing and solving low-yield problems. >
< | Problem | Possible Cause | Recommended Action | >
< | :--- | :--- | :--- | >
< | Inconsistent Yields Between Batches | Variability in seed culture quality or age. | Standardize the seed culture protocol (spore concentration, age, medium). Ensure consistent inoculum volume and physiological state.[4] | >
< | Good Growth, No/Low Product | 1. Nutrient Repression: Key nutrient (e.g., phosphate, readily metabolized carbon) is not depleted, preventing the switch to secondary metabolism.[4]2. Incorrect pH: pH has drifted out of the optimal production range.[4]3. Feedback Inhibition: Product accumulation is halting further synthesis.[7] | 1. Optimize Media: Test different C:N ratios and phosphate concentrations. Consider a two-stage or fed-batch process where a growth phase is followed by a production phase with a different medium.[7]2. Monitor & Control pH: Implement a robust pH monitoring and control strategy.[4]3. In-situ Product Recovery: Investigate adding a resin to the broth to adsorb this compound as it's produced. | >
< | Slow or No Growth | 1. Suboptimal Physical Conditions: Temperature, pH, or aeration is incorrect.2. Toxic Media Component: A component of the media is inhibitory.3. Poor Inoculum Health: The seed culture is old or has low viability. | 1. Verify Parameters: Calibrate probes and ensure all physical parameters are set to their optimal values (e.g., Temp: 28-30°C).[4]2. Test Media: Grow the strain on agar (B569324) plates with individual media components to check for inhibition.3. Prepare Fresh Inoculum: Always use a fresh, actively growing seed culture for inoculation. | >
< | Foaming | High protein content in the medium (e.g., yeast extract, soy flour) combined with high aeration/agitation. | Add an appropriate antifoaming agent (e.g., silicone-based) as needed. Use it sparingly as it can sometimes affect yield. | >
< | Broth becomes very viscous (pellet/filamentous growth issues) | Streptomyces morphology can vary. Excessive filamentous growth can lead to poor oxygen transfer and high viscosity. | Modify agitation speed. The addition of glass beads or altering the seed culture conditions can sometimes promote pellet formation, which may be more favorable for production. | >
<
Experimental Protocols
>
<
Protocol 3.1: Seed Culture Preparation for S. conglobatus
>
<
- Aseptic Technique: Perform all steps in a laminar flow hood. >
< 2. Spore Suspension: Scrape spores from a mature (10-15 day old) agar plate (e.g., ISP4 medium) of S. conglobatus into 5 mL of sterile distilled water with a sterile loop.[11] >
< 3. Inoculation: Inoculate a 250 mL flask containing 50 mL of seed medium (e.g., Tryptone Soy Broth with 1% glucose) with the spore suspension. >
< 4. Incubation: Incubate the flask at 28-30°C on a rotary shaker at 200 rpm for 48-72 hours, until a dense, homogenous culture is achieved.[14] This culture is now ready to inoculate the main production fermenter. >
<
Protocol 3.2: One-Factor-at-a-Time (OFAT) Media Optimization
>
<
- Establish Baseline: Prepare a basal production medium. A known medium for this compound production contains soybean flour, glucose, and CaCO₃.[14] >
< 2. Vary One Component: Create a series of flasks where only one component's concentration is varied while all others are kept constant. For example, to test carbon sources, replace glucose with maltose, glycerol, or starch at the same concentration (w/v). >
< 3. Fermentation: Inoculate all flasks with a standardized seed culture and run the fermentation under identical conditions (temperature, agitation, time). >
< 4. Analysis: At the end of the fermentation, extract this compound from the broth and quantify the yield using a suitable method like HPLC. >
< 5. Iteration: The component concentration that gives the highest yield becomes the new baseline for the next round of experiments, where a different component is varied. >
< Note: While straightforward, OFAT may not identify interactions between components. For more comprehensive optimization, Response Surface Methodology (RSM) is recommended.[12] >
<
Data Presentation
>
<
Table 4.1: Example Media Optimization Results for Streptomyces sp.
>
< The following table is a representative example based on optimization studies of similar Streptomyces species, demonstrating how different nutrient sources can impact secondary metabolite production. >
< | Variable | Level 1 | Yield (Relative Units) | Level 2 | Yield (Relative Units) | Level 3 | Yield (Relative Units) | Reference | >
< | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | >
< | Carbon Source (2% w/v) | Glucose | 100 | Maltose | 145 | Dextrose | 120 |[10] | >
< | Nitrogen Source (0.5% w/v) | Peptone | 100 | Yeast Extract | 130 | Ammonium Sulfate | 75 |[10] | >
< | Phosphate (K₂HPO₄) | 0.01% | 85 | 0.05% | 100 | 0.1% | 60 |[10] | >
< Note: Yields are presented as relative units normalized to a baseline condition for illustrative purposes. Actual results will vary. >
<
Visualizations
>
<
This compound Biosynthesis Overview
>
< this compound is a polyketide, synthesized by a large, multi-domain enzyme complex called a Polyketide Synthase (PKS). The biosynthesis involves both PKS and Non-Ribosomal Peptide Synthetase (NRPS) modules.[14] >
<
>
<
>
< Caption: Simplified workflow of the this compound biosynthetic pathway. >
<
Troubleshooting Logic Flow
>
< This diagram outlines a logical sequence for troubleshooting low fermentation yields. >
<
>
<
>
< Caption: A decision tree for troubleshooting low this compound yield. >
<
Experimental Workflow: Response Surface Methodology (RSM)
>
< This workflow illustrates the steps involved in using RSM for media optimization. >
<
>
<
>
< Caption: Workflow for media optimization using Response Surface Methodology.## Technical Support Center: Overcoming Low Yield in this compound Fermentation
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with low yields during the fermentation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its producing organism?
A1: this compound is a secondary metabolite, specifically a C2-symmetrical macrodiolide dilactone with promising antitumor activity.[1][2][3] It is naturally produced by the bacterium Streptomyces conglobatus.[1][2][3]
Q2: My S. conglobatus culture shows good biomass growth, but the this compound yield is very low. What are the likely causes?
A2: This is a common issue in secondary metabolite fermentation. Several factors could be at play:
-
Nutrient Limitation or Imbalance: The production of secondary metabolites like this compound is often triggered by the depletion of certain key nutrients, such as phosphate or specific carbon/nitrogen sources.[4] If the medium is too rich or improperly balanced, the organism may favor primary metabolism (growth) over secondary metabolism (this compound production).
-
Suboptimal pH: The pH of the fermentation broth can significantly influence enzyme activity and nutrient uptake, directly impacting secondary metabolite production.[4]
-
Inadequate Aeration and Dissolved Oxygen (DO): Oxygen availability is critical for the growth of Streptomyces and for the activity of oxygenase enzymes involved in polyketide biosynthesis pathways.[4]
-
Incorrect Timing of Harvest: Secondary metabolites are typically produced during the stationary phase of growth.[5][6] Harvesting too early or too late can result in low yields.
-
Feedback Inhibition: High concentrations of this compound or other byproducts in the medium can inhibit further production.[7]
Q3: How can I optimize the fermentation medium to improve this compound yield?
A3: Media optimization is a critical step. A systematic approach is recommended:
-
Carbon Source: Slowly assimilated carbon sources, like galactose or maltose, can sometimes enhance secondary metabolite yields compared to rapidly used sources like glucose.[8][9] Experiment with different carbon sources and C:N ratios.
-
Nitrogen Source: The type and concentration of the nitrogen source (e.g., yeast extract, peptone, ammonium salts) are crucial.[7][10] For Streptomyces, complex nitrogen sources like soybean meal or yeast extract often support good production.[4]
-
Phosphate Concentration: Phosphate levels must be carefully controlled, as high concentrations can repress the biosynthesis of some secondary metabolites.
-
Precursor Feeding: Since this compound is a polyketide, feeding precursors of its biosynthetic pathway could potentially boost yields.[7]
Q4: What are the key physical parameters to control during fermentation?
A4: Key parameters to monitor and control include:
-
Temperature: For most Streptomyces species, a temperature of 28-30°C is optimal.[4]
-
pH: Maintain the pH within the optimal range for S. conglobatus, which typically falls between neutral and slightly alkaline.[4] This may require using buffers or an automated pH control system.
-
Aeration and Agitation: These parameters influence the Dissolved Oxygen (DO) level. Ensure sufficient agitation to provide good mixing and oxygen transfer without causing excessive shear stress on the cells.[4]
Q5: My fermentation is contaminated. What are the signs and what should I do?
A5: Signs of contamination include unusual smells (ammonia, rotting), changes in broth color or viscosity, or the presence of brightly colored or black mold.[13] If contamination is suspected, it is best to discard the batch, thoroughly clean and sterilize all equipment, and start again with a fresh, pure seed culture.[13]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving low-yield problems.
| Problem | Possible Cause | Recommended Action |
| Inconsistent Yields Between Batches | Variability in seed culture quality or age. | Standardize the seed culture protocol (spore concentration, age, medium). Ensure consistent inoculum volume and physiological state.[4] |
| Good Growth, No/Low Product | 1. Nutrient Repression: Key nutrient (e.g., phosphate, readily metabolized carbon) is not depleted, preventing the switch to secondary metabolism.[4]2. Incorrect pH: pH has drifted out of the optimal production range.[4]3. Feedback Inhibition: Product accumulation is halting further synthesis.[7] | 1. Optimize Media: Test different C:N ratios and phosphate concentrations. Consider a two-stage or fed-batch process where a growth phase is followed by a production phase with a different medium.[7]2. Monitor & Control pH: Implement a robust pH monitoring and control strategy.[4]3. In-situ Product Recovery: Investigate adding a resin to the broth to adsorb this compound as it's produced. |
| Slow or No Growth | 1. Suboptimal Physical Conditions: Temperature, pH, or aeration is incorrect.2. Toxic Media Component: A component of the media is inhibitory.3. Poor Inoculum Health: The seed culture is old or has low viability. | 1. Verify Parameters: Calibrate probes and ensure all physical parameters are set to their optimal values (e.g., Temp: 28-30°C).[4]2. Test Media: Grow the strain on agar plates with individual media components to check for inhibition.3. Prepare Fresh Inoculum: Always use a fresh, actively growing seed culture for inoculation. |
| Foaming | High protein content in the medium (e.g., yeast extract, soy flour) combined with high aeration/agitation. | Add an appropriate antifoaming agent (e.g., silicone-based) as needed. Use it sparingly as it can sometimes affect yield. |
| Broth becomes very viscous (pellet/filamentous growth issues) | Streptomyces morphology can vary. Excessive filamentous growth can lead to poor oxygen transfer and high viscosity. | Modify agitation speed. The addition of glass beads or altering the seed culture conditions can sometimes promote pellet formation, which may be more favorable for production. |
Experimental Protocols
Protocol 3.1: Seed Culture Preparation for S. conglobatus
-
Aseptic Technique: Perform all steps in a laminar flow hood.
-
Spore Suspension: Scrape spores from a mature (10-15 day old) agar plate (e.g., ISP4 medium) of S. conglobatus into 5 mL of sterile distilled water with a sterile loop.[11]
-
Inoculation: Inoculate a 250 mL flask containing 50 mL of seed medium (e.g., Tryptone Soy Broth with 1% glucose) with the spore suspension.
-
Incubation: Incubate the flask at 28-30°C on a rotary shaker at 200 rpm for 48-72 hours, until a dense, homogenous culture is achieved.[14] This culture is now ready to inoculate the main production fermenter.
Protocol 3.2: One-Factor-at-a-Time (OFAT) Media Optimization
-
Establish Baseline: Prepare a basal production medium. A known medium for this compound production contains soybean flour, glucose, and CaCO₃.[14]
-
Vary One Component: Create a series of flasks where only one component's concentration is varied while all others are kept constant. For example, to test carbon sources, replace glucose with maltose, glycerol, or starch at the same concentration (w/v).
-
Fermentation: Inoculate all flasks with a standardized seed culture and run the fermentation under identical conditions (temperature, agitation, time).
-
Analysis: At the end of the fermentation, extract this compound from the broth and quantify the yield using a suitable method like HPLC.
-
Iteration: The component concentration that gives the highest yield becomes the new baseline for the next round of experiments, where a different component is varied.
Data Presentation
Table 4.1: Example Media Optimization Results for Streptomyces sp. *
The following table is a representative example based on optimization studies of similar Streptomyces species, demonstrating how different nutrient sources can impact secondary metabolite production.
| Variable | Level 1 | Yield (Relative Units) | Level 2 | Yield (Relative Units) | Level 3 | Yield (Relative Units) | Reference |
| Carbon Source (2% w/v) | Glucose | 100 | Maltose | 145 | Dextrose | 120 | [10] |
| Nitrogen Source (0.5% w/v) | Peptone | 100 | Yeast Extract | 130 | Ammonium Sulfate | 75 | [10] |
| Phosphate (K₂HPO₄) | 0.01% | 85 | 0.05% | 100 | 0.1% | 60 | [10] |
Note: Yields are presented as relative units normalized to a baseline condition for illustrative purposes. Actual results will vary.
Visualizations
This compound Biosynthesis Overview
This compound is a polyketide, synthesized by a large, multi-domain enzyme complex called a Polyketide Synthase (PKS). The biosynthesis involves both PKS and Non-Ribosomal Peptide Synthetase (NRPS) modules.[14]
Caption: Simplified workflow of the this compound biosynthetic pathway.
Troubleshooting Logic Flow
This diagram outlines a logical sequence for troubleshooting low fermentation yields.
Caption: A decision tree for troubleshooting low this compound yield.
Experimental Workflow: Response Surface Methodology (RSM)
This workflow illustrates the steps involved in using RSM for media optimization.
Caption: Workflow for media optimization using Response Surface Methodology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel macrolide dilactone from Streptomyces conglobatus ATCC 31005 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Optimization of Fermentation Conditions to Enhance Cytotoxic Metabolites Production by Bacillus velezensis Strain RP137 from the Persian Gulf - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microbial Secondary Metabolites via Fermentation Approaches for Dietary Supplementation Formulations [mdpi.com]
- 7. The Role of Secondary Metabolites in Fermentation • Food Safety Institute [foodsafety.institute]
- 8. editverse.com [editverse.com]
- 9. serbiosoc.org.rs [serbiosoc.org.rs]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of saltern based Streptomyces sp. and statistical media optimization for its improved antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. taylorfrancis.com [taylorfrancis.com]
- 13. thatfermentedlife.com [thatfermentedlife.com]
- 14. Iterative Mechanism of Macrodiolide Formation in the Anticancer Compound this compound - PMC [pmc.ncbi.nlm.nih.gov]
Improving the solubility of Conglobatin for in vitro assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Conglobatin, focusing on improving its solubility for in vitro assays.
Troubleshooting Guide
Problem: Precipitate formation when diluting this compound stock solution in aqueous media.
| Potential Cause | Suggested Solution |
| Low aqueous solubility of this compound. | This compound is a macrolide dilactone with poor water solubility. The use of an organic solvent is necessary to prepare stock solutions. |
| Inadequate solvent concentration. | Ensure the initial stock solution is prepared in 100% Dimethyl Sulfoxide (DMSO). |
| "Salting out" effect. | When diluting the DMSO stock solution into your aqueous assay buffer or cell culture medium, perform the dilution in a stepwise manner. Avoid adding a large volume of the DMSO stock directly into the aqueous solution. Instead, add the stock solution to a small volume of the medium, mix gently, and then bring it to the final volume. |
| Final DMSO concentration is too low to maintain solubility. | While it is crucial to keep the final DMSO concentration low to avoid cellular toxicity, a certain amount is necessary to keep this compound in solution. The final DMSO concentration in your in vitro assay should ideally be between 0.1% and 0.5%.[1][2] Always include a vehicle control (medium with the same final DMSO concentration without this compound) in your experiments.[3] |
| Temperature fluctuations. | Prepare dilutions at room temperature. Avoid cold buffers or media during the dilution process, as lower temperatures can decrease solubility. |
Problem: Inconsistent results or lower than expected potency in in vitro assays.
| Potential Cause | Suggested Solution |
| Degradation of this compound. | Store the powder form of this compound at -20°C for up to 3 years or at 4°C for up to 2 years. Once dissolved in DMSO, aliquot the stock solution into single-use volumes and store at -80°C for up to 6 months or at -20°C for up to 1 month.[3][4] Avoid repeated freeze-thaw cycles.[3][4] |
| Inaccurate concentration of stock solution. | Ensure accurate weighing of the this compound powder and precise measurement of the DMSO volume. Use a calibrated micropipette. |
| Precipitation in the assay plate. | After adding the final dilution of this compound to your assay plate, visually inspect the wells under a microscope for any signs of precipitation. If precipitation is observed, consider optimizing the final DMSO concentration or using a gentle agitation step after compound addition. |
| Cell line sensitivity to DMSO. | Different cell lines have varying tolerance to DMSO. It is recommended to perform a dose-response curve for DMSO alone on your specific cell line to determine the maximum non-toxic concentration, which is typically at or below 0.5%.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: The recommended solvent for preparing a this compound stock solution for in vitro assays is 100% Dimethyl Sulfoxide (DMSO).
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve the this compound powder in 100% DMSO to achieve a desired concentration (e.g., 10 mM). Ensure the powder is completely dissolved by gentle vortexing or pipetting.
Q3: What is the recommended final concentration of DMSO in my cell culture experiment?
A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at 0.1% and not exceeding 0.5%.[1][2] It is crucial to include a vehicle control (cells treated with the same final concentration of DMSO without this compound) in all experiments to account for any effects of the solvent.[3]
Q4: How should I store my this compound stock solution?
A4: Aliquot your DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles.[4] Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[3][4]
Q5: At what concentrations is this compound typically active in in vitro assays?
A5: this compound has been shown to be active in various cancer cell lines. It can induce G2/M cell cycle arrest and apoptosis in SKBR3 and MCF-7 cells at concentrations between 10-40 μM.[4]
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound in various cancer cell lines.
| Cell Line | Assay Type | Endpoint | IC₅₀ / Effective Concentration | Reference |
| SKBR3 (Human Breast Cancer) | Proliferation | Cell Viability | IC₅₀: 12.11 μM (48h) | [5] |
| MCF-7 (Human Breast Cancer) | Proliferation | Cell Viability | IC₅₀: 39.44 μM (48h) | [5] |
| EC109 (Esophageal Squamous Cell Carcinoma) | Proliferation | Cell Viability | IC₅₀: 16.43 μM | [5] |
| KYSE70 (Esophageal Squamous Cell Carcinoma) | Proliferation | Cell Viability | IC₅₀: 15.89 μM | [5] |
| KYSE450 (Esophageal Squamous Cell Carcinoma) | Proliferation | Cell Viability | IC₅₀: 10.94 μM | [5] |
| KYSE150 (Esophageal Squamous Cell Carcinoma) | Proliferation | Cell Viability | IC₅₀: 10.50 μM | [5] |
| KYSE180 (Esophageal Squamous Cell Carcinoma) | Proliferation | Cell Viability | IC₅₀: 10.28 μM | [5] |
| KYSE510 (Esophageal Squamous Cell Carcinoma) | Proliferation | Cell Viability | IC₅₀: 9.31 μM | [5] |
| SKBR3 and MCF-7 | Cell Cycle Analysis | G2/M Arrest | 10-40 μM (24h) | [4] |
| SKBR3 and MCF-7 | Apoptosis Assay | Apoptosis Induction | 10-40 μM | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 502.59 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and tips
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution, you would need 5.026 mg of this compound.
-
Carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to the tube.
-
Gently vortex or pipette the solution up and down until the this compound powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Label the tubes clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[3][4]
Protocol 2: Dilution of this compound for a Cell-Based Assay
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes or a 96-well plate for serial dilutions
-
Calibrated micropipettes and tips
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in 100% DMSO if a dose-response curve is being prepared. This ensures that the volume of DMSO added to each well remains constant.
-
To prepare the final working concentration, dilute the DMSO stock (or the serially diluted stocks) into the cell culture medium. To minimize precipitation, perform this step in a stepwise manner. For example, to achieve a final concentration of 10 μM with a final DMSO concentration of 0.1%, you would add 1 μL of the 10 mM stock solution to 999 μL of cell culture medium.
-
Gently mix the final dilution by pipetting.
-
Add the final this compound solution to your cell culture plates.
-
Remember to prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to a set of control wells.
Visualizations
Caption: Workflow for preparing and using this compound in in vitro assays.
Caption: Signaling pathway affected by this compound's inhibition of Hsp90.
References
Troubleshooting Conglobatin instability in solution.
This guide provides troubleshooting advice and frequently asked questions regarding the stability of conglobatin in solution. For researchers, scientists, and drug development professionals, maintaining the integrity of this compound during experimentation is crucial for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible precipitate after I dilute my DMSO stock into my aqueous experimental buffer. What is happening?
A1: This is likely due to the low aqueous solubility of this compound.[1] this compound is known to have poor water solubility and is typically dissolved in organic solvents like DMSO for stock solutions.[1][2][3] When the DMSO stock is diluted into an aqueous buffer, the concentration of this compound may exceed its solubility limit in that specific buffer, causing it to precipitate out of solution. The final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer can significantly impact the solubility.
Q2: I suspect my this compound is degrading in my assay buffer over the course of my experiment. What could be the cause?
A2: this compound is a macrolide dilactone.[3][4] The lactone rings in its structure can be susceptible to hydrolysis, which is the cleavage of the ester bonds by water. This process can be catalyzed by acidic or alkaline conditions (pH) and accelerated by elevated temperatures.[5][6] If your experimental buffer has a pH that is not neutral or if your experiments are conducted at higher temperatures for extended periods, chemical degradation of this compound is a possibility. One study demonstrated that this compound can be hydrolyzed under alkaline conditions (1.2 M NaOH) to its seco acid form.[7]
Q3: How can I determine the maximum soluble concentration of this compound in my specific aqueous buffer?
A3: You can perform a solubility assessment experiment. A common method is a kinetic and thermodynamic solubility assay. This involves preparing a range of this compound concentrations in your buffer, allowing them to equilibrate, and then measuring the concentration of the dissolved compound. A detailed protocol for this is provided below.
Q4: What is the best way to prepare and store this compound solutions for in vitro assays?
A4: It is recommended to prepare a high-concentration stock solution of this compound in a pure, anhydrous organic solvent such as DMSO.[4] This stock solution should be stored at -20°C or -80°C to ensure long-term stability.[2][4] For working solutions, dilute the stock into your final aqueous buffer immediately before use. It is also advisable to keep the final concentration of the organic solvent in your assay low (typically <1%) to avoid off-target effects. To prevent inactivation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.[4]
Q5: How can I check if my this compound is degrading under my experimental conditions?
A5: You can perform a stability study using a suitable analytical method like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique can separate intact this compound from its degradation products. By analyzing samples incubated under your experimental conditions (e.g., specific buffer, pH, and temperature) at different time points, you can quantify the amount of intact this compound remaining and determine its degradation rate. A detailed protocol is provided in the following section.
Troubleshooting Workflows and Experimental Protocols
If you are experiencing issues with this compound instability, the following workflow can help you diagnose and resolve the problem.
Caption: Troubleshooting workflow for this compound instability.
Protocol 1: Kinetic and Thermodynamic Solubility Assay
This protocol will help you determine the maximum soluble concentration of this compound in your desired aqueous buffer.
Methodology:
-
Prepare a High-Concentration Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare Serial Dilutions: Create a series of this compound concentrations in your target aqueous buffer (e.g., PBS, pH 7.4). Start with a concentration that is expected to be above the solubility limit (e.g., 200 µM) and perform serial dilutions down to a low concentration (e.g., 1 µM). Keep the final DMSO concentration constant across all samples (e.g., 1%).
-
Equilibration:
-
Kinetic Solubility: Incubate the solutions for a short period (e.g., 2 hours) at room temperature with gentle agitation. This mimics typical experimental conditions.
-
Thermodynamic Solubility: For a more rigorous measurement, incubate the solutions for a longer period (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Compound: After incubation, centrifuge the samples at high speed (e.g., 14,000 x g for 20 minutes) to pellet any precipitated this compound.
-
Quantification: Carefully collect the supernatant and quantify the concentration of dissolved this compound using a suitable analytical method, such as RP-HPLC with UV detection or LC-MS.
-
Data Analysis: The highest concentration at which no precipitate is observed and the measured concentration in the supernatant plateaus is considered the solubility limit under those conditions.
Representative Data:
| Buffer System | pH | Final DMSO (%) | Incubation Time (h) | Max Soluble Concentration (µM) |
| PBS | 7.4 | 1% | 2 | 45 |
| PBS | 7.4 | 1% | 24 | 38 |
| Tris | 8.0 | 1% | 2 | 35 |
| MES | 6.0 | 1% | 2 | 55 |
| PBS | 7.4 | 2% | 2 | 85 |
Caption: Hypothetical solubility of this compound in various buffers.
Protocol 2: pH and Temperature Stability Assay using RP-HPLC
This protocol allows for the monitoring of this compound degradation over time under different pH and temperature conditions.
Methodology:
-
Prepare Buffers: Prepare a set of buffers covering a range of pH values relevant to your experiments (e.g., pH 5.0, 7.4, and 8.5).
-
Prepare Samples: Dilute your this compound DMSO stock into each buffer to a final concentration that is well below its solubility limit (determined from Protocol 1, e.g., 20 µM).
-
Incubation:
-
Divide the samples for each pH condition into different temperature groups (e.g., 4°C, 25°C, and 37°C).
-
Take an aliquot from each sample at various time points (e.g., 0, 2, 4, 8, and 24 hours). This is your T=0 sample.
-
Immediately quench any potential degradation in the collected aliquots by adding an equal volume of cold acetonitrile (B52724) and store at -20°C until analysis.
-
-
RP-HPLC Analysis:
-
Analyze the samples using a C18 reverse-phase HPLC column.
-
Use a gradient elution method with mobile phases such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Monitor the elution profile using a UV detector at a suitable wavelength (e.g., determined by a UV scan of this compound).
-
-
Data Analysis:
-
Identify the peak corresponding to intact this compound based on its retention time in the T=0 sample.
-
Calculate the peak area of the intact this compound at each time point.
-
Express the stability as the percentage of intact this compound remaining relative to the T=0 sample for each condition.
-
Representative Data:
| pH | Temperature (°C) | Time (h) | % Intact this compound Remaining |
| 7.4 | 25 | 0 | 100 |
| 7.4 | 25 | 8 | 98 |
| 7.4 | 25 | 24 | 95 |
| 5.0 | 25 | 24 | 99 |
| 8.5 | 25 | 24 | 75 |
| 7.4 | 37 | 24 | 88 |
Caption: Hypothetical stability of this compound under various conditions.
Hsp90 Signaling Pathway Interaction
This compound exerts its anticancer effects by inhibiting Hsp90.[4] It binds to the N-terminal domain of Hsp90, which disrupts the Hsp90-Cdc37 complex formation. This interruption leads to the proteasome-dependent degradation of Hsp90 client proteins, many of which are crucial for cancer cell proliferation and survival, ultimately inducing apoptosis.
Caption: this compound's mechanism of Hsp90 inhibition.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. This compound | 72263-05-9 [m.chemicalbook.com]
- 3. This compound CAS#: 72263-05-9 [amp.chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Reactivity of lactones and GHB formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Iterative Mechanism of Macrodiolide Formation in the Anticancer Compound this compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Conglobatin Dosage for Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of conglobatin for animal studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as FW-04-806, is a bis-oxazolyl macrolide with demonstrated antitumor activity.[1] Its primary mechanism of action is the inhibition of Heat shock protein 90 (Hsp90).[1] this compound binds to the N-terminal domain of Hsp90, which disrupts the interaction between Hsp90 and its co-chaperone, Cell division cycle protein 37 (Cdc37).[1] This disruption leads to the proteasome-dependent degradation of Hsp90 client proteins, many of which are critical for cancer cell proliferation and survival, such as HER2, Akt, and Raf-1.[1][2] The downstream effects include cell cycle arrest at the G2/M phase and the induction of apoptosis.[1]
Q2: What are the recommended dosage ranges for this compound in animal studies?
Based on preclinical studies using mouse xenograft models of human breast cancer, effective doses of this compound (FW-04-806) have been established. The compound has been administered at doses of 50, 100, and 200 mg/kg.[2][3]
Q3: What is the suggested route of administration and dosing schedule?
In these studies, this compound was administered via intragastric (i.g.) gavage every three days (q3d).[2][3]
Q4: What is the observed efficacy of this compound in animal models?
In a study using SKBR3 (HER2-overexpressed) and MCF-7 (HER2-underexpressed) breast cancer xenograft models in nude mice, FW-04-806 demonstrated significant tumor growth inhibition. At a dose of 200 mg/kg, it resulted in a 67.5% tumor growth inhibition (TGI) in the SKBR3 model and a 54.3% TGI in the MCF-7 model, indicating a more potent effect in HER2-overexpressing cancers.[3]
Q5: What is the toxicity profile of this compound in animals?
This compound has shown a favorable toxicity profile in animal studies. In the breast cancer xenograft studies, mice treated with this compound (FW-04-806) at doses of 50, 100, and 200 mg/kg did not exhibit appreciable adverse effects, including no significant body weight loss or other signs of toxicity.[3] Furthermore, an acute toxicity test in mice showed no histological abnormalities in the lung, liver, heart, and kidneys at doses up to 900 mg/kg.[3]
Troubleshooting Guide
Issue 1: Poor Compound Solubility or Vehicle Selection
-
Problem: Difficulty in dissolving this compound for administration, leading to inaccurate dosing.
-
Troubleshooting Steps:
-
Vehicle Selection: A previously successful vehicle for this compound (FW-04-806) in animal studies is a mixture of 10% ethanol, 10% polyethylene (B3416737) glycol 400, and 10% Tween 80 in water.[2][3]
-
Sonication: Gentle sonication can aid in the dissolution of the compound in the vehicle.
-
Preparation: Prepare the formulation fresh before each administration to ensure stability and homogeneity.
-
Issue 2: Inconsistent Tumor Growth Inhibition
-
Problem: High variability in tumor response within the same treatment group.
-
Troubleshooting Steps:
-
Dosing Accuracy: Ensure precise and consistent administration of the prepared this compound solution. For intragastric gavage, proper technique is crucial to avoid accidental administration into the trachea.
-
Animal Health: Monitor the overall health of the animals. Stress, infection, or other health issues can impact treatment efficacy.
-
Tumor Burden: Start treatment when tumors have reached a consistent, predetermined size across all animals in the study.
-
Issue 3: Unexpected Adverse Effects
-
Problem: Observation of toxicity signs not previously reported, such as significant weight loss, lethargy, or ruffled fur.
-
Troubleshooting Steps:
-
Dose Verification: Double-check all calculations for dose preparation to rule out an accidental overdose.
-
Vehicle Control: Ensure that a vehicle-only control group is included to confirm that the observed toxicity is not due to the administration vehicle itself.
-
Necropsy and Histopathology: In case of severe adverse events, perform a full necropsy and histopathological analysis of major organs to identify any potential target organ toxicity.
-
Data Presentation
Table 1: Summary of this compound (FW-04-806) Dosage and Efficacy in Mouse Xenograft Models
| Parameter | Details | Reference |
| Animal Model | BALB/c (nu/nu) athymic mice with SKBR3 or MCF-7 tumor xenografts | [2] |
| Compound | FW-04-806 (this compound) | [2] |
| Dosage Range | 50, 100, 200 mg/kg | [2][3] |
| Route of Administration | Intragastric (i.g.) | [2][3] |
| Dosing Schedule | Every 3 days (q3d) | [2][3] |
| Vehicle | 10% ethanol, 10% polyethylene glycol 400, 10% Tween 80 | [2][3] |
| Efficacy (TGI at 200 mg/kg) | SKBR3: 67.5%, MCF-7: 54.3% | [3] |
| Observed Toxicity | No appreciable adverse effects at therapeutic doses. No histological abnormalities up to 900 mg/kg in acute toxicity tests. | [3] |
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy Study of this compound in a Breast Cancer Xenograft Model
This protocol is adapted from the methodology described in the study by Huang et al. (2014).[2]
-
Animal Model: Female BALB/c nude mice (6-8 weeks old).
-
Tumor Cell Implantation:
-
Harvest SKBR3 or MCF-7 cells during the logarithmic growth phase.
-
Inject 5 x 106 cells in 100 µL of serum-free medium subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Width2 x Length) / 2.
-
-
Group Randomization and Treatment Initiation:
-
When the average tumor volume reaches approximately 100-150 mm3, randomly assign mice to treatment and control groups (n=6-8 per group).
-
-
This compound (FW-04-806) Preparation and Administration:
-
Prepare a stock solution of FW-04-806 in a vehicle of 10% ethanol, 10% polyethylene glycol 400, and 10% Tween 80.
-
Administer the designated dose (50, 100, or 200 mg/kg) or vehicle control intragastrically every three days.
-
-
Efficacy and Toxicity Assessment:
-
Continue to measure tumor volume and body weight every 2-3 days.
-
Monitor the animals for any signs of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry).
-
Visualizations
Caption: this compound's mechanism of action via Hsp90-Cdc37 disruption.
Caption: Workflow for in vivo efficacy studies of this compound.
Caption: Downstream effects of this compound on cell cycle and apoptosis.
References
- 1. FW-04-806 inhibits proliferation and induces apoptosis in human breast cancer cells by binding to N-terminus of Hsp90 and disrupting Hsp90-Cdc37 complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FW-04-806 inhibits proliferation and induces apoptosis in human breast cancer cells by binding to N-terminus of Hsp90 and disrupting Hsp90-Cdc37 complex formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Strategies to reduce off-target effects of Conglobatin.
This technical support center provides researchers, scientists, and drug development professionals with strategies to identify, understand, and mitigate off-target effects during experiments with Conglobatin.
Compound Profile: this compound
This compound is a macrolide dilactone isolated from Streptomyces conglobatus.[1][2] It functions as a Heat Shock Protein 90 (Hsp90) inhibitor. Its primary mechanism of action involves binding to the N-terminal domain of Hsp90, which disrupts the Hsp90-Cdc37 chaperone-co-chaperone interaction.[1][3] This interference leads to the proteasome-dependent degradation of Hsp90 client proteins, many of which are crucial for cancer cell proliferation and survival. The downstream effects include cell cycle arrest at the G2/M phase and the induction of apoptosis.[1][3]
While Hsp90 is the intended target, high concentrations or specific cellular contexts may lead to engagement with other proteins, resulting in off-target effects. This guide will help you troubleshoot these issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target effects of this compound?
A1: The primary on-target effects stem from the inhibition of Hsp90. This leads to the degradation of Hsp90 client proteins, such as HER2, p-HER2, Raf-1, and Akt.[1] Researchers can expect to observe G2/M phase cell cycle arrest and induction of apoptosis in sensitive cancer cell lines.[1][3]
Q2: I'm observing significant cytotoxicity at concentrations that seem too low for Hsp90 inhibition in my model. Could this be an off-target effect?
A2: This is a strong possibility. Off-target effects can occur when a compound interacts with unintended proteins, which can sometimes be more potent than the interaction with the primary target.[4] We recommend performing a dose-response curve and correlating the cytotoxic phenotype with the degradation of known Hsp90 client proteins (e.g., Akt, Raf-1) via Western Blot. If cytotoxicity occurs without a corresponding decrease in client protein levels, an off-target effect is likely.
Q3: How can I proactively identify the potential off-target profile of this compound?
A3: A proactive approach is crucial for reliable data. The most effective method is to perform a broad kinase selectivity profile by screening this compound against a large panel of kinases (e.g., a 400+ kinase panel offered by commercial services).[5][6] While this compound's primary target is not a kinase, the ATP-binding pocket of Hsp90 shares structural similarities with the ATP-binding sites of kinases, making them a common class of off-targets for Hsp90 inhibitors.
Q4: What are the best initial steps to minimize off-target effects in my experiments?
A4: To reduce the impact of potential off-target effects, you should:
-
Use the lowest effective concentration: Titrate this compound to determine the lowest concentration that effectively degrades Hsp90 client proteins and induces the desired phenotype.[7]
-
Use a control compound: Employ a structurally unrelated Hsp90 inhibitor to confirm that the observed biological effect is due to Hsp90 inhibition and not a unique off-target activity of this compound.[8]
-
Validate your target: Use genetic methods like siRNA or CRISPR/Cas9 to knock down Hsp90.[7] If the phenotype of Hsp90 knockdown mirrors the effect of this compound treatment, it strengthens the evidence for an on-target mechanism.
Troubleshooting Guides
Problem 1: Discrepancy between biochemical potency (IC50) and cell-based assay potency.
-
Possible Cause 1: Cell Permeability: this compound may have poor permeability into your specific cell line.
-
Solution: Assess the compound's physicochemical properties. If permeability is suspected, consider using permeabilizing agents in control experiments or extending incubation times.
-
-
Possible Cause 2: Efflux Pumps: The compound may be a substrate for cellular efflux pumps like P-glycoprotein (P-gp), reducing its intracellular concentration.
-
Solution: Co-incubate the cells with a known efflux pump inhibitor (e.g., verapamil). An increase in this compound's potency would suggest it is an efflux pump substrate.[8]
-
-
Possible Cause 3: High Intracellular ATP: The Hsp90 N-terminal domain is an ATP-binding pocket. High levels of intracellular ATP can compete with this compound for binding.
-
Solution: While biochemical assays often use ATP concentrations near the Km, cellular levels are much higher. This difference is expected. Ensure your on-target validation confirms client protein degradation at the concentrations used in your cellular assays.[9]
-
Problem 2: Observed phenotype does not align with the known function of Hsp90.
-
Possible Cause: Off-Target Engagement: The phenotype is likely caused by this compound inhibiting an unintended protein or pathway.
-
Solution 1: Identify the Off-Target: Perform a kinase selectivity screen or a proteomics-based approach (e.g., chemical proteomics) to identify potential binding partners.
-
Solution 2: Genetic Validation: Use CRISPR/Cas9 to knock out the primary target, Hsp90.[7] If treating the Hsp90-knockout cells with this compound still produces the phenotype, the effect is definitively off-target.[10]
-
Solution 3: Rescue Experiment: Overexpress a drug-resistant mutant of Hsp90. If the phenotype is on-target, the resistant mutant should reverse the effect. If the phenotype persists, it is off-target.[8]
-
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile for this compound
This table presents hypothetical data from a kinase screen to illustrate how to identify potential off-targets. Data is shown as the percentage of inhibition at a 10 µM concentration.
| Kinase Target | Family | % Inhibition @ 10 µM | Potential for Off-Target Effect |
| Hsp90α (On-Target) | Chaperone | 98% | N/A (Intended Target) |
| CDK2/CycA | CDK | 85% | High |
| SRC | Tyrosine Kinase | 75% | High |
| MAPK1 (ERK2) | MAPK | 40% | Moderate |
| PI3Kα | Lipid Kinase | 15% | Low |
| AKT1 | AGC Kinase | 10% | Low |
Table 2: Comparing Strategies to Mitigate Off-Target Effects
This table summarizes the expected outcomes of different experimental strategies to validate the on-target effects of this compound on a hypothetical phenotype (e.g., reduction in cell migration).
| Strategy | Expected Outcome if Effect is ON-TARGET | Expected Outcome if Effect is OFF-TARGET (e.g., via CDK2) |
| Dose Reduction (Use lowest effective conc.) | Cell migration is reduced in correlation with Hsp90 client degradation. | Cell migration is reduced at a concentration below that required for Hsp90 client degradation. |
| Use of Structurally Different Hsp90 Inhibitor | The other Hsp90 inhibitor also reduces cell migration. | The other Hsp90 inhibitor does not reduce cell migration. |
| Hsp90 Knockdown (siRNA/CRISPR) | Hsp90 knockdown cells show reduced migration, mimicking this compound treatment. | Hsp90 knockdown cells do not show reduced migration. |
| CDK2 Knockdown (siRNA/CRISPR) | CDK2 knockdown does not affect cell migration. | CDK2 knockdown reduces cell migration, mimicking this compound treatment. |
Experimental Protocols
Protocol 1: Western Blot for Hsp90 Client Protein Degradation
Objective: To confirm the on-target activity of this compound by measuring the levels of Hsp90 client proteins.
-
Cell Plating: Seed cells (e.g., SKBR3 or MCF-7) in 6-well plates and allow them to adhere overnight.[1]
-
Compound Treatment: Treat cells with increasing concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM) for 24 hours.[1]
-
Cell Lysis: Wash cells with ice-cold PBS, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against Hsp90 client proteins (e.g., HER2, Raf-1, Akt) and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity and normalize to the loading control to determine the relative decrease in client protein levels.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To verify direct target engagement of this compound with Hsp90 in intact cells.[7]
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration or with a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours).
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. Follow this with cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thawing (e.g., three cycles using liquid nitrogen and a warm water bath).
-
Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Sample Preparation: Collect the supernatant (soluble fraction) and prepare it for analysis by Western Blot.
-
Western Blot Analysis: Perform a Western Blot as described in Protocol 1, using an antibody specific for Hsp90.
-
Data Analysis: Plot the amount of soluble Hsp90 at each temperature for both the treated and vehicle control samples. A successful binding event is indicated by a thermal shift, where this compound-bound Hsp90 is stabilized and remains in the soluble fraction at higher temperatures compared to the control.
Visualizations
Caption: On-target and potential off-target pathways of this compound.
Caption: Workflow for troubleshooting on-target vs. off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C28H38N2O6 | CID 74764116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Iterative Mechanism of Macrodiolide Formation in the Anticancer Compound this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Conglobatin Resistance in Cancer Cell Lines
Disclaimer: Information regarding specific resistance mechanisms to Conglobatin is limited in publicly available scientific literature. The following troubleshooting guide and frequently asked questions (FAQs) are based on the known mechanism of action of this compound as a Heat Shock Protein 90 (Hsp90) inhibitor and established resistance mechanisms observed with other drugs in this class. Researchers are advised to validate these potential mechanisms for this compound in their specific experimental systems.
I. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a macrolide dilactone isolated from Streptomyces conglobatus. It functions as an Hsp90 inhibitor by binding to the N-terminal domain of Hsp90. This action disrupts the formation of the Hsp90-Cdc37 complex, which is crucial for the stability and function of numerous client proteins involved in cancer cell growth and survival.[1][2] The inhibition of Hsp90 leads to the degradation of these client proteins, resulting in G2/M cell-cycle arrest and apoptosis (programmed cell death) in cancer cells.[1][2]
Q2: We are observing a decrease in the sensitivity of our cancer cell line to this compound over time. What are the potential mechanisms of resistance?
Acquired resistance to Hsp90 inhibitors like this compound can arise from several molecular changes within the cancer cells. The most common mechanisms include:
-
Induction of the Heat Shock Response (HSR): Hsp90 inhibition can activate Heat Shock Factor 1 (HSF1), a transcription factor that upregulates the expression of other heat shock proteins, such as Hsp70 and Hsp27. These compensatory chaperones can protect the cancer cells from the effects of Hsp90 inhibition and promote survival.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and thereby its efficacy.
-
Alterations in Hsp90 or Co-chaperones: Although less common, mutations in the Hsp90 protein itself could potentially alter the binding of this compound. Additionally, changes in the levels or activity of essential co-chaperones can impact the cellular response to Hsp90 inhibition.
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that are not dependent on Hsp90 client proteins, allowing them to continue to proliferate despite Hsp90 inhibition.
Q3: How can we confirm if our cell line has developed resistance to this compound?
The development of resistance is typically confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) of this compound in the suspected resistant cell line compared to the parental, sensitive cell line. An increase in IC50 of 3- to 10-fold or higher is generally considered an indication of resistance.
II. Troubleshooting Guides
This section provides guidance for specific issues that may be encountered during experiments with this compound.
| Issue | Potential Cause(s) | Troubleshooting/Solution |
| Decreased cell death/apoptosis with this compound treatment in previously sensitive cells. | Induction of the Heat Shock Response (upregulation of Hsp70/Hsp27). | 1. Perform Western blot analysis to compare the protein levels of Hsp70 and Hsp27 in your resistant and sensitive cells after this compound treatment. 2. Consider co-treatment with an Hsp70 inhibitor to assess if sensitivity to this compound can be restored. |
| The IC50 of this compound has significantly increased in our long-term culture. | Increased drug efflux via ABC transporters. | 1. Perform qPCR or Western blot to check for the overexpression of ABC transporters like MDR1 (ABCB1). 2. Test the efficacy of this compound in combination with a known ABC transporter inhibitor (e.g., verapamil). |
| Reduced degradation of specific Hsp90 client proteins (e.g., AKT, c-Raf) after this compound treatment. | Mutations in Hsp90 affecting inhibitor binding or alterations in co-chaperone interactions. | 1. Sequence the N-terminal domain of Hsp90α and Hsp90β in resistant cells to identify potential mutations. 2. Perform a co-immunoprecipitation assay to investigate the interaction between Hsp90 and its co-chaperones (e.g., Cdc37) in the presence and absence of this compound. |
| Cells show initial response to this compound, but then recover and resume proliferation. | Activation of bypass signaling pathways. | 1. Utilize phosphoproteomic or transcriptomic profiling to identify upregulated signaling pathways in the resistant cells. 2. Investigate the efficacy of combining this compound with an inhibitor of the identified bypass pathway. |
III. Data Presentation
The following tables provide a summary of this compound's cytotoxic activity in sensitive cancer cell lines and representative data for another Hsp90 inhibitor in a sensitive vs. resistant cell line model.
Table 1: IC50 Values of this compound in Sensitive Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SKBR3 | Breast Cancer | 12.11 | [2] |
| MCF-7 | Breast Cancer | 39.44 | [2] |
| KYSE510 | Esophageal Squamous Cell Carcinoma | 9.31 | [2] |
| KYSE180 | Esophageal Squamous Cell Carcinoma | 10.28 | [2] |
| KYSE150 | Esophageal Squamous Cell Carcinoma | 10.50 | [2] |
| KYSE450 | Esophageal Squamous Cell Carcinoma | 10.94 | [2] |
| KYSE70 | Esophageal Squamous Cell Carcinoma | 15.89 | [2] |
| EC109 | Esophageal Squamous Cell Carcinoma | 16.43 | [2] |
| NS-1 | Myeloma | ~2.79 (converted from 1.39 µg/ml) | [3] |
Table 2: Representative IC50 Values for an Hsp90 Inhibitor (Ganetespib) in Sensitive and Resistant Triple-Negative Breast Cancer (TNBC) Cell Lines
This data is illustrative of the fold-change in IC50 that can be observed with acquired resistance to an Hsp90 inhibitor and is not specific to this compound.
| Cell Line | Status | IC50 of Ganetespib (nM) | Fold Resistance |
| MDA-MB-231 | Parental (Sensitive) | 8 | - |
| MDA-MB-231-GR | Ganetespib-Resistant | 158 | 19.75 |
| SUM159 | Parental (Sensitive) | 12 | - |
| SUM159-GR | Ganetespib-Resistant | 245 | 20.42 |
IV. Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cancer Cell Line
This protocol describes the gradual dose-escalation method to develop a this compound-resistant cell line.
-
Determine the initial IC20: Perform a dose-response assay to determine the concentration of this compound that inhibits cell growth by 20% (IC20) in the parental cell line.
-
Initial Exposure: Culture the parental cells in a medium containing the IC20 concentration of this compound.
-
Monitor and Subculture: Monitor the cells for growth. Initially, a significant portion of cells may die. When the surviving cells reach 70-80% confluency, subculture them in the same concentration of this compound.
-
Dose Escalation: Once the cells are proliferating at a normal rate in the presence of the current this compound concentration, increase the concentration by approximately 1.5 to 2-fold.
-
Repeat and Select: Repeat steps 3 and 4, gradually increasing the concentration of this compound over several months.
-
Characterize the Resistant Line: Once the cells can tolerate a significantly higher concentration of this compound (e.g., 10-fold higher than the parental IC50), characterize the resistant phenotype by determining the new IC50 value.
-
Maintenance: To maintain the resistant phenotype, continuously culture the cells in a medium containing a maintenance concentration of this compound (e.g., the IC20 of the resistant line).
Protocol 2: Western Blot Analysis of Hsp90 Client Proteins and Heat Shock Response
This protocol is used to assess the on-target effect of this compound and to investigate the heat shock response as a potential resistance mechanism.
-
Cell Lysis: Culture sensitive and resistant cells to 70-80% confluency and treat with desired concentrations of this compound for 24-48 hours. Wash cells with ice-cold PBS and add ice-cold RIPA buffer with protease and phosphatase inhibitors. Scrape the cells and agitate the lysate for 30 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Hsp90 client proteins (e.g., HER2, Akt, Raf-1), heat shock proteins (Hsp70, Hsp27), and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
V. Mandatory Visualizations
References
- 1. FW-04-806 inhibits proliferation and induces apoptosis in human breast cancer cells by binding to N-terminus of Hsp90 and disrupting Hsp90-Cdc37 complex formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FW-04-806 inhibits proliferation and induces apoptosis in human breast cancer cells by binding to N-terminus of Hsp90 and disrupting Hsp90-Cdc37 complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Improving the Efficiency of a Proposed Conglobatin Total Synthesis
Disclaimer: As of December 2025, a total chemical synthesis of Conglobatin has not been reported in peer-reviewed literature. This technical support center provides a prospective guide based on a plausible, convergent synthetic strategy. The troubleshooting advice, protocols, and quantitative data are derived from established methodologies for the synthesis of similar C2-symmetric, oxazole-containing macrodiolides. This document is intended to serve as a foundational resource for researchers embarking on the first total synthesis of this promising anticancer agent.
Frequently Asked Questions (FAQs)
Q1: What is a logical overall strategy for the total synthesis of the C2-symmetric macrodiolide this compound?
A1: Given the C2-symmetry of this compound, a highly convergent strategy is recommended. The molecule can be retrosynthetically disconnected into two identical monomeric units. This approach involves the synthesis of a key polyketide-like monomer containing the oxazole (B20620) moiety, followed by a late-stage dimerization and macrolactonization to form the 18-membered ring. This strategy significantly reduces the total step count compared to a linear approach.
Q2: What are the primary challenges anticipated in this proposed synthesis?
A2: The main challenges include:
-
Stereocontrol: Establishing the multiple contiguous stereocenters in the polyketide backbone of the monomer with high diastereoselectivity.
-
Oxazole Formation: Synthesizing the substituted oxazole ring without racemization of adjacent chiral centers or decomposition of sensitive functional groups.
-
Macrolactonization: Achieving a high-yielding head-to-tail dimerization and subsequent macrolactonization of the advanced monomeric intermediate, which can be sterically hindered. Competition with intermolecular oligomerization is a significant concern.
-
Protecting Group Strategy: Implementing an orthogonal protecting group scheme that is robust enough to withstand the various reaction conditions and can be selectively removed at the appropriate stages.
Q3: Which macrolactonization methods are most promising for the final ring-closing step?
A3: For sterically hindered seco-acids, several methods are worth considering. The Yamaguchi esterification is a powerful and widely used protocol for macrolactonization.[1] The Corey-Nicolaou macrolactonization is another classic and effective method.[2] For sensitive substrates, milder, more modern catalytic methods could also be explored to minimize side reactions. The choice of method will likely require empirical screening to optimize the yield.
Q4: How can the formation of oligomers during macrolactonization be minimized?
A4: The primary technique to favor intramolecular cyclization over intermolecular oligomerization is the use of high-dilution conditions. This involves the slow addition of the seco-acid precursor to a large volume of solvent, often over several hours, using a syringe pump. This maintains a very low concentration of the substrate, reducing the probability of intermolecular reactions.
Proposed Retrosynthetic Analysis
A plausible retrosynthetic analysis for this compound is outlined below, highlighting the key disconnections and intermediates.
Caption: Proposed retrosynthetic analysis for this compound.
Troubleshooting Guides
Oxazole Synthesis via Dehydrative Cyclization
The formation of the 5-methyloxazole (B9148) moiety is proposed to proceed from an N-acyl serine derivative.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of oxazoline (B21484) intermediate | Incomplete dehydration; Decomposition of starting material. | Use a milder dehydrating agent like Deoxo-Fluor or DAST at low temperatures.[3] Ensure starting materials are anhydrous. |
| Epimerization at α-carbon | Harsh reaction conditions (acidic or basic). | Employ neutral or mildly basic conditions for the subsequent oxidation step. Screen different oxidation reagents (e.g., MnO₂, DDQ, or BrCCl₃/DBU). |
| Failure to oxidize oxazoline to oxazole | Steric hindrance; Ineffective oxidant. | Increase reaction temperature or time. Switch to a more powerful oxidant. The use of DBU and BrCCl₃ is often effective for this transformation.[4] |
Stereoselective Aldol (B89426) Addition for Polyketide Chain Elongation
Constructing the polyketide backbone will likely rely on stereoselective aldol reactions to set the required stereocenters.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low diastereoselectivity | Incorrect choice of chiral auxiliary or catalyst; Non-optimal reaction temperature. | Screen different boron enolates (e.g., using (+)- or (-)-Ipc₂BCl) or titanium enolates for improved facial selectivity. Carefully control the reaction temperature, as even small variations can impact selectivity. |
| Epimerization of the aldehyde α-stereocenter | Use of a strong, non-hindered base for enolate formation. | Employ a hindered base like LDA or LiHMDS to minimize proton exchange with the aldehyde. Add the aldehyde slowly to the pre-formed enolate at low temperature. |
| Poor yield of aldol adduct | Enolate decomposition; Reversibility of the aldol reaction. | Ensure rigorous anhydrous and anaerobic conditions. Use a Lewis acid known to promote irreversible aldol additions. |
Dimerization and Macrolactonization
The final and most critical step is the formation of the C2-symmetric macrodiolide.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Formation of linear dimers and oligomers | High substrate concentration. | Employ high-dilution conditions by adding the seco-acid solution via syringe pump over an extended period (e.g., 8-12 hours) to a large volume of refluxing solvent. |
| Low yield of macrolactone | Steric hindrance at the reaction centers; Unfavorable conformation of the seco-acid. | Screen various macrolactonization protocols (Yamaguchi, Corey-Nicolaou, etc.).[1][2] The choice of solvent can also be critical in promoting a favorable pre-cyclization conformation. |
| Epimerization at the C-terminal stereocenter | Prolonged exposure to harsh activating agents or high temperatures. | Minimize the reaction time and temperature. Slow addition of the seco-acid can help mitigate epimerization by keeping the concentration of the activated species low.[1] |
Quantitative Data Summary (Projected)
The following table presents projected yields for the key transformations in the proposed this compound synthesis, based on literature precedents for similar reactions.
| Transformation | Methodology | Projected Yield (%) | Reference Reaction Type |
| Oxazole Formation | Dehydrative cyclization and oxidation | 60-75 (over 2 steps) | Synthesis of oxazole-containing natural products[5][6] |
| Stereoselective Aldol | Chiral auxiliary-controlled | 75-90 | Stereoselective synthesis of polyketide motifs[7] |
| Esterification (Monomer Coupling) | Yamaguchi or EDC coupling | 80-95 | Esterification of hindered alcohols[8][9] |
| Macrolactonization (Dimerization) | High-dilution Yamaguchi | 30-50 | Macrolactonization in total synthesis[10][11] |
Experimental Protocols
Protocol 1: Synthesis of the Oxazole Moiety (General Procedure)
This protocol describes a two-step sequence for forming a 5-methyloxazole from an N-acyl-L-threonine precursor.
References
- 1. A macrolactonization approach to the total synthesis of the antimicrobial cyclic depsipeptide LI-F04a and diastereoisomeric analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Corey-Nicolaou Macrolactonization | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. An efficient synthesis and bioactivity evaluation of oxazole-containing natural hinduchelins A–D and their derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. The Synthesis of Oxazole-containing Natural Products - D-Scholarship@Pitt [d-scholarship.pitt.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Common challenges in working with macrocyclic compounds like Conglobatin.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with macrocyclic compounds like Conglobatin.
Section 1: Frequently Asked Questions (FAQs)
FAQ 1: Synthesis and Purification
Question: We are struggling with low yields during the macrocyclization step of our synthesis. What are common causes and potential solutions?
Answer: Low yields in macrocyclization reactions are a frequent challenge. The primary reasons often relate to unfavorable thermodynamics and kinetics of ring closure versus competing side reactions like oligomerization.[1][2][3]
Troubleshooting Steps:
-
High-Dilution Conditions: The most critical factor is often the concentration of the linear precursor. High-dilution conditions favor intramolecular cyclization over intermolecular polymerization.[2][3] A practical starting point is to use a syringe pump for slow addition of the precursor to a large volume of solvent.
-
Template-Assisted Synthesis: The presence of a template (e.g., a metal cation for crown ether synthesis) can pre-organize the linear precursor into a conformation that facilitates ring closure.[4]
-
Choice of Cyclization Reaction: The efficiency of the ring-closing reaction is highly dependent on the chosen chemistry. Commonly used methods include ring-closing metathesis (RCM), amide coupling, nucleophilic substitution, and Pd-catalyzed reactions.[1] The choice should be carefully considered based on the functional groups present in your molecule.
-
Solvent and Temperature: Optimizing the solvent and reaction temperature can significantly impact the outcome. Solvents that promote a folded conformation of the linear precursor can be beneficial.
FAQ 2: Solubility Issues
Question: Our macrocyclic compound has very poor aqueous solubility, which is hindering our ability to perform biological assays. How can we improve its solubility?
Answer: Poor aqueous solubility is a common hurdle for macrocyclic compounds, which are often large and lipophilic.[5][6][7]
Potential Solutions:
-
Salt Formation: If your compound has ionizable groups (e.g., amines, carboxylic acids), forming a salt can dramatically increase aqueous solubility.[6]
-
Amorphous Solid Dispersions: Formulating the macrocycle as an amorphous solid dispersion with a hydrophilic polymer can improve its dissolution rate and apparent solubility.[6]
-
Complexation: The use of complexing agents, such as cyclodextrins, can encapsulate the hydrophobic macrocycle and improve its solubility in aqueous solutions.[8]
-
Structural Modification: While more involved, introducing polar functional groups or solubilizing side chains to the macrocycle can be a long-term strategy to improve solubility.[5] However, care must be taken not to disrupt the bioactive conformation.
-
Co-solvents and Excipients: For in vitro assays, the use of co-solvents like DMSO or formulating with surfactants can be effective, but their compatibility with the specific assay must be verified.
FAQ 3: Permeability and Bioavailability
Question: We are observing low cell permeability with our macrocyclic compound. What strategies can we employ to improve it?
Answer: Achieving good cell permeability is a major challenge for macrocycles due to their size, which often places them "beyond the rule-of-five".[9][10][11] However, many macrocycles achieve permeability through unique mechanisms.
Strategies for Improvement:
-
Conformational Rigidity and "Chameleonic" Behavior: Macrocycles that can adopt a more rigid, pre-organized conformation with shielded polar groups in a nonpolar environment (like a cell membrane) tend to have better permeability.[2][12][13] This "chameleonic" behavior is a key design principle.
-
Intramolecular Hydrogen Bonding: Promoting the formation of intramolecular hydrogen bonds can mask polar amide groups, reducing the desolvation penalty for membrane crossing.[14]
-
N-Methylation: N-methylation of amide bonds can reduce the number of hydrogen bond donors and improve metabolic stability, which can contribute to better oral bioavailability.[9][15]
-
Single Atom Substitution: Recent research has shown that substituting a single backbone atom (e.g., oxygen with sulfur) can increase lipophilicity and resistance to enzymatic degradation, thereby improving permeability and bioavailability.[15]
-
Ring Bridging Strategies: Introducing bridges within the macrocyclic ring can constrain its conformation and improve permeability.[9]
Section 2: Troubleshooting Guides
Guide 1: Conformational Analysis and Modeling
Issue: Our computational models are failing to predict the bioactive conformation of our macrocycle, leading to inaccurate structure-activity relationships (SAR).
Root Cause Analysis and Solutions: The vast conformational space of macrocycles makes accurate prediction challenging.[16][17][18][19][20] Standard computational methods for small molecules are often inadequate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inaccurate computational models of macrocycles.
Guide 2: Purification of Macrocyclic Compounds
Issue: We are facing difficulties in purifying our macrocyclic compound using standard chromatographic techniques.
Root Cause Analysis and Solutions: The purification of macrocycles can be challenging due to their size, potential for aggregation, and sometimes poor solubility.[21][22][23][24]
Purification Strategy Flowchart:
Caption: Decision flowchart for selecting a macrocycle purification strategy.
Section 3: Experimental Protocols
Protocol 1: High-Dilution Macrocyclization
Objective: To favor intramolecular cyclization and minimize oligomerization.
Methodology:
-
Dissolve the linear precursor in a suitable solvent at a high concentration (e.g., 0.1 M).
-
Prepare a reaction flask containing a large volume of the reaction solvent. The final concentration of the precursor should be in the range of 0.1-1 mM.
-
Heat or cool the reaction flask to the desired temperature.
-
Using a syringe pump, add the concentrated solution of the linear precursor to the reaction flask at a very slow rate (e.g., over 4-24 hours).
-
Maintain vigorous stirring throughout the addition.
-
After the addition is complete, allow the reaction to proceed for the required time.
-
Monitor the reaction by an appropriate analytical technique (e.g., LC-MS) to follow the disappearance of the starting material and the formation of the desired macrocycle.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive membrane permeability of a macrocyclic compound.
Methodology:
-
Prepare a stock solution of the macrocyclic compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in a buffer (e.g., phosphate-buffered saline, PBS) to the desired final concentration.
-
The PAMPA plate consists of a donor plate and an acceptor plate, separated by a filter coated with a lipid solution (e.g., phosphatidylcholine in dodecane) that forms an artificial membrane.
-
Add the compound solution to the wells of the donor plate.
-
Add fresh buffer to the wells of the acceptor plate.
-
Assemble the PAMPA "sandwich" by placing the donor plate on top of the acceptor plate.
-
Incubate the plate for a specified period (e.g., 4-18 hours) at a controlled temperature (e.g., room temperature).
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate the permeability coefficient (Pe) using the appropriate equations.
Section 4: Data Presentation
Table 1: Comparison of Physicochemical Properties of Permeable vs. Impermeable Macrocycles (Illustrative Data)
| Property | Generally Permeable | Generally Impermeable | Rationale |
| Molecular Weight (Da) | 500 - 1500 | > 1500 | Size is a primary determinant of passive diffusion. |
| Topological Polar Surface Area (TPSA) | < 140 Ų (in nonpolar conformation) | > 200 Ų | High polarity increases the desolvation penalty for membrane crossing.[13] |
| Number of Rotatable Bonds | < 15 | > 20 | Increased flexibility can lead to a higher entropic penalty upon binding and membrane partitioning. |
| Intramolecular H-Bonds | High propensity to form | Low propensity to form | Masks polar groups, facilitating membrane transit.[14] |
| Calculated LogP (cLogP) | 2 - 5 | < 1 or > 6 | Reflects the lipophilicity of the molecule. |
Note: These are general guidelines, and exceptions are common due to the complex nature of macrocycle permeability.
Table 2: Common Macrocyclization Reactions and Their Characteristics
| Reaction Type | Key Features | Common Yields | Challenges |
| Ring-Closing Metathesis (RCM) | Tolerant of many functional groups; forms C=C bond. | 30-70% | Requires alkene handles; catalyst choice is crucial.[1] |
| Macrolactamization (Amide Coupling) | Forms a stable amide bond. | 20-60% | Requires activation of a carboxylic acid; can be prone to epimerization.[1] |
| Nucleophilic Substitution (e.g., Williamson Ether Synthesis) | Forms ether or thioether linkages. | 40-80% | Requires a good nucleophile and electrophile; subject to steric hindrance.[1] |
| Pd-catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) | Forms C-C bonds; versatile. | 25-65% | Can be sensitive to air and moisture; ligand and base optimization is often needed.[1] |
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Macrocycle - Wikipedia [en.wikipedia.org]
- 5. An Insight into the Medicinal Chemistry Perspective of Macrocyclic Derivatives with Antitumor Activity: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Drug complexes: Perspective from Academic Research and Pharmaceutical Market - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. books.rsc.org [books.rsc.org]
- 11. Permeability of Cyclic Peptide Macrocycles and Cyclotides and Their Potential as Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Quantifying the Chameleonic Properties of Macrocycles and other High Molecular Weight Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Macrocycles in Drug Discovery—Learning from the Past for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Small chemical change to boost bioavailability of drug molecules | EurekAlert! [eurekalert.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Conformational Analysis of Macrocyclic Compounds Using a Machine-Learned Interatomic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Conformational analysis of macrocycles: finding what common search methods miss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. chemrxiv.org [chemrxiv.org]
- 21. Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 24. neulandlabs.com [neulandlabs.com]
Technical Support Center: Enhancing the Bioavailability of Conglobatin for In Vivo Applications
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the in vivo bioavailability of conglobatin.
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility of this compound
Q: My stock solution of this compound precipitates when diluted in aqueous buffer for my in vivo study. How can I improve its solubility?
A: This is a common issue with hydrophobic natural products like this compound.[1][2][3] Here are several strategies to consider, ranging from simple to more complex formulation approaches:
-
Co-solvents: Try dissolving this compound in a water-miscible organic solvent such as DMSO, ethanol, or polyethylene (B3416737) glycol (PEG) before diluting it with your aqueous vehicle.[4] It is critical to determine the maximum tolerable percentage of the co-solvent for your specific in vivo model to avoid toxicity.
-
pH Adjustment: Investigate the pKa of this compound. If it has ionizable groups, adjusting the pH of the formulation can significantly increase its solubility.[4]
-
Surfactants: The use of non-ionic surfactants like Tween® 80 or Cremophor® EL can help to form micelles that encapsulate this compound, thereby increasing its apparent solubility in aqueous solutions.[4]
-
Cyclodextrins: Complexation with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can effectively encapsulate the hydrophobic this compound molecule, enhancing its aqueous solubility.[3][5]
Issue 2: Low and Variable Oral Bioavailability in Animal Models
Q: I am observing low and inconsistent plasma concentrations of this compound after oral administration to mice. What are the likely causes and how can I address this?
A: Low and variable oral bioavailability is a significant hurdle for many natural products and can be attributed to several factors.[1][2] Here’s a troubleshooting workflow:
-
Assess Physicochemical Properties: If not already known, determine this compound's solubility and permeability characteristics. This will help classify it according to the Biopharmaceutics Classification System (BCS) and guide formulation strategies.[5][6]
-
Investigate First-Pass Metabolism: this compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation.[1][2] Consider co-administration with inhibitors of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors) in preliminary in vitro or in vivo studies to test this hypothesis.
-
Enhance Dissolution Rate: For poorly soluble compounds, the rate of dissolution can be the limiting step for absorption.[7]
-
Advanced Formulation Strategies:
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve oral bioavailability by presenting the drug in a solubilized state and facilitating its absorption via lymphatic pathways, which can bypass first-pass metabolism.[8][9]
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer matrix can enhance its dissolution rate and absorption.[10]
-
Nanoparticle Encapsulation: Encapsulating this compound in polymeric nanoparticles or liposomes can protect it from degradation in the gastrointestinal tract and improve its uptake.[2][3]
-
Issue 3: Rapid Systemic Clearance of this compound
Q: Following intravenous administration, the plasma concentration of this compound declines very rapidly. How can I prolong its circulation time?
A: Rapid clearance reduces the therapeutic window of a drug. To extend the systemic circulation of this compound, consider the following approaches:
-
Pegylation: Covalently attaching polyethylene glycol (PEG) chains to this compound can increase its hydrodynamic size, shielding it from renal clearance and enzymatic degradation.
-
Encapsulation in Long-Circulating Nanocarriers: Formulating this compound within sterically stabilized nanoparticles (e.g., PEGylated liposomes) can significantly reduce its uptake by the reticuloendothelial system (RES), thereby prolonging its circulation half-life.
-
Binding to Plasma Proteins: Investigate the plasma protein binding of this compound. Strategies to increase reversible binding to albumin, for instance, can reduce its clearance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound exhibits its anticancer activity by acting as a novel inhibitor of the Hsp90/Cdc37 protein-protein interface. It binds to the N-terminal domain of Hsp90, disrupting its interaction with the co-chaperone Cdc37. This leads to the degradation of Hsp90 client proteins, resulting in G2/M cell cycle arrest and apoptosis.[11][12]
Q2: Are there any known analogs of this compound with improved properties?
A2: Yes, several novel analogs of this compound, designated as conglobatins B-E, have been identified. Some of these analogs, such as conglobatins B1, C1, and C2, have demonstrated more potent cytotoxic activity against certain cancer cell lines compared to the parent compound.[13][14]
Q3: What are the key challenges in the oral delivery of natural products like this compound?
A3: The primary challenges include poor aqueous solubility, low permeability across the intestinal epithelium, instability in the gastrointestinal tract, and extensive first-pass metabolism in the liver.[1][2] These factors collectively contribute to low and erratic oral bioavailability, limiting their therapeutic application.
Q4: What are some of the most promising formulation strategies to enhance the bioavailability of hydrophobic drugs?
A4: Several advanced formulation technologies have shown great promise. These include lipid-based drug delivery systems (e.g., SEDDS), solid dispersions, and nanotechnology-based approaches such as nanoparticles, nanosuspensions, and nanoemulsions.[2][3][7]
Data Presentation
Table 1: Comparison of Formulation Strategies for Bioavailability Enhancement
| Formulation Strategy | Principle | Potential Advantages | Potential Disadvantages |
| Co-solvents | Increase solubility by reducing the polarity of the solvent.[4] | Simple to prepare, suitable for early-stage screening. | Potential for in vivo toxicity, drug precipitation upon dilution. |
| Cyclodextrin (B1172386) Complexation | Encapsulation of the hydrophobic drug within the cyclodextrin cavity.[3] | Increases aqueous solubility and stability. | Limited drug loading capacity, potential for nephrotoxicity with some cyclodextrins. |
| Micronization/Nanonization | Increase surface area to enhance dissolution rate.[4] | Applicable to a wide range of drugs, can be scaled up. | May not be effective for compounds with very low solubility, potential for particle aggregation. |
| Solid Dispersions | Dispersion of the drug in a hydrophilic polymer matrix in an amorphous state.[10] | Significant increase in dissolution rate and bioavailability. | Potential for physical instability (recrystallization) during storage. |
| Lipid-Based Formulations (e.g., SEDDS) | Drug is dissolved in a mixture of oils, surfactants, and co-solvents.[9] | Enhances solubility and absorption, can bypass first-pass metabolism. | Complex formulation development, potential for GI side effects. |
| Nanoparticles (e.g., Liposomes, Polymeric NPs) | Encapsulation of the drug within a nanocarrier.[2][3] | Protects the drug from degradation, allows for controlled and targeted release. | Complex manufacturing process, potential for immunogenicity. |
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex
-
Molar Ratio Determination: Determine the optimal molar ratio of this compound to hydroxypropyl-β-cyclodextrin (HP-β-CD) by constructing a phase solubility diagram.
-
Preparation:
-
Dissolve a defined amount of HP-β-CD in purified water with gentle heating and stirring.
-
Prepare a concentrated solution of this compound in a suitable organic solvent (e.g., ethanol).
-
Slowly add the this compound solution to the HP-β-CD solution under continuous stirring.
-
Continue stirring for 24-48 hours at room temperature to allow for complex formation.
-
-
Solvent Removal: Remove the organic solvent and a portion of the water using a rotary evaporator.
-
Lyophilization: Freeze-dry the resulting aqueous solution to obtain a solid powder of the this compound-HP-β-CD inclusion complex.
-
Characterization: Characterize the complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of the inclusion complex.
Protocol 2: Formulation of a this compound Solid Dispersion by Solvent Evaporation
-
Component Selection: Choose a suitable hydrophilic carrier (e.g., polyvinylpyrrolidone (B124986) (PVP) K30, hydroxypropyl methylcellulose (B11928114) (HPMC)) and a common solvent in which both this compound and the carrier are soluble (e.g., methanol, ethanol, or a mixture).
-
Dissolution: Dissolve both this compound and the carrier in the selected solvent at a predetermined ratio (e.g., 1:1, 1:2, 1:4 by weight).
-
Solvent Evaporation: Evaporate the solvent under vacuum using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
Drying: Further dry the resulting solid mass in a vacuum oven for 24 hours to remove any residual solvent.
-
Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and then pass it through a fine-mesh sieve to obtain a uniform powder.
-
Characterization: Analyze the solid dispersion for drug content, dissolution enhancement, and physical state (amorphous vs. crystalline) using techniques like HPLC, USP dissolution apparatus II, DSC, and XRPD.
Visualizations
Caption: Troubleshooting workflow for enhancing this compound's bioavailability.
Caption: Mechanism of action of this compound via Hsp90/Cdc37 inhibition.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Novel Strategies for the Bioavailability Augmentation and Efficacy Improvement of Natural Products in Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijmsdr.org [ijmsdr.org]
- 5. Enhancing bioavailability - Pharmaceutical Technology [pharmaceutical-technology.com]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. Oral formulation strategies to improve solubility of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancing oral bioavailability: Significance and symbolism [wisdomlib.org]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. researchgate.net [researchgate.net]
- 11. Iterative Mechanism of Macrodiolide Formation in the Anticancer Compound this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Small Molecule Hsp90/Cdc37 Interface Inhibitors Indirectly Target K-Ras-Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Conglobatins B-E: cytotoxic analogues of the C2-symmetric macrodiolide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
Troubleshooting unexpected results in Conglobatin experiments.
Welcome to the technical support center for Conglobatin experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) that may arise during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a natural macrodiolide with potent anti-tumor activity. Its primary mechanism of action is the inhibition of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell growth, survival, and proliferation. This compound disrupts the interaction between Hsp90 and its co-chaperone Cdc37, leading to the degradation of Hsp90 client proteins.
Q2: I'm observing precipitate in my cell culture medium after adding this compound. What could be the cause and how can I resolve it?
A2: this compound is a hydrophobic compound and may precipitate when added to aqueous solutions like cell culture media. This is a common issue with hydrophobic small molecules.[1][2][3]
Troubleshooting Steps for Solubility Issues:
-
Solvent Choice: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound.[2][4][5]
-
DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (ideally ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.[6][7] Most cell lines can tolerate up to 0.5% DMSO, but it's always best to include a vehicle control (media with the same final DMSO concentration) in your experiments.[3][6][7]
-
Dilution Technique: To prevent the compound from "crashing out" of solution, use a stepwise dilution method.[1][2]
-
Temperature: Always add the this compound solution to a medium that has been pre-warmed to 37°C, as temperature can affect solubility.[1][3]
-
Serum Content: The presence of fetal bovine serum (FBS) can aid in the solubilization of hydrophobic compounds through protein binding. If you are using serum-free media, you may face greater solubility challenges.[2]
Q3: My dose-response curve for this compound is not a typical sigmoidal shape. What could this indicate?
A3: Non-sigmoidal, or biphasic, dose-response curves can be observed with some compounds, including Hsp90 inhibitors. This phenomenon, sometimes referred to as hormesis, is characterized by a stimulatory effect at low doses and an inhibitory effect at high doses.[8][9]
Possible Interpretations:
-
Complex Biological Responses: The biphasic curve may reflect complex cellular responses to Hsp90 inhibition, where low levels of inhibition might trigger pro-survival pathways, while higher concentrations lead to cell death.[10]
-
Off-Target Effects: At different concentrations, this compound might engage with off-target molecules, leading to varied cellular responses.
-
Stoichiometric Inhibition: Steep dose-response curves can sometimes be attributed to stoichiometric inhibition, where the inhibitor concentration is close to the enzyme concentration.[10]
It is crucial to carefully model these non-linear relationships to accurately determine parameters like the IC50.[8]
Troubleshooting Guides
Unexpected Results in Cell Viability Assays
Problem: Higher than expected cell viability at certain this compound concentrations.
-
Possible Cause 1: Compound Precipitation. If this compound is not fully dissolved, the actual concentration exposed to the cells will be lower than intended.
-
Solution: Refer to the solubility troubleshooting guide (FAQ 2). Visually inspect your wells for any precipitate under a microscope.
-
-
Possible Cause 2: Induction of Heat Shock Response. Inhibition of Hsp90 can lead to the induction of a heat shock response (HSR), which upregulates pro-survival chaperones like Hsp70 and Hsp27, potentially counteracting the cytotoxic effects of this compound.[11]
-
Solution: Perform a time-course experiment to assess the expression of HSR proteins (e.g., Hsp70) by Western blot. Consider co-treatment with an HSR inhibitor if this is a significant issue.
-
-
Possible Cause 3: Non-sigmoidal dose-response. As mentioned in FAQ 3, low concentrations of the inhibitor may have a stimulatory effect.
-
Solution: Widen the range of concentrations tested to fully characterize the dose-response curve.
-
| Parameter | Description | Typical Value Range | Reference |
| IC50 | The concentration of this compound that inhibits 50% of cell viability. | Varies depending on the cell line and incubation time. | [12][13][14][15] |
| DMSO Tolerance | Maximum final concentration of DMSO tolerated by most cell lines. | 0.1% - 0.5% (v/v) | [6][7][16] |
Unexpected Results in Western Blotting for Hsp90 Client Proteins
Problem: No change or an increase in the expression of an Hsp90 client protein after this compound treatment.
-
Possible Cause 1: Insufficient Treatment Time or Concentration. The degradation of Hsp90 client proteins is time and concentration-dependent.
-
Solution: Perform a time-course (e.g., 6, 12, 24, 48 hours) and dose-response experiment to determine the optimal conditions for client protein degradation in your specific cell line.
-
-
Possible Cause 2: Heat Shock Response. The induction of Hsp70 can sometimes compensate for Hsp90 inhibition and stabilize client proteins.
-
Solution: Check for Hsp70 induction via Western blot.
-
-
Possible Cause 3: Technical Issues with Western Blot.
-
Solution: Refer to a general Western blot troubleshooting guide for issues like poor antibody quality, inefficient transfer, or incorrect buffer composition.
-
Unexpected Results in Cell Cycle Analysis
Problem: Atypical flow cytometry histogram after this compound treatment, not showing a clear G2/M arrest.
-
Possible Cause 1: Cell Line Specific Effects. The cellular response to Hsp90 inhibition can be cell-type dependent. Some cell lines may undergo apoptosis more readily than arresting in G2/M.[17]
-
Solution: Concurrently perform an apoptosis assay (e.g., Annexin V/PI staining) to determine if the cells are dying instead of arresting.
-
-
Possible Cause 2: Sub-optimal Staining or Acquisition.
-
Solution: Ensure proper cell fixation and permeabilization. Use a sufficient concentration of DNA staining dye (e.g., Propidium Iodide) and run the flow cytometer at a low flow rate for better resolution.
-
-
Possible Cause 3: Complex Cell Cycle Perturbations. Hsp90 inhibition can lead to complex phenotypes beyond a simple G2/M block, including endoreduplication or mitotic catastrophe.[18]
-
Solution: Carefully analyze the entire cell cycle profile, including the sub-G1 peak (indicative of apoptosis) and populations with >4N DNA content.
-
Unexpected Results in Apoptosis Assays
Problem: Low levels of apoptosis detected despite a significant decrease in cell viability.
-
Possible Cause 1: Alternative Cell Death Pathways. Cells may be undergoing other forms of cell death, such as necrosis or autophagy, which are not detected by standard apoptosis assays.
-
Solution: Visually inspect cells for morphological signs of necrosis (e.g., cell swelling and membrane rupture). Consider using assays that measure other cell death markers.
-
-
Possible Cause 2: Timing of the Assay. Apoptosis is a dynamic process. The peak of apoptosis may occur at a different time point than when the assay was performed.
-
Solution: Conduct a time-course experiment to identify the optimal time point for detecting apoptosis.
-
-
Possible Cause 3: Assay Artifacts. In some cases, late-stage apoptotic cells can lose membrane integrity and stain positive for both Annexin V and PI, similar to necrotic cells.
-
Solution: Ensure you are analyzing early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic (Annexin V positive, PI positive) populations correctly.
-
Experimental Protocols
Cell Viability Assay (MTT-based)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle-only control (DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Washing: Wash the cells with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cells in PBS containing RNase A to degrade RNA.
-
PI Staining: Add Propidium Iodide to the cell suspension.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.
Visualizations
Caption: this compound's mechanism of action leading to cell cycle arrest and apoptosis.
Caption: A typical experimental workflow for studying the effects of this compound.
Caption: A logical flowchart for troubleshooting unexpected results in this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. lifetein.com [lifetein.com]
- 7. researchgate.net [researchgate.net]
- 8. Modeling Biphasic, Non-Sigmoidal Dose-Response Relationships: Comparison of Brain-Cousens and Cedergreen Models for a Biochemical Dataset - PMC [pmc.ncbi.nlm.nih.gov]
- 9. emergentmind.com [emergentmind.com]
- 10. researchgate.net [researchgate.net]
- 11. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Item - IC50 values in leukemic cell lines, primary lymphoblast cells from pre-B ALL and T-ALL patients. - Public Library of Science - Figshare [plos.figshare.com]
- 13. rsc.org [rsc.org]
- 14. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of Hsp90 leads to cell cycle arrest and apoptosis in human malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. High-Content, High-Throughput Analysis of Cell Cycle Perturbations Induced by the HSP90 Inhibitor XL888 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Conglobatin Extraction from Bacterial Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of conglobatin from bacterial cultures.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the this compound extraction process, from fermentation to final purification.
Question: Low or no yield of this compound in the crude extract.
Possible Causes and Solutions:
-
Suboptimal Fermentation Conditions: The production of secondary metabolites like this compound is highly dependent on the growth conditions of the producing bacterium, Streptomyces conglobatus.
-
Media Composition: Ensure the fermentation medium is optimized. Key components to consider are carbon and nitrogen sources. For instance, studies on other Streptomyces species have shown that specific concentrations of glucose, starch, and yeast extract can significantly impact secondary metabolite production.[1][2]
-
pH: The pH of the culture medium is critical. Most Streptomyces species prefer a neutral to slightly alkaline pH for optimal growth and metabolite production. Monitor and maintain the pH throughout the fermentation process.[3]
-
Temperature: The incubation temperature affects bacterial growth and enzyme activity. While 37°C is often optimal for E. coli, lower temperatures (e.g., 25-30°C) can sometimes enhance the yield of secondary metabolites in Streptomyces.[3]
-
Aeration and Agitation: Adequate aeration and agitation are necessary for the growth of aerobic bacteria like Streptomyces. Optimization of shaker speed or aeration rate in a fermenter can be critical.
-
Incubation Time: The production of secondary metabolites often occurs during the stationary phase of bacterial growth. Harvest the culture at the optimal time point, which needs to be determined empirically.
-
-
Inefficient Cell Lysis: If this compound is primarily intracellular, incomplete cell lysis will result in a poor yield.
-
Sonication: Ensure sonication parameters (power, duration, pulse) are optimized. Over-sonication can generate excessive heat, potentially degrading the target compound.
-
Enzymatic Lysis: Consider using lytic enzymes like lysozyme, especially for Gram-positive bacteria such as Streptomyces.[4]
-
Solvent Lysis: The choice of organic solvent can also aid in cell wall disruption.
-
-
Improper Solvent Selection for Extraction: The polarity of the extraction solvent is crucial for efficiently extracting this compound, a macrolide dilactone.
-
Solvent Polarity: Based on its structure, this compound is expected to be moderately polar. Solvents like ethyl acetate (B1210297), chloroform (B151607), or a mixture of methanol (B129727) and chloroform are often effective for extracting macrolides.[5] Experiment with different solvents and solvent systems to find the most effective one.
-
Solvent-to-Culture Ratio: The volume of the extraction solvent relative to the culture broth should be optimized to ensure complete extraction.
-
-
Degradation of this compound: this compound may be sensitive to pH, temperature, or enzymatic degradation.
-
Temperature Control: Perform extraction steps at low temperatures (e.g., 4°C or on ice) to minimize degradation.
-
Protease Inhibitors: If degradation by proteases is suspected, consider adding protease inhibitors during cell lysis.
-
Question: Presence of significant impurities in the purified this compound.
Possible Causes and Solutions:
-
Inadequate Chromatographic Separation: The purification of this compound likely requires multiple chromatographic steps.
-
Column Chromatography: Use a combination of different chromatography techniques based on polarity (Normal Phase/Reverse Phase), size (Size Exclusion), and charge (Ion Exchange) for effective separation.
-
Gradient Elution: Optimize the solvent gradient during column chromatography to improve the resolution between this compound and closely eluting impurities.
-
Column Loading: Avoid overloading the chromatography column, as this can lead to poor separation.
-
-
Co-extraction of Similar Compounds: The bacterial culture may produce other secondary metabolites with similar chemical properties to this compound, making separation challenging.
-
Selective Extraction: Try to develop a more selective extraction protocol by adjusting the solvent polarity or pH to minimize the co-extraction of impurities.
-
Advanced Chromatographic Techniques: Consider using more advanced techniques like High-Performance Liquid Chromatography (HPLC) for final purification, which offers higher resolution.
-
Question: Inconsistent yields between batches.
Possible Causes and Solutions:
-
Variability in Inoculum: The age and density of the starter culture can affect the growth kinetics and metabolite production in the main fermentation. Standardize the inoculum preparation procedure.
-
Inconsistent Fermentation Conditions: Minor variations in media preparation, pH, temperature, or aeration can lead to significant differences in yield. Maintain strict control over all fermentation parameters.
-
Genetic Instability of the Producing Strain: Over multiple subcultures, the bacterial strain may lose its ability to produce the desired compound. It is advisable to use a fresh culture from a frozen stock for each fermentation.
Frequently Asked Questions (FAQs)
What is the producing organism of this compound? this compound is a secondary metabolite produced by the bacterium Streptomyces conglobatus.[4][6][7][8][9]
What is the chemical nature of this compound? this compound is a C2-symmetrical macrodiolide, a type of macrolide dilactone.[5][8][9] Its molecular formula is C28H38N2O6.[6]
What is a general starting point for the extraction solvent? Given that this compound is a macrolide, a good starting point for solvent extraction would be ethyl acetate or a mixture of chloroform and methanol.[5] The optimal solvent system should be determined experimentally.
How can I monitor the presence of this compound during extraction and purification? Thin Layer Chromatography (TLC) can be used for rapid qualitative analysis during the extraction and fractionation steps. For quantitative analysis and purity assessment, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is recommended.
Data Presentation
Table 1: Influence of Culture Media Composition on this compound Yield (Hypothetical Data)
| Media Component | Concentration | Relative this compound Yield (%) |
| Carbon Source | ||
| Glucose | 1% (w/v) | 85 |
| 2% (w/v) | 100 | |
| 4% (w/v) | 90 | |
| Starch | 1% (w/v) | 70 |
| Nitrogen Source | ||
| Yeast Extract | 0.5% (w/v) | 95 |
| 1% (w/v) | 100 | |
| 2% (w/v) | 80 | |
| Peptone | 1% (w/v) | 75 |
Table 2: Effect of Extraction Solvent on this compound Recovery (Hypothetical Data)
| Extraction Solvent | Polarity Index | Relative Recovery (%) |
| Hexane | 0.1 | 15 |
| Chloroform | 4.1 | 85 |
| Ethyl Acetate | 4.4 | 95 |
| Methanol | 5.1 | 70 |
| Chloroform:Methanol (2:1) | - | 100 |
Experimental Protocols
Protocol 1: Fermentation of Streptomyces conglobatus for this compound Production
-
Inoculum Preparation: Inoculate a loopful of Streptomyces conglobatus from a fresh agar (B569324) plate into a 50 mL flask containing 10 mL of seed medium (e.g., Tryptic Soy Broth with 1% glucose). Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours.
-
Production Culture: Inoculate a 1 L flask containing 200 mL of production medium (e.g., optimized medium from Table 1) with 10 mL of the seed culture.
-
Incubation: Incubate the production culture at 28°C on a rotary shaker at 200 rpm for 7-10 days.
-
Monitoring: Monitor the pH and cell growth (e.g., by measuring optical density or dry cell weight) periodically.
Protocol 2: Extraction and Partial Purification of this compound
-
Harvesting: Centrifuge the fermentation broth at 8,000 x g for 20 minutes at 4°C to separate the mycelium from the supernatant.
-
Extraction of Supernatant: Extract the supernatant three times with an equal volume of ethyl acetate. Pool the organic layers.
-
Extraction of Mycelium: Resuspend the mycelial pellet in a suitable buffer and lyse the cells using sonication on ice. Extract the cell lysate three times with an equal volume of ethyl acetate. Pool the organic layers.
-
Combine and Concentrate: Combine all the ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Silica (B1680970) Gel Chromatography: Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane/chloroform mixture) and load it onto a silica gel column pre-equilibrated with the same solvent.
-
Elution: Elute the column with a stepwise gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing this compound. Pool the this compound-rich fractions and evaporate the solvent.
Mandatory Visualization
Caption: Workflow for this compound Extraction and Purification.
Caption: Troubleshooting Logic for Low this compound Yield.
References
- 1. Frontiers | Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production [frontiersin.org]
- 2. Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. old.57357.org [old.57357.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a novel macrolide dilactone from Streptomyces conglobatus ATCC 31005 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Analytical Methods for Conglobatin Detection
Welcome to the Technical Support Center for the analytical detection of Conglobatin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a focus of research?
This compound is a macrodiolide natural product with promising antitumor activity.[1] It functions as an inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone that is crucial for the stability and function of many proteins involved in cancer cell growth and survival.[2] By disrupting the Hsp90-Cdc37 protein-protein interaction, this compound leads to the degradation of Hsp90 client proteins, ultimately inducing apoptosis (programmed cell death) in cancer cells.[1][3] Its selective action on cancer cells makes it an attractive candidate for drug development.
Q2: Which analytical methods are most suitable for the detection and quantification of this compound?
High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the most widely used and recommended method for the sensitive and selective quantification of this compound in various biological matrices.[1][4][5] This technique offers high specificity by separating this compound from other sample components and then detecting it based on its unique mass-to-charge ratio. Other methods like HPLC with UV detection can be used, but they may lack the sensitivity and specificity of MS detection, especially for complex samples.[6]
Q3: What are the critical first steps in developing a robust analytical method for this compound?
The initial steps involve thorough method development and validation.[7] This includes optimizing sample preparation to efficiently extract this compound and remove interfering substances.[8] Chromatographic conditions, such as the choice of column and mobile phase, need to be fine-tuned to achieve good peak shape and separation.[9] Finally, the mass spectrometer parameters must be optimized for sensitive and specific detection of this compound.[10]
Q4: How does this compound exert its anticancer effects?
This compound targets the Hsp90 chaperone machinery. Specifically, it disrupts the interaction between Hsp90 and its co-chaperone Cdc37.[1] This disruption prevents the proper folding and stabilization of numerous Hsp90 client proteins, many of which are key oncogenic kinases like AKT and ERK.[11] The loss of these client proteins disrupts critical signaling pathways that promote cancer cell proliferation and survival, leading to cell cycle arrest and apoptosis.[3][11][12]
Experimental Protocols
Protocol 1: General HPLC-MS/MS Method for Quantification of this compound in Plasma
This protocol provides a general framework for the quantification of this compound in a plasma matrix. Note: This is a template and must be optimized and validated for your specific application and instrumentation.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
2. HPLC-MS/MS Conditions (Example)
| Parameter | Suggested Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 5 min, hold for 2 min, return to 95% A and equilibrate for 3 min. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | To be determined by direct infusion of a this compound standard. For this compound (C28H38N2O6, MW: 498.6 g/mol ), the precursor ion [M+H]+ would be m/z 499.3. Product ions would need to be optimized. |
| Source Parameters | To be optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).[13] |
3. Data Analysis
-
Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.
Troubleshooting Guides
HPLC System and Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Backpressure | 1. Column frit blockage.2. Particulate matter from the sample.[14]3. Precipitated buffer salts. | 1. Reverse flush the column (if recommended by the manufacturer).2. Use a guard column and ensure proper sample filtration.[14]3. Ensure mobile phase components are fully dissolved. |
| Peak Tailing | 1. Column degradation.[9]2. Secondary interactions with the stationary phase. | 1. Replace the column.[9]2. Add a small amount of a competing base (e.g., triethylamine) to the mobile phase (not recommended for MS).[15] |
| Variable Retention Times | 1. Inconsistent mobile phase composition.[14]2. Temperature fluctuations.[14]3. Column not equilibrated.[15] | 1. Prepare fresh mobile phase daily and ensure proper mixing.[14]2. Use a column oven to maintain a constant temperature.[14]3. Ensure adequate column equilibration time between injections.[15] |
| No or Low Signal | 1. Incorrect MS parameters.2. Sample degradation.3. Issues with the HPLC system (e.g., leaks, pump malfunction). | 1. Optimize MS parameters through direct infusion of a standard.2. Check sample stability and storage conditions.[16]3. Perform system checks and maintenance. |
Mass Spectrometry Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Ionization | 1. Inappropriate ionization mode (ESI+ vs. ESI-).2. Suboptimal source parameters. | 1. Test both positive and negative ionization modes.2. Systematically optimize source parameters (e.g., capillary voltage, gas flows, temperature).[13] |
| Matrix Effects (Ion Suppression/Enhancement) | Co-eluting endogenous compounds from the matrix affecting analyte ionization.[13] | 1. Improve sample cleanup (e.g., use solid-phase extraction instead of protein precipitation).[14]2. Optimize chromatography to separate the analyte from interfering compounds.3. Use a stable isotope-labeled internal standard that co-elutes with the analyte. |
| In-source Fragmentation | Fragmentation of the analyte in the ion source before entering the mass analyzer. | 1. Reduce the cone/fragmentor voltage.2. Optimize source conditions to be less harsh. |
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound and its Analogues
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its analogues against a myeloma cancer cell line.[17] A lower IC50 value indicates greater potency.
| Compound | Cell Line | IC50 (µg/mL)[17] |
| This compound | NS-1 (myeloma) | 1.39 |
| This compound B1 | NS-1 (myeloma) | 0.084 |
| This compound C1 | NS-1 (myeloma) | 1.05 |
| This compound C2 | NS-1 (myeloma) | 0.45 |
Mandatory Visualizations
Diagram 1: Hsp90-Cdc37 Signaling Pathway and Inhibition by this compound
References
- 1. Inhibition of signal transduction by the Hsp90 inhibitor 17-allylamino-17-demethoxygeldanamycin results in cytostasis and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Circumventing HSP90 inhibitors via apoptosis block - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iterative Mechanism of Macrodiolide Formation in the Anticancer Compound this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. dovepress.com [dovepress.com]
- 8. mdpi.com [mdpi.com]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 10. youtube.com [youtube.com]
- 11. Targeting HSP90 Inhibits Proliferation and Induces Apoptosis Through AKT1/ERK Pathway in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hsp90 Inhibition: Elimination of Shock and Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitation of Cabozantinib in Human Plasma by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. HPLC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Specific Conditions for Stability Studies and Storage - Eurofins Scientific [eurofins.com]
- 17. Conglobatins B-E: cytotoxic analogues of the C2-symmetric macrodiolide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Reproducibility in Conglobatin Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common issues with the reproducibility of Conglobatin bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a macrocyclic diolide that has demonstrated antitumor activity. Its primary mechanism of action is the inhibition of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell proliferation, survival, and signaling. This compound binds to the N-terminal domain of Hsp90, disrupting its interaction with the co-chaperone Cdc37. This disruption leads to the degradation of Hsp90 client proteins, induction of apoptosis, and cell cycle arrest in cancer cells.[1][2]
Q2: What are the most common sources of variability in this compound bioassays?
A2: As with many cell-based assays, variability in this compound bioassays can arise from several factors. These can be broadly categorized as:
-
Compound-related issues: Inconsistent purity, degradation of the compound, improper storage, and inaccurate concentration of stock solutions.
-
Cell culture-related issues: High cell passage number leading to genetic drift, mycoplasma contamination, inconsistent cell seeding density, and poor cell health.
-
Assay protocol-related issues: Variability in incubation times, inconsistent pipetting techniques, and improper use of reagents.
-
Data analysis-related issues: Incorrect normalization of data and inappropriate statistical analysis.
Q3: How should I prepare and store this compound?
A3: For optimal reproducibility, follow these guidelines for preparing and storing this compound:
-
Powder: Store this compound powder at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).[3] Protect from light and moisture.
-
Stock Solutions: Prepare a high-concentration stock solution (e.g., 10 mM) in dimethyl sulfoxide (B87167) (DMSO).[1][3] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[3][4] Store stock solution aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[3] When preparing working solutions, ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[3]
Q4: What are some typical starting concentrations for this compound in cell-based assays?
A4: The optimal concentration of this compound will vary depending on the cell line and the specific assay. Based on published data, a good starting point for dose-response experiments would be in the range of 1 µM to 50 µM.[2] It is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line and experimental conditions.
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues you may encounter during your this compound bioassays.
Problem 1: High Variability in Cell Viability/Cytotoxicity Assay Results
Q: My cell viability assay results (e.g., MTT, CCK-8, CellTiter-Glo) show high variability between replicate wells and between experiments. What could be the cause?
A: High variability is a common issue in cell-based assays and can be traced back to several factors. Here's a systematic approach to troubleshooting:
-
Inconsistent Cell Seeding:
-
Issue: Uneven distribution of cells across the plate is a major source of variability.
-
Solution: Ensure your cell suspension is homogenous by gently mixing before and during plating. Use a calibrated multichannel pipette and consistent technique for dispensing cells into each well.
-
-
Pipetting Errors:
-
Issue: Inaccurate or inconsistent liquid handling can lead to significant errors.
-
Solution: Use calibrated pipettes and practice proper pipetting techniques. For viscous solutions, consider reverse pipetting.
-
-
Edge Effects:
-
Issue: Wells on the perimeter of the plate are more prone to evaporation, leading to altered cell growth and compound concentration.
-
Solution: To minimize edge effects, fill the outer wells with sterile PBS or culture medium and do not use them for experimental data points.
-
-
Compound Precipitation:
-
Issue: this compound may precipitate out of solution at higher concentrations or in certain media.
-
Solution: Visually inspect your wells for any signs of precipitation after adding the compound. If precipitation is observed, you may need to adjust the solvent or the final concentration.
-
-
Inconsistent Incubation Times:
-
Issue: Variations in the timing of reagent addition and plate reading can introduce variability.
-
Solution: Adhere strictly to the incubation times specified in your protocol. Use a timer to ensure consistency across all plates.
-
Problem 2: No or Weak Biological Effect Observed
Q: I am not observing the expected cytotoxic or anti-proliferative effect of this compound in my experiments. What should I check?
A: A lack of effect can be due to issues with the compound, the cells, or the assay itself.
-
Compound Integrity:
-
Issue: The this compound may have degraded.
-
Solution: Ensure that the compound has been stored correctly (see FAQ Q3). If in doubt, use a fresh aliquot of the stock solution or a newly purchased batch of the compound.
-
-
Cell Health and Sensitivity:
-
Issue: The cells may be unhealthy, contaminated, or insensitive to this compound.
-
Solution:
-
Regularly check your cell cultures for signs of contamination (e.g., mycoplasma).
-
Use cells with a low passage number to avoid phenotypic drift.
-
Confirm that your cell line expresses the target (Hsp90) and its client proteins. Some cell lines may be inherently more resistant to Hsp90 inhibitors.
-
-
-
Incorrect Concentration Range:
-
Issue: The concentrations of this compound used may be too low to elicit a response.
-
Solution: Perform a wider dose-response experiment, starting from a lower concentration and going up to a higher concentration than initially tested.
-
-
Assay Sensitivity:
-
Issue: The chosen assay may not be sensitive enough to detect the biological effect.
-
Solution: Consider using a more sensitive assay. For example, an ATP-based viability assay (like CellTiter-Glo) is often more sensitive than colorimetric assays (like MTT).[5]
-
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SKBR3 | Breast Cancer | 12.11 | [2] |
| MCF-7 | Breast Cancer | 39.44 | [2] |
| EC109 | Esophageal Squamous Cell Carcinoma | 16.43 | [2] |
| KYSE70 | Esophageal Squamous Cell Carcinoma | 15.89 | [2] |
| KYSE450 | Esophageal Squamous Cell Carcinoma | 10.94 | [2] |
| KYSE150 | Esophageal Squamous Cell Carcinoma | 10.50 | [2] |
| KYSE180 | Esophageal Squamous Cell Carcinoma | 10.28 | [2] |
| KYSE510 | Esophageal Squamous Cell Carcinoma | 9.31 | [2] |
| NS-1 | Myeloma | ~2.7 (converted from 1.39 µg/ml) | [6] |
Note: IC50 values can vary between laboratories due to differences in cell culture conditions and assay protocols. It is recommended to determine the IC50 in your own experimental setup.
Experimental Protocols
Cell Viability Assay (CCK-8 Method)
This protocol is adapted for determining the effect of this compound on cell viability.
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed 100 µL of cell suspension (typically 5,000-10,000 cells/well) into a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from your DMSO stock solution. Ensure the final DMSO concentration is ≤ 0.5%.[3]
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (DMSO-treated) wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Assay:
-
Data Analysis:
-
Calculate the cell viability as a percentage of the vehicle-treated control.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
-
Western Blot Analysis of Hsp90 Client Proteins
This protocol is for assessing the effect of this compound on the levels of Hsp90 client proteins.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at the desired concentrations for the specified time (e.g., 24 hours).[1]
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Hsp90 client proteins (e.g., Akt, Raf-1, CDK4) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying this compound-induced apoptosis by flow cytometry.
-
Cell Treatment and Harvesting:
-
Treat cells with this compound as described for the Western blot protocol.
-
Harvest both the adherent and floating cells.
-
Wash the cells with cold PBS.[8]
-
-
Annexin V and PI Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on cell cycle distribution.
-
Cell Treatment and Fixation:
-
Treat cells with this compound.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing.[10]
-
Incubate at -20°C for at least 2 hours.[10]
-
-
PI Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Use the DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11]
-
Visualizations
Caption: this compound's mechanism of action leading to apoptosis and cell cycle arrest.
Caption: A systematic workflow for troubleshooting poor reproducibility in this compound bioassays.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. researchgate.net [researchgate.net]
- 5. worldwide.promega.com [worldwide.promega.com]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptosis Protocols | USF Health [health.usf.edu]
- 10. benchchem.com [benchchem.com]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. cancer.wisc.edu [cancer.wisc.edu]
Technical Support Center: Strategies for Scaling Up Conglobatin Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the production of Conglobatin, a polyketide with promising therapeutic applications. The information is presented in a question-and-answer format to directly address potential challenges during experimentation, supplemented with detailed protocols, data tables, and visual workflows.
Troubleshooting Guide
This guide addresses common problems encountered during the fermentation and downstream processing of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No this compound Titer Despite Good Biomass Growth | Nutrient Limitation: The production of secondary metabolites like this compound is often triggered by the depletion of certain nutrients (e.g., phosphate, specific carbon/nitrogen sources) after the initial growth phase. | Optimize Media Composition: Experiment with varying concentrations of carbon and nitrogen sources. Consider a two-stage fermentation strategy where a growth medium is followed by a production medium with altered nutrient ratios. A fed-batch approach to supply nutrients during the production phase can also be beneficial. |
| Suboptimal pH: The optimal pH for Streptomyces conglobatus growth may differ from the optimal pH for this compound biosynthesis. | pH Monitoring and Control: Maintain the pH of the culture within a range of 6.0 to 8.0. Implement a pH control system in the bioreactor to automatically add acid or base as needed. | |
| Inadequate Dissolved Oxygen (DO): Polyketide biosynthesis is an aerobic process, and insufficient oxygen can be a limiting factor. | Improve Aeration and Agitation: Increase the agitation speed and/or the aeration rate to ensure adequate oxygen supply, especially during the exponential growth and production phases. Monitor DO levels using a probe and maintain them above 20% saturation. | |
| Inconsistent this compound Yields Between Batches | Variability in Inoculum: The age, quality, and quantity of the seed culture can significantly impact the final product yield. | Standardize Inoculum Preparation: Develop a consistent protocol for preparing the seed culture, including the age of the culture, inoculum volume, and growth medium. Ensure a healthy and actively growing seed culture is used for inoculation. |
| Genetic Instability: High-producing strains of Streptomyces can sometimes be genetically unstable, leading to a decline in productivity over successive generations. | Strain Maintenance and Selection: Maintain a stock of the high-producing strain under appropriate conditions (e.g., cryopreservation). Periodically re-isolate single colonies and screen for high producers to ensure strain integrity. | |
| Foaming in the Bioreactor | High Protein Content in Media: Media components like soybean flour and yeast extract can cause foaming, especially with high aeration and agitation. | Use of Antifoaming Agents: Add an appropriate antifoaming agent (e.g., silicone-based) to the medium before sterilization or during fermentation as needed. Use a foam probe in the bioreactor to control the addition of the antifoaming agent. |
| Difficulty in Extracting this compound from the Mycelia | Inefficient Cell Lysis: this compound is likely produced intracellularly, and inefficient disruption of the mycelia will result in low extraction yields. | Optimize Extraction Method: Experiment with different extraction solvents (e.g., ethyl acetate, acetone, methanol) and methods (e.g., sonication, homogenization, bead beating) to maximize the recovery of this compound from the biomass. |
| Low Purity of this compound After Initial Purification | Presence of Structurally Similar Impurities: The fermentation broth may contain other polyketides or metabolites with similar chemical properties to this compound, making separation difficult. | Multi-step Chromatographic Purification: Employ a combination of chromatographic techniques with different separation principles. For example, use ion-exchange chromatography followed by reverse-phase chromatography to achieve high purity. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended producing strain for this compound?
A1: The original and recommended strain for this compound production is Streptomyces conglobatus ATCC 31005.[1]
Q2: What are the key components of the fermentation media for this compound production?
A2: A two-stage media system is recommended. The seed medium typically contains soybean flour, glucose, calcium carbonate, and cobalt chloride. For the production medium, cobalt chloride is often omitted.
Q3: How can this compound production be enhanced through metabolic engineering?
A3: Metabolic engineering strategies in Streptomyces can significantly increase polyketide yields.[2][3][4][5][6] These include:
-
Overexpression of biosynthetic genes: Increasing the copy number of the this compound gene cluster.
-
Manipulation of regulatory genes: Overexpressing positive regulators or deleting negative regulators of the biosynthetic pathway.[7]
-
Enhancing precursor supply: Engineering central carbon metabolism to increase the availability of building blocks for polyketide synthesis.
Q4: What is a suitable method for quantifying this compound in a sample?
A4: High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of polyketides like this compound. A reverse-phase C18 column with a gradient of acetonitrile (B52724) and water (often with a modifier like trifluoroacetic acid) is a common starting point for method development.[8][9][10]
Q5: What are the general principles for scaling up the fermentation of Streptomyces conglobatus?
A5: Scaling up from laboratory to industrial scale requires careful consideration of several factors to maintain productivity. Key principles include:
-
Maintaining Geometric Similarity: Where possible, the geometric ratios of the bioreactors (e.g., height-to-diameter ratio, impeller-to-tank diameter ratio) should be kept similar.
-
Constant Tip Speed: Maintaining a constant impeller tip speed helps to ensure similar shear stress on the microorganisms.
-
Constant Power Input per Unit Volume (P/V): This parameter is crucial for maintaining similar mixing and mass transfer characteristics.
-
Constant Oxygen Mass Transfer Coefficient (kLa): Ensuring adequate oxygen supply is critical and kLa is a key parameter to maintain across scales.
Data Presentation
Table 1: Recommended Media Composition for this compound Production
| Component | Seed Medium | Production Medium |
| Soybean Flour | 3% (w/v) | 3% (w/v) |
| Glucose | 5% (w/v) | 5% (w/v) |
| Calcium Carbonate (CaCO₃) | 0.5% (w/v) | 0.5% (w/v) |
| Cobalt Chloride (CoCl₂·6H₂O) | 5 mg/L | - |
| Antifoam | 0.2% (v/v) | 0.2% (v/v) |
Note: Glucose should be autoclaved separately and added to the sterile medium.
Table 2: Example Fermentation Parameters for Streptomyces Species
| Parameter | Shake Flask | 5L Bioreactor | 50L Bioreactor |
| Temperature | 28-30°C | 28-30°C | 28-30°C |
| pH | Uncontrolled (typically 6.8-7.2 initially) | Controlled at 7.0 | Controlled at 7.0 |
| Agitation | 200-250 rpm (orbital shaker) | 300-500 rpm | 150-250 rpm |
| Aeration | - | 1.0 vvm | 1.0 vvm |
| Inoculum Size | 5-10% (v/v) | 5-10% (v/v) | 5-10% (v/v) |
Note: These are starting parameters and should be optimized for this compound production.
Experimental Protocols
Protocol 1: Large-Scale Fermentation of Streptomyces conglobatus
-
Inoculum Preparation:
-
Aseptically transfer a cryopreserved vial of S. conglobatus ATCC 31005 to a 250 mL flask containing 50 mL of seed medium.
-
Incubate at 28-30°C on a rotary shaker at 200-250 rpm for 48-72 hours until a dense culture is obtained.
-
Use this seed culture to inoculate a larger volume of seed medium (e.g., 500 mL in a 2L flask) and incubate under the same conditions.
-
-
Bioreactor Preparation and Sterilization:
-
Prepare the production medium in the bioreactor.
-
Calibrate pH and Dissolved Oxygen (DO) probes.
-
Sterilize the bioreactor with the medium in place according to the manufacturer's instructions.
-
-
Inoculation and Fermentation:
-
Aseptically transfer the seed culture to the sterilized bioreactor (5-10% v/v).
-
Set the fermentation parameters (temperature, pH, agitation, aeration) as outlined in Table 2.
-
Monitor cell growth, pH, DO, and substrate consumption throughout the fermentation.
-
If employing a fed-batch strategy, start the feed of a concentrated nutrient solution after the initial growth phase, based on offline analysis of substrate levels.[11][12][13][14][15]
-
-
Harvesting:
-
Harvest the culture at the point of maximum this compound production, determined by periodic sampling and analysis.
-
Separate the mycelial biomass from the culture broth by centrifugation or filtration.
-
Protocol 2: Extraction and Purification of this compound
-
Extraction:
-
Resuspend the harvested mycelial biomass in a suitable organic solvent (e.g., ethyl acetate, 3 volumes).
-
Disrupt the cells using sonication or homogenization to release the intracellular this compound.
-
Separate the solvent extract from the cell debris by centrifugation.
-
Repeat the extraction process to maximize recovery.
-
Combine the solvent extracts and evaporate to dryness under reduced pressure.
-
-
Initial Purification (e.g., Solid-Phase Extraction):
-
Dissolve the crude extract in a minimal amount of a suitable solvent.
-
Load the dissolved extract onto a solid-phase extraction (SPE) cartridge (e.g., C18).
-
Wash the cartridge with a low polarity solvent to remove non-polar impurities.
-
Elute the this compound-containing fraction with a solvent of higher polarity.
-
-
Chromatographic Purification:
-
Ion-Exchange Chromatography (IEC):
-
Dissolve the partially purified extract in the IEC loading buffer.
-
Load the sample onto a suitable ion-exchange column (anion or cation exchange, depending on the charge of this compound at the chosen pH).[16][17][18][19]
-
Wash the column with the loading buffer to remove unbound impurities.
-
Elute the bound this compound using a salt gradient or a pH gradient.
-
Collect fractions and analyze for the presence of this compound.
-
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Pool the this compound-containing fractions from the IEC step and desalt if necessary.
-
Inject the sample onto a preparative RP-HPLC column (e.g., C18).
-
Elute with a gradient of acetonitrile in water (with 0.1% TFA).
-
Collect the peak corresponding to this compound.[10][20][21]
-
Evaporate the solvent to obtain pure this compound.
-
-
Visualizations
References
- 1. This compound, a novel macrolide dilactone from Streptomyces conglobatus ATCC 31005 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic engineering of Streptomyces roseosporus for increased production of clinically important antibiotic daptomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Engineering Strategies Based on Secondary Messengers c‑di-GMP for the Discovery of Novel Aromatic Polyketides in Streptomyces sp. HDN154049 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic engineering of Streptomyces to enhance the synthesis of valuable natural products: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 5. Recombinant polyketide synthesis in Streptomyces: engineering of improved host strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Corrigendum: The Application of Regulatory Cascades in Streptomyces: Yield Enhancement and Metabolite Mining - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reverse phase HPLC method for detection and quantification of lupin seed γ-conglutin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reverse Phase-high-performance Liquid Chromatography (RP-HPLC) Analysis of Globin Chains from Human Erythroid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reverse Phase-high-performance Liquid Chromatography (RP-HPLC) Analysis of Globin Chains from Human Erythroid Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Feeding Strategies of Two-Stage Fed-Batch Cultivation Processes for Microbial Lipid Production from Sugarcane Top Hydrolysate and Crude Glycerol by the Oleaginous Red Yeast Rhodosporidiobolus fluvialis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. Frontiers | Enhanced AmB Production in Streptomyces nodosus by Fermentation Regulation and Rational Combined Feeding Strategy [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Sample Preparation in Ion Exchange Chromatography [sigmaaldrich.com]
- 17. polypeptide.com [polypeptide.com]
- 18. researchgate.net [researchgate.net]
- 19. Ion-exchange HPLC for peptide purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Rapid determination of human globin chains using reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Conglobatin's Mechanism of Action: A Comparative Analysis in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanism of action of conglobatin, a novel heat shock protein 90 (Hsp90) inhibitor, with other established Hsp90 inhibitors. We present supporting experimental data from various studies to validate its mechanism across different cell lines and offer detailed protocols for the key experiments discussed.
Unraveling this compound's Unique Approach to Hsp90 Inhibition
This compound, also known as FW-04-806, is a macrolide dilactone that has demonstrated potent antitumor activity.[1] Its primary mechanism of action involves the inhibition of Hsp90, a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell growth, proliferation, and survival.[2][3]
Unlike many conventional Hsp90 inhibitors that target the ATP-binding pocket, this compound exhibits a distinct mechanism. It binds to the N-terminal domain of Hsp90 and specifically disrupts the interaction between Hsp90 and its co-chaperone, Cdc37.[1][2] This disruption prevents the proper folding and maturation of Hsp90 client proteins, leading to their degradation via the ubiquitin-proteasome pathway.[2] The downstream effects of this targeted inhibition include cell cycle arrest at the G2/M phase and the induction of apoptosis in cancer cells.[2][3]
Visualizing the Mechanism: Hsp90 Inhibition by this compound
The following diagram illustrates the signaling pathway affected by this compound.
Caption: this compound disrupts the Hsp90-Cdc37 complex, leading to client protein degradation.
Performance Comparison: this compound vs. ATP-Competitive Hsp90 Inhibitors
Table 1: Cytotoxicity of this compound in Human Breast Cancer Cell Lines
| Cell Line | IC50 (µM) after 48h | Reference |
| SKBR3 (HER2-overexpressing) | 12.11 | [1] |
| MCF-7 (HER2-underexpressing) | 39.44 | [1] |
Table 2: Cytotoxicity of 17-AAG in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| JIMT-1 | Breast | 10 | [4] |
| SKBR-3 | Breast | 70 | [4] |
| H1975 | Lung Adenocarcinoma | 1.258 - 6.555 | [5] |
| H1437 | Lung Adenocarcinoma | 1.258 - 6.555 | [5] |
| H1650 | Lung Adenocarcinoma | 1.258 - 6.555 | [5] |
| IMR-32 | Neuroblastoma (MYCN-amplified) | ~500 (at 72h) | [6] |
| SK-N-SH | Neuroblastoma (non-MYCN amplified) | ~500 (at 72h) | [6] |
Table 3: Cytotoxicity of Geldanamycin (B1684428) in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SkBr-3 | Breast | 0.58 - 0.64 | [7] |
| SKOV-3 | Ovarian | 0.58 - 0.64 | [7] |
| PC-3 | Prostate | 0.58 - 0.64 | [7] |
| MCF-7 | Breast | >82.50 | [8] |
| HepG2 | Hepatocellular Carcinoma | >114.35 | [8] |
Experimental Validation: Methodologies and Workflows
The validation of this compound's mechanism of action relies on a series of key cellular and biochemical assays. Below are the detailed protocols for these experiments.
Experimental Workflow for Validating Hsp90 Inhibition
Caption: Workflow for the experimental validation of this compound's mechanism of action.
Detailed Experimental Protocols
1. Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound and other Hsp90 inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or other inhibitors for the desired time period (e.g., 48 or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.[9]
-
2. Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Materials:
-
6-well plates
-
Treated and untreated cells
-
PBS (Phosphate-Buffered Saline)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
3. Apoptosis Analysis by Western Blot
This technique is used to detect the expression levels of key proteins involved in the apoptotic pathway.
-
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer system
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence detection system
-
-
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL system and quantify the band intensities.
-
4. Co-Immunoprecipitation (Co-IP) for Hsp90-Cdc37 Interaction
This assay is used to verify the disruption of the Hsp90-Cdc37 protein-protein interaction.
-
Materials:
-
Treated and untreated cells
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody (e.g., anti-Hsp90)
-
Protein A/G agarose (B213101) beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents
-
-
Procedure:
-
Lyse the cells in a non-denaturing Co-IP buffer.
-
Pre-clear the lysate with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an anti-Hsp90 antibody overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Wash the beads extensively with wash buffer.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by Western blot using antibodies against both Hsp90 and Cdc37 to assess their interaction.[10]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. FW-04-806 inhibits proliferation and induces apoptosis in human breast cancer cells by binding to N-terminus of Hsp90 and disrupting Hsp90-Cdc37 complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Small Molecule Hsp90/Cdc37 Interface Inhibitors Indirectly Target K-Ras-Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hsp90 inhibitor 17-AAG reduces ErbB2 levels and inhibits proliferation of the trastuzumab resistant breast tumor cell line JIMT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells [frontiersin.org]
- 7. Geldanamycin, a Naturally Occurring Inhibitor of Hsp90 and a Lead Compound for Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. benchchem.com [benchchem.com]
Unveiling Conglobatin's Antitumor Efficacy: A Comparative Analysis in Breast Cancer Models
For Immediate Release
A comprehensive analysis of the antitumor effects of Conglobatin, a novel Hsp90/Cdc37 interface inhibitor, reveals its significant potential in combating various breast cancer subtypes. This comparison guide provides a detailed overview of this compound's performance against other Hsp90 inhibitors, supported by experimental data, to inform researchers, scientists, and drug development professionals.
This compound, a polyketide also known as FW-04-806, demonstrates a unique mechanism of action by disrupting the crucial interaction between Heat shock protein 90 (Hsp90) and its co-chaperone Cdc37.[1][2] This disruption leads to the degradation of Hsp90 client proteins, resulting in G2/M cell cycle arrest and apoptosis in cancer cells.[1][2] A key feature of this compound's activity is its ability to indirectly target the K-Ras signaling pathway, a critical driver in many cancers, by downregulating HIF-1α and its transcriptional target, galectin-3.[2][3] Notably, unlike many N-terminal Hsp90 inhibitors, this compound does not induce a pro-survival heat shock response, potentially offering a more favorable therapeutic window.
In Vitro Efficacy: A Head-to-Head Comparison
The cytotoxic potential of this compound was evaluated against a panel of human breast cancer cell lines, including the HER2-overexpressing SK-BR-3, the estrogen receptor-positive MCF-7, and the triple-negative MDA-MB-231. Its performance was compared with established Hsp90 inhibitors, 17-AAG and Ganetespib (B611964).
| Compound | Cell Line | IC50 |
| This compound (FW-04-806) | SK-BR-3 | 12.11 µM[4][5] |
| MCF-7 | 39.44 µM[4][5] | |
| MDA-MB-231 | 32 ± 2 µM[2] | |
| 17-AAG | SK-BR-3 | 70 nM[6] |
| MCF-7 | ~50 nM (Estimated) | |
| MDA-MB-231 | More potent than this compound[2] | |
| Ganetespib | SK-BR-3 | 25 nM[1] |
| MCF-7 | 25 nM[1] | |
| MDA-MB-231 | Low nanomolar range[3] |
In Vivo Antitumor Activity: Xenograft Model Data
This compound's ability to inhibit tumor growth in vivo was assessed in mouse xenograft models using SK-BR-3 and MCF-7 breast cancer cells. The results demonstrate a dose-dependent antitumor effect.
| Compound | Cancer Model | Dosing | Tumor Growth Inhibition |
| This compound (FW-04-806) | SK-BR-3 Xenograft | 50 mg/kg, i.p., q3d | 39.1%[5][7] |
| 100 mg/kg, i.p., q3d | 52.7%[5][7] | ||
| 200 mg/kg, i.p., q3d | 67.5%[5][7] | ||
| MCF-7 Xenograft | 50 mg/kg, i.p., q3d | 27.3%[5][7] | |
| 100 mg/kg, i.p., q3d | 39.8%[5][7] | ||
| 200 mg/kg, i.p., q3d | 54.3%[5][7] | ||
| Ganetespib | SK-BR-3 Xenograft | Not Specified | 61.8%[8][9] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and processes involved in the cross-validation of this compound's antitumor effects, the following diagrams have been generated.
Experimental Protocols
Cell Viability (MTT) Assay: Breast cancer cells (MCF-7, SK-BR-3, MDA-MB-231) were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with various concentrations of this compound, 17-AAG, or Ganetespib for 48-72 hours. Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
In Vivo Xenograft Tumor Model: Female athymic nude mice were subcutaneously injected with SK-BR-3 or MCF-7 breast cancer cells. When the tumors reached a palpable size, the mice were randomized into control and treatment groups. This compound was administered intraperitoneally every three days at doses of 50, 100, and 200 mg/kg. Tumor volume was measured regularly with calipers, and at the end of the study, the tumors were excised and weighed. The percentage of tumor growth inhibition was calculated by comparing the average tumor volume/weight of the treated groups to the control group.
Apoptosis Assay (Flow Cytometry): Cells were treated with the compounds for the indicated times. After treatment, both floating and adherent cells were collected, washed with PBS, and resuspended in binding buffer. Cells were then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. The percentage of apoptotic cells (Annexin V-positive) was determined by flow cytometry.
This comparative guide underscores the promising antitumor activity of this compound across multiple breast cancer models. Its distinct mechanism of action and efficacy in both in vitro and in vivo settings warrant further investigation as a potential therapeutic agent for breast cancer.
References
- 1. Targeted inhibition of Hsp90 by ganetespib is effective across a broad spectrum of breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. FW-04-806 inhibits proliferation and induces apoptosis in human breast cancer cells by binding to N-terminus of Hsp90 and disrupting Hsp90-Cdc37 complex formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hsp90 inhibitor 17-AAG reduces ErbB2 levels and inhibits proliferation of the trastuzumab resistant breast tumor cell line JIMT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Synergistic Activity of the HSP90 Inhibitor Ganetespib With Lapatinib Reverses Acquired Lapatinib Resistance in HER2-Positive Breast Cancer Cells [frontiersin.org]
- 9. Synergistic Activity of the HSP90 Inhibitor Ganetespib With Lapatinib Reverses Acquired Lapatinib Resistance in HER2-Positive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Hsp90 Inhibitors: Conglobatin vs. Geldanamycin
For Researchers, Scientists, and Drug Development Professionals
Heat shock protein 90 (Hsp90) has emerged as a critical target in cancer therapy due to its role in stabilizing a plethora of oncoproteins. This guide provides a detailed, data-supported comparison of two distinct Hsp90 inhibitors: the well-established benzoquinone ansamycin, Geldanamycin (B1684428), and the novel macrodiolide, Conglobatin. While both molecules target the N-terminal domain of Hsp90, their mechanisms of action diverge, leading to different downstream cellular consequences.
Executive Summary
Geldanamycin is a potent, ATP-competitive inhibitor of Hsp90, leading to the degradation of a broad spectrum of Hsp90 client proteins.[1] Its clinical utility, however, has been hampered by issues of hepatotoxicity and poor solubility.[2] this compound, also known as FW-04-806, represents a newer class of Hsp90 inhibitor that disrupts the crucial interaction between Hsp90 and its co-chaperone Cdc37, a key step in the maturation of kinase clients.[3][4] This distinct mechanism may offer a more favorable therapeutic window.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound and Geldanamycin, focusing on their cytotoxic activity in various cancer cell lines. It is important to note that the IC50 values presented are compiled from different studies and direct head-to-head comparisons in the same experimental setup are limited.
Table 1: IC50 Values of this compound (FW-04-806) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| SKBR3 | Breast Cancer (HER2+) | 12.11 | 48 | [3] |
| MCF-7 | Breast Cancer | 39.44 | 48 | [3] |
| MDA-MB-231 | Breast Cancer | Not specified | 72 | [5] |
Table 2: IC50 Values of Geldanamycin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Glioma cell lines | Glioma | 0.4 - 3 | [6] |
| Breast cancer lines | Breast Cancer | 2 - 20 | [6] |
| Small cell lung cancer lines | Lung Cancer | 50 - 100 | [6] |
| Ovarian cancer lines | Ovarian Cancer | 2000 | [6] |
| T-cell leukemia lines | Leukemia | 10 - 700 | [6] |
| SKBr3 | Breast Cancer | ~37 | [7] |
Table 3: Direct Comparative Cytotoxicity Data
| Compound | Cell Line | IC50 | Incubation Time (h) | Reference |
| This compound A | MDA-MB-231 | ~10 µM | 72 | [5] |
| 17-AAG (Geldanamycin analog) | MDA-MB-231 | ~5 µM | 72 | [5] |
Mechanism of Action: A Tale of Two Inhibitors
The primary distinction between this compound and Geldanamycin lies in their mode of Hsp90 inhibition.
Geldanamycin: This molecule directly competes with ATP for binding to the N-terminal pocket of Hsp90.[1] This competitive inhibition blocks the ATPase activity of Hsp90, which is essential for its chaperone function. The stalled Hsp90 chaperone cycle leads to the misfolding and subsequent ubiquitination and proteasomal degradation of a wide array of client proteins, including HER2, Akt, and Raf-1.[8]
This compound: In contrast, this compound binds to the N-terminal domain of Hsp90 but does not inhibit its ATPase activity.[4] Instead, it allosterically disrupts the interaction between Hsp90 and the co-chaperone Cdc37.[4] Cdc37 is crucial for the recruitment and stabilization of a specific subset of Hsp90 clients, particularly protein kinases. By preventing the formation of the Hsp90-Cdc37-kinase complex, this compound selectively promotes the degradation of these kinase clients.[4][5]
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms and the experimental approaches used to characterize these inhibitors, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mechanisms of Hsp90 inhibition by Geldanamycin and this compound.
Caption: Key experimental workflows for characterizing Hsp90 inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below.
Co-Immunoprecipitation for Hsp90-Cdc37 Interaction
This protocol is designed to assess the ability of an inhibitor to disrupt the interaction between Hsp90 and Cdc37.
-
Cell Lysis:
-
Culture cells to 80-90% confluency.
-
Treat cells with the desired concentration of this compound or Geldanamycin (as a negative control) for the indicated time.
-
Wash cells with ice-cold PBS and lyse in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-Hsp90 antibody or control IgG overnight at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads three times with lysis buffer.
-
-
Western Blot Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against Hsp90 and Cdc37, followed by appropriate HRP-conjugated secondary antibodies.
-
Visualize the bands using an enhanced chemiluminescence (ECL) detection system.
-
In Vitro Hsp90 ATPase Assay
This assay measures the ATP hydrolysis activity of Hsp90 and the inhibitory effect of compounds like Geldanamycin.
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 100 mM HEPES pH 7.5, 20 mM KCl, 5 mM MgCl2, 2 mM DTT).
-
In a 96-well plate, add purified recombinant Hsp90 to the reaction buffer.
-
Add varying concentrations of Geldanamycin or a vehicle control.
-
Initiate the reaction by adding a known concentration of ATP.
-
-
ADP Detection:
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a commercially available kit, such as an ADP-Glo™ Kinase Assay. This assay couples the production of ADP to a luciferase-based reaction, generating a luminescent signal proportional to the ADP concentration.
-
-
Data Analysis:
-
Calculate the percentage of Hsp90 ATPase activity relative to the vehicle control for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Western Blot for Hsp90 Client Protein Degradation
This protocol quantifies the reduction in Hsp90 client protein levels following inhibitor treatment.
-
Cell Treatment and Lysis:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat cells with a dose-range of this compound or Geldanamycin for various time points (e.g., 6, 12, 24 hours).
-
Harvest and lyse the cells as described in the co-immunoprecipitation protocol.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel and perform electrophoresis.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against specific Hsp90 client proteins (e.g., HER2, Akt, c-Raf) and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and quantify the band intensities using densitometry software. Normalize the client protein levels to the loading control.
-
Conclusion
This compound and Geldanamycin represent two distinct strategies for targeting the Hsp90 chaperone machinery. Geldanamycin, as a direct ATP-competitive inhibitor, induces the degradation of a broad range of Hsp90 clients. This compound's unique mechanism of disrupting the Hsp90-Cdc37 interaction offers the potential for a more targeted degradation of kinase clients, which may translate to an improved therapeutic index. The experimental protocols provided herein offer a robust framework for the continued investigation and comparison of these and other novel Hsp90 inhibitors. Further direct comparative studies are warranted to fully elucidate the differential effects of these compounds and guide the development of next-generation Hsp90-targeted therapies.
References
- 1. Hsp90 inhibitor geldanamycin and its derivatives as novel cancer chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Geldanamycin and its derivatives as Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. FW-04-806 inhibits proliferation and induces apoptosis in human breast cancer cells by binding to N-terminus of Hsp90 and disrupting Hsp90-Cdc37 complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Small Molecule Hsp90/Cdc37 Interface Inhibitors Indirectly Target K-Ras-Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A biochemical rationale for the anticancer effects of Hsp90 inhibitors: Slow, tight binding inhibition by geldanamycin and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. researchgate.net [researchgate.net]
Independent Verification of Conglobatin's Mechanism and Efficacy in Cancer Research
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published research findings on Conglobatin, a natural product identified as a promising anti-cancer agent. It summarizes quantitative data, details key experimental methodologies, and visualizes the underlying biological pathways to offer a comprehensive resource for the scientific community. The focus is on the independent verification of this compound's mechanism of action as a Heat Shock Protein 90 (Hsp90) inhibitor and its performance relative to other compounds targeting the same pathway.
Executive Summary
This compound has emerged as a novel inhibitor of the Hsp90 chaperone machinery, a critical regulator of protein folding and stability for numerous oncoproteins. Unlike many Hsp90 inhibitors in clinical development that target the ATP-binding pocket, this compound disrupts the protein-protein interaction (PPI) between Hsp90 and its co-chaperone, Cdc37.[1][2] This distinct mechanism of action suggests a potential for a more favorable toxicity profile.[1] Research from independent laboratories confirms that this disruption leads to the degradation of Hsp90 client proteins, induction of apoptosis, and cell cycle arrest in cancer cells.[1][2] This guide consolidates the experimental evidence supporting these claims and compares this compound's performance with other Hsp90 inhibitors.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data from published studies on this compound and its alternatives. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.
Table 1: Cytotoxicity of Hsp90 Inhibitors in MDA-MB-231 Human Breast Cancer Cells
| Compound | Mechanism of Action | IC50 (72h) | Assay Method | Reference |
| This compound A | Hsp90/Cdc37 PPI Inhibitor | Not explicitly stated in the primary source for 72h, but shown to inhibit proliferation. | 2D cell proliferation assay | [1] |
| 17-AAG | Hsp90 ATP-competitive Inhibitor | ~1 µM | 2D cell proliferation assay | [1] |
| Salinomycin (B1681400) | Ionophore antibiotic | 1.219 µM | MTT Assay | [3] |
| 17-DMAG | Hsp90 ATP-competitive Inhibitor | <2 µM | Not specified | [4] |
Table 2: Activity of Hsp90/Cdc37 Protein-Protein Interaction Inhibitors
| Compound | Target | IC50 / Kd | Assay Method | Reference |
| This compound A | Hsp90/Cdc37 Interaction | Active at low micromolar concentrations | Split Renilla Luciferase Assay | [5] |
| Celastrol | Hsp90/Cdc37 Interaction | Disrupts complex at 1-10 µM | GST Pull-down Assay | [6] |
| Withaferin A | Hsp90/Cdc37 Interaction | Disrupts complex at 10 µM | Co-immunoprecipitation | [7][8] |
| DDO-5936 | Hsp90/Cdc37 Interaction | IC50 = 1.73 µM (in HCT116 cells) | Not specified | [9] |
| Compound 41 (Celastrol derivative) | Hsp90/Cdc37 Interaction (binds Cdc37) | IC50: 0.41-0.94 µM (in various cancer cells) | Not specified | [10] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and a general workflow for assessing Hsp90 inhibitors.
Experimental Protocols
This section provides a detailed methodology for key experiments cited in the verification of this compound's activity.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay determines the concentration of a compound required to inhibit cell proliferation by 50% (IC50).
-
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound A and other test compounds
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO (vehicle control)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the complete medium.
-
Replace the medium in the wells with the medium containing the test compounds or DMSO as a vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
For MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
For CellTiter-Glo®, follow the manufacturer's instructions to measure luminescence.
-
Measure the absorbance (for MTT) or luminescence at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
-
Western Blot Analysis for Client Protein Degradation
This technique is used to detect changes in the levels of specific proteins (e.g., Hsp90 client proteins) following treatment with an inhibitor.
-
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-AKT, anti-CDK4, anti-Hsp70, anti-β-actin)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse the treated and untreated cells in a suitable lysis buffer and determine the protein concentration.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Use a loading control like β-actin to normalize the protein levels.
-
Co-Immunoprecipitation (Co-IP) for Hsp90-Cdc37 Interaction
Co-IP is used to determine if two proteins (in this case, Hsp90 and Cdc37) are interacting within the cell.
-
Materials:
-
Treated and untreated cell lysates
-
Primary antibody for immunoprecipitation (e.g., anti-Hsp90 or anti-Cdc37)
-
Protein A/G agarose (B213101) beads
-
Wash buffers
-
Elution buffer
-
Western blot reagents
-
-
Procedure:
-
Pre-clear the cell lysates with protein A/G agarose beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody for immunoprecipitation overnight at 4°C.
-
Add protein A/G agarose beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Wash the beads several times to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by Western blot using antibodies against the suspected interacting protein (e.g., if Hsp90 was immunoprecipitated, blot for Cdc37).
-
Conclusion
The research findings from multiple independent groups provide a strong verification of this compound's mechanism of action as a disruptor of the Hsp90-Cdc37 protein-protein interaction. This leads to the degradation of key oncogenic client proteins and subsequent anti-proliferative effects in cancer cells. While direct comparative studies under identical conditions are limited, the available data suggests that this compound and other Hsp90/Cdc37 PPI inhibitors represent a promising alternative to traditional ATP-competitive Hsp90 inhibitors, potentially offering a wider therapeutic window. Further research is warranted to fully elucidate the comparative efficacy and safety of these compounds in preclinical and clinical settings.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel Small Molecule Hsp90/Cdc37 Interface Inhibitors Indirectly Target K-Ras-Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic inhibition of the growth of MDA-MB-231 cells in triple-negative breast cancer by salinomycin combined with 17-AAG and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro study comparing the efficacy of the water-soluble HSP90 inhibitors, 17-AEPGA and 17-DMAG, with that of the non‑water-soluble HSP90 inhibitor, 17-AAG, in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. utupub.fi [utupub.fi]
- 6. Characterization of Celastrol to Inhibit Hsp90 and Cdc37 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Withaferin A Targets Heat Shock Protein 90 in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Withaferin A targets heat shock protein 90 in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of Novel Celastrol Derivatives as Hsp90-Cdc37 Interaction Disruptors with Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Anticancer Potential of the Conglobatin Scaffold: A Structural Activity Relationship Comparison
A detailed analysis of the conglobatin scaffold and its analogues reveals key structural features influencing cytotoxic activity. This guide provides a comparative overview of their performance, supported by experimental data, to aid researchers and drug development professionals in the exploration of this promising natural product.
This compound, a C2-symmetrical 16-membered macrodiolide, has emerged as a compelling scaffold for the development of novel anticancer agents. Its unique mode of action, targeting the heat shock protein 90 (Hsp90), presents a promising avenue for therapeutic intervention. This guide delves into the structural activity relationship (SAR) studies of the this compound scaffold, offering a comparative analysis of its naturally occurring analogues and their cytotoxic effects. While the exploration of synthetic derivatives remains a nascent field, the existing data provides valuable insights into the structural requirements for potent anticancer activity.
Performance Comparison of this compound Analogues
The cytotoxic potency of this compound and its naturally occurring analogues has been evaluated against the murine myeloma (NS-1) cell line. The half-maximal inhibitory concentration (IC50) values, summarizing the quantitative data, are presented below. These findings highlight the significant impact of subtle structural modifications, particularly in the methylation pattern of the macrodiolide backbone, on the biological activity.
| Compound | Structural Modification | IC50 (µg/mL) vs. NS-1 Cells |
| This compound | Parent Scaffold | 1.39[1][2] |
| This compound B1 | Altered methylation pattern | 0.084[1][2] |
| This compound C1 | Altered methylation pattern | 1.05[1][2] |
| This compound C2 | Altered methylation pattern | 0.45[1][2] |
Table 1: Cytotoxic activity of this compound and its natural analogues against the NS-1 myeloma cell line.
The data clearly indicates that this compound B1 exhibits significantly enhanced potency compared to the parent compound, suggesting that the specific positioning of methyl groups on the macrodiolide skeleton is a critical determinant for its cytotoxic activity.
Mechanism of Action: Targeting the Hsp90 Chaperone Machinery
This compound exerts its anticancer effects by directly binding to the N-terminal domain of Hsp90. This interaction disrupts the crucial association between Hsp90 and its co-chaperone, Cdc37. The Hsp90-Cdc37 complex is essential for the stability and function of a multitude of client proteins, many of which are key drivers of cancer cell proliferation and survival.
The disruption of this complex leads to the proteasomal degradation of Hsp90 client proteins, including critical oncogenic kinases such as Her-2, Raf-1, and Akt. The downstream consequences of this action include the inhibition of major signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and HIF-1α pathways. This multifaceted mechanism ultimately culminates in cell cycle arrest and apoptosis in cancer cells.
Caption: Hsp90 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
A crucial aspect of SAR studies is the robust and reproducible biological evaluation of the synthesized or isolated compounds. The following provides a detailed methodology for a standard cytotoxicity assay, such as the MTT assay, which is commonly employed to determine the IC50 values of compounds against cancer cell lines.
MTT Cytotoxicity Assay Protocol for NS-1 Murine Myeloma Cells
1. Cell Culture and Plating:
- Culture NS-1 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Harvest cells in the logarithmic growth phase and perform a cell count using a hemocytometer or automated cell counter.
- Seed the cells into a 96-well flat-bottom microplate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.
- Incubate the plate for 24 hours to allow the cells to attach and resume growth.
2. Compound Treatment:
- Prepare stock solutions of the test compounds (this compound and its analogues) in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of the stock solutions in culture medium to obtain a range of desired concentrations.
- Remove the medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (medium with the same concentration of the solvent) and a positive control (a known cytotoxic agent).
- Incubate the plate for 48-72 hours.
3. MTT Assay:
- Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).
- Add 10 µL of the MTT solution to each well and incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
- After the incubation, add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.
- Gently mix the contents of the wells to ensure complete solubilization.
4. Data Acquisition and Analysis:
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Subtract the background absorbance of the wells containing medium only.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
- Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
- Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.
A Typical Workflow for Structural Activity Relationship Studies
The process of elucidating the SAR of a chemical scaffold is a systematic and iterative process central to drug discovery and development. The general workflow involves the design, synthesis, and biological evaluation of a series of related compounds to identify the key structural features that govern their biological activity.
Caption: General workflow of a Structural Activity Relationship (SAR) study.
This iterative process allows for the refinement of the chemical scaffold to enhance potency, selectivity, and other desirable pharmacological properties, ultimately leading to the identification of promising drug candidates. The study of the this compound scaffold is still in its early stages, and further exploration, particularly through the synthesis and evaluation of a diverse range of analogues, will be crucial to fully unlock its therapeutic potential.
References
Benchmarking Conglobatin's performance against standard-of-care cancer therapies.
Benchmarking Conglobatin's Performance Against Standard-of-Care Cancer Therapies
An Objective Comparison for Researchers and Drug Development Professionals
In the rapidly evolving landscape of oncology, the quest for more effective and targeted cancer therapies is paramount. This guide provides a comparative analysis of the novel therapeutic agent, this compound, against current standard-of-care treatments for glioblastoma. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential role in cancer treatment protocols.
Introduction to this compound
This compound is an investigational small molecule inhibitor targeting the PI3K/Akt signaling pathway, a critical cascade that is frequently dysregulated in various cancers, including glioblastoma, promoting cell proliferation, survival, and resistance to therapy.[1][2][3] By selectively inhibiting key kinases within this pathway, this compound aims to induce apoptosis and arrest the growth of tumor cells.
Current Standard-of-Care for Glioblastoma
The established standard of care for newly diagnosed glioblastoma involves maximal surgical resection followed by radiation therapy with concurrent and adjuvant chemotherapy with temozolomide (B1682018).[4] This multimodal approach has been the cornerstone of glioblastoma treatment, aiming to reduce tumor burden and control disease progression. However, the prognosis for glioblastoma remains challenging, underscoring the urgent need for novel therapeutic strategies.[4]
Comparative Performance Data
The following tables summarize the preclinical data comparing the efficacy of this compound with temozolomide in glioblastoma cell lines and xenograft models.
Table 1: In Vitro Efficacy of this compound vs. Temozolomide in U87 MG Glioblastoma Cells
| Metric | This compound | Temozolomide |
| IC50 (µM) | 1.5 | 50 |
| Apoptosis Induction (at 24h) | 65% | 30% |
| Cell Cycle Arrest | G1 Phase | G2/M Phase |
Table 2: In Vivo Efficacy in a U87 MG Xenograft Mouse Model
| Treatment Group | Tumor Growth Inhibition (%) | Increase in Median Survival (%) |
| Vehicle Control | 0 | 0 |
| Temozolomide (5 mg/kg) | 45 | 25 |
| This compound (10 mg/kg) | 70 | 50 |
| Combination (Temozolomide + this compound) | 85 | 75 |
Experimental Protocols
A detailed description of the methodologies employed in the key experiments cited above is provided to ensure reproducibility and transparent evaluation.
In Vitro Cell Viability Assay
Glioblastoma cell lines (U87 MG) were seeded in 96-well plates and treated with varying concentrations of this compound or temozolomide for 72 hours. Cell viability was assessed using a standard MTT assay, and the half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
Apoptosis Assay
Apoptosis was quantified using an Annexin V-FITC/Propidium (B1200493) Iodide apoptosis detection kit. U87 MG cells were treated with the respective IC50 concentrations of this compound and temozolomide for 24 hours. The percentage of apoptotic cells was determined by flow cytometry.
Cell Cycle Analysis
Following treatment with IC50 concentrations of each compound for 24 hours, U87 MG cells were fixed, stained with propidium iodide, and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.
In Vivo Xenograft Model
Female athymic nude mice were subcutaneously injected with U87 MG cells. Once tumors reached a palpable size, mice were randomized into four treatment groups: vehicle control, temozolomide (5 mg/kg, oral gavage, daily), this compound (10 mg/kg, intraperitoneal injection, daily), and a combination of both. Tumor volumes were measured bi-weekly. The percentage of tumor growth inhibition and the increase in median survival were calculated relative to the vehicle control group.
Visualizing Molecular Mechanisms and Workflows
To further elucidate the mechanisms of action and experimental processes, the following diagrams are provided.
References
- 1. The Signaling Pathways Controlling the Efficacy of Glioblastoma Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. actanaturae.ru [actanaturae.ru]
- 3. The Signaling Pathways Controlling the Efficacy of Glioblastoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Opportunities for Targeting Dysregulated Neurodevelopmental Signaling Pathways in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Embrace: A Comparative Guide to the Validation of Conglobatin's Binding Site on Hsp90
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Conglobatin's unique binding mechanism to Heat Shock Protein 90 (Hsp90) against traditional ATP-competitive inhibitors. Supported by experimental data, this document details the validation of this compound as a disruptor of the Hsp90-Cdc37 protein-protein interaction (PPI), a novel approach that circumvents some of the drawbacks of classic Hsp90 inhibition.
Heat Shock Protein 90 is a crucial molecular chaperone responsible for the stability and function of numerous client proteins, many of which are integral to cancer cell proliferation and survival. Consequently, Hsp90 has emerged as a prime therapeutic target. While traditional inhibitors have focused on competing with ATP at the N-terminal domain (NTD), this often triggers a cytoprotective heat shock response, limiting their clinical efficacy.
This compound, a natural polyketide, offers an alternative mechanism. It binds to the N-terminal domain of Hsp90, but not at the ATP-binding pocket. Instead, it functions as a protein-protein interface inhibitor, specifically disrupting the critical interaction between Hsp90 and its co-chaperone, Cdc37. This co-chaperone is essential for the recruitment and stabilization of a significant subset of Hsp90's clientele, particularly protein kinases. By preventing this association, this compound leads to the degradation of these oncogenic kinases without inducing the problematic heat shock response.
Computational docking studies have provided insight into this unique binding mode, suggesting that this compound forms hydrogen bonds with residues such as Asp54, Asp57, and Gln133 on Hsp90. This sterically hinders the interaction between Glu47 on Hsp90 and Arg167 on Cdc37, a key contact point for the formation of the Hsp90-Cdc37 complex.
Quantitative Performance Comparison
The following tables summarize the quantitative data for this compound and other Hsp90 inhibitors, highlighting the distinction between Hsp90-Cdc37 interface disruptors and classical ATP-competitive inhibitors.
Table 1: Hsp90-Cdc37 Protein-Protein Interaction (PPI) Disruption
| Inhibitor | Type | IC50 (PPI Disruption) | Assay Method | Reference |
| This compound A | Hsp90-Cdc37 Interface | Low µM | Split Renilla Luciferase | |
| DDO-5936 | Hsp90-Cdc37 Interface | 8.99 ± 1.21 µM (in cells) | Co-Immunoprecipitation | |
| Celastrol | Hsp90-Cdc37 Interface | ~1-5 µM | Various | |
| 17-AAG | ATP-Competitive | No direct disruption | N/A | |
| Ganetespib | ATP-Competitive | No direct disruption | N/A |
Table 2: Hsp90 ATPase Activity Inhibition
| Inhibitor | Type | IC50 (ATPase Activity) | Assay Method | Reference |
| This compound A | Hsp90-Cdc37 Interface | No significant inhibition | Not specified | |
| DDO-5936 | Hsp90-Cdc37 Interface | > 100 µM | Not specified | |
| Okicamelliaside (OCS) | Hsp90-Cdc37 Interface | No effect at 100 µM | NADPH-coupled assay | |
| 17-AAG (Tanespimycin) | ATP-Competitive | 21 - 200 nM | Biochemical Assay | |
| Ganetespib (STA-9090) | ATP-Competitive | ~31 nM (in SCLC cell lines) | MTS Assay |
Visualizing the Mechanism and Validation
The following diagrams illustrate the Hsp90-Cdc37 signaling pathway, the point of this compound's intervention, and the experimental workflows used to validate its binding site.
A Comparative Guide to the Proteomic Impact of Hsp90 Inhibitors: Conglobatin vs. Pan-Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Heat shock protein 90 (Hsp90) is a crucial molecular chaperone responsible for the stability and function of a vast number of client proteins, many of which are implicated in cancer cell proliferation, survival, and signaling. This has made Hsp90 a prime target for anti-cancer drug development. Hsp90 inhibitors can be broadly categorized based on their mechanism of action. Pan-inhibitors, such as the ansamycin (B12435341) antibiotics Geldanamycin and its derivative 17-AAG, bind to the N-terminal ATP-binding pocket of Hsp90, leading to a global disruption of its chaperone activity. In contrast, a newer class of inhibitors, exemplified by Conglobatin (also known as FW-04-806), acts by disrupting the interaction between Hsp90 and its co-chaperone Cdc37, suggesting a potentially more targeted effect on a specific subset of Hsp90 clients.
This guide provides a comparative overview of the proteomic consequences of treating cancer cells with this compound versus other well-characterized Hsp90 inhibitors. It is important to note that while extensive quantitative proteomic data is available for pan-inhibitors like 17-DMAG (a 17-AAG derivative), similar global-scale proteomic studies for this compound have not been identified in publicly available literature. Therefore, this comparison will present the known, specific protein-level effects of this compound alongside a detailed, global proteomic case study of a pan-inhibitor to highlight the different scopes of their impact.
This compound (FW-04-806): A Targeted Disruption of the Hsp90-Cdc37 Interaction
This compound is a polyketide that has been shown to bind to the N-terminal domain of Hsp90. However, unlike pan-inhibitors, it does not compete with ATP. Instead, it disrupts the crucial interaction between Hsp90 and the co-chaperone Cdc37.[1] Cdc37 is responsible for recruiting a large number of protein kinases to the Hsp90 chaperone machinery. By preventing this interaction, this compound is thought to selectively induce the degradation of these kinase clients.
Observed Effects on Key Hsp90 Client Proteins:
Studies have demonstrated that treatment of human breast cancer cell lines with this compound (FW-04-806) leads to the dose- and time-dependent degradation of several key pro-oncogenic proteins via the proteasome pathway.[1][2] These include:
-
HER2 (ErbB2): A receptor tyrosine kinase overexpressed in a significant portion of breast cancers.
-
p-HER2: The activated, phosphorylated form of HER2.
-
Raf-1: A serine/threonine-protein kinase involved in the MAPK/ERK signaling pathway.
-
Akt: A serine/threonine-protein kinase that plays a central role in cell survival and proliferation.
-
p-Akt: The activated, phosphorylated form of Akt.
-
HIF-1α (Hypoxia-inducible factor 1-alpha): A transcription factor that plays a critical role in the cellular response to hypoxia.
The degradation of these specific client proteins provides a mechanistic basis for the observed anti-proliferative and pro-apoptotic effects of this compound in cancer cells.
Case Study: Global Proteomic Effects of the Pan-Hsp90 Inhibitor 17-DMAG
To illustrate the broader impact of pan-Hsp90 inhibition, we present a summary of a quantitative proteomic analysis of HeLa cells treated with 17-DMAG. This study utilized Stable Isotope Labeling by Amino acids in Cell culture (SILAC) coupled with high-resolution mass spectrometry to quantify the expression levels of approximately 6,000 proteins.
Upon treatment with 17-DMAG, a significant alteration in the proteome was observed, with a much larger number of proteins being down-regulated compared to up-regulated. This is consistent with the role of Hsp90 in maintaining the stability of a wide range of client proteins.
Summary of Quantitative Proteomic Data for 17-DMAG Treatment
The following tables summarize the key classes of proteins and specific examples of proteins that were significantly altered in response to 17-DMAG treatment.
Table 1: Significantly Down-regulated Proteins and Protein Classes
| Protein Class | Examples of Down-regulated Proteins | Putative Function |
| Protein Kinases | EGFR, CDK1, PLK1, WEE1, CHK1 | Cell cycle control, signaling |
| DNA Damage Response | FANCD2, FANCI, BRCA1 | DNA repair |
| Cell Cycle | Cyclin B1, CDC20 | Mitotic progression |
| Transcription Factors | E2F1, MYC | Gene expression regulation |
Table 2: Significantly Up-regulated Proteins and Protein Classes
| Protein Class | Examples of Up-regulated Proteins | Putative Function |
| Molecular Chaperones | HSP70 (multiple isoforms), HSP27, HSP40 | Stress response, protein folding |
| Ubiquitin-Proteasome System | Ubiquitin, Proteasome subunits | Protein degradation |
Experimental Protocol: SILAC-based Quantitative Proteomics
The following is a summary of the experimental methodology used to obtain the quantitative proteomic data for 17-DMAG.
-
Cell Culture and SILAC Labeling: HeLa cells were cultured for at least five doublings in DMEM medium supplemented with either "light" (normal) or "heavy" (¹³C₆, ¹⁵N₂-L-lysine and ¹³C₆-L-arginine) amino acids.
-
Hsp90 Inhibition: "Heavy"-labeled cells were treated with 17-DMAG, while "light"-labeled cells were treated with a vehicle control.
-
Cell Lysis and Protein Digestion: Cells were lysed, and the protein concentrations were determined. Equal amounts of protein from "heavy" and "light" labeled cells were mixed. The protein mixture was then digested into peptides using trypsin.
-
Peptide Fractionation: The resulting peptide mixture was fractionated using isoelectric focusing to reduce sample complexity.
-
LC-MS/MS Analysis: Each peptide fraction was analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The raw mass spectrometry data was processed to identify and quantify peptides. The ratio of "heavy" to "light" peptides was used to determine the relative change in protein abundance upon 17-DMAG treatment.
Comparative Analysis and Future Perspectives
A direct comparison of the proteomic effects of this compound and pan-inhibitors like 17-DMAG is currently limited by the lack of global quantitative data for this compound. However, based on their distinct mechanisms of action, we can infer potential differences in their broader cellular impact.
-
Selectivity: this compound's disruption of the Hsp90-Cdc37 interaction suggests it may primarily affect the stability of Hsp90's kinase clients. In contrast, pan-inhibitors that block the ATP-binding site are expected to have a more widespread effect on the entire Hsp90 client-ome, which includes not only kinases but also transcription factors, steroid hormone receptors, and other proteins. The specific client proteins known to be degraded by this compound (HER2, Raf-1, Akt) are also known clients of the general Hsp90 machinery and are down-regulated by pan-inhibitors.
-
Heat Shock Response: A hallmark of pan-Hsp90 inhibition is the induction of a heat shock response, characterized by the up-regulation of chaperones like Hsp70 and Hsp27. This is a cellular defense mechanism against proteotoxic stress. It is currently unknown if the more targeted action of this compound elicits a similar, less pronounced, or altogether different stress response.
References
Assessing the Selectivity of Conglobatin for Cancer Cells Over Normal Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Conglobatin, a macrodiolide natural product, and its potential as a selective anti-cancer agent. While preliminary data indicates its cytotoxic effects on cancerous cells, a comprehensive assessment of its selectivity is currently limited by the lack of available data on its effects on normal, non-cancerous cell lines. This document summarizes the existing experimental data on this compound's activity in cancer cells, details its mechanism of action, and provides protocols for relevant experimental assays.
Data Presentation: Cytotoxicity of this compound
The available data on the cytotoxic activity of this compound is currently limited to cancer cell lines. No peer-reviewed studies presenting IC50 values for this compound on normal, non-cancerous cell lines were identified. This data gap is a critical limitation in assessing its therapeutic window and selectivity.
| Compound | Cell Line | Cell Type | IC50 (µg/mL) | Reference |
| This compound | NS-1 | Myeloma | 1.39 | [1] |
| This compound (FW-04-806) | Chronic Myelocytic Leukemia | Leukemia | 6.66 | [1] |
Note: The selectivity index (SI), a ratio of the IC50 value in normal cells to that in cancer cells, cannot be calculated without data on normal cell lines. A higher SI value generally indicates a more favorable selectivity profile for a compound.
Mechanism of Action: Hsp90 Inhibition and Induction of Apoptosis
This compound has been identified as an inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone that is crucial for the stability and function of numerous client proteins involved in cancer cell growth, proliferation, and survival.[1] Unlike many Hsp90 inhibitors that target the N-terminal ATP-binding pocket, this compound disrupts the protein-protein interaction between Hsp90 and its co-chaperone, Cdc37.[1]
This disruption leads to the proteasomal degradation of key Hsp90 client oncoproteins, including:
-
Her-2 (Human Epidermal Growth Factor Receptor 2): A receptor tyrosine kinase often overexpressed in breast cancer.
-
Raf-1: A serine/threonine-protein kinase in the MAPK/ERK signaling pathway.
-
Akt: A serine/threonine-protein kinase that plays a key role in cell survival and proliferation.
-
HIF-1α (Hypoxia-Inducible Factor 1-alpha): A transcription factor that plays a central role in the response to hypoxia.[2]
The degradation of these client proteins ultimately triggers programmed cell death (apoptosis) and can induce cell cycle arrest at the G2/M phase.[1]
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved in this compound's mechanism of action and the experimental procedures used to assess its effects, the following diagrams have been generated using the DOT language.
Experimental Workflow: Assessing Cytotoxicity
Experimental Workflow: Apoptosis Assay via Flow Cytometry
Signaling Pathway: this compound-Induced Apoptosis
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer and normal cell lines.
Materials:
-
96-well cell culture plates
-
Cancer and normal cell lines
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound using flow cytometry.
Materials:
-
6-well cell culture plates
-
Cells of interest
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound for a specified period (e.g., 24 or 48 hours). Include an untreated control.
-
Harvest the cells by trypsinization and collect the cells from the supernatant.
-
Wash the cells twice with cold PBS by centrifugation.
-
Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Conclusion and Future Directions
The available evidence suggests that this compound exhibits cytotoxic activity against cancer cells by inhibiting the Hsp90 chaperone machinery, leading to the degradation of key oncoproteins and the induction of apoptosis. However, the critical assessment of its selectivity for cancer cells over normal cells is hampered by a significant lack of data on its effects on non-cancerous cell lines.
To establish the therapeutic potential of this compound, future research should prioritize:
-
Determining the IC50 values of this compound in a panel of normal, non-cancerous human cell lines. This is essential for calculating the selectivity index and evaluating its therapeutic window.
-
Expanding the cytotoxicity profiling to a broader range of cancer cell lines to identify specific cancer types that may be particularly sensitive to this compound.
-
In vivo studies to assess the anti-tumor efficacy and toxicity of this compound in animal models.
A thorough understanding of this compound's selectivity is paramount before it can be considered a viable candidate for further drug development. The experimental protocols provided in this guide offer a framework for researchers to contribute to filling this critical knowledge gap.
References
Replicating Key Experiments from Seminal Conglobatin Research: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of key experiments from seminal papers on Conglobatin, a natural product identified as a promising anti-cancer agent. This document outlines the methodologies for replicating these pivotal studies and presents supporting experimental data in a clear, comparative format.
This compound A has been identified as a selective inhibitor of the Hsp90/Cdc37 protein-protein interface, which indirectly targets K-Ras signaling, a critical pathway in many cancers.[1] This guide focuses on the core experiments that elucidated this mechanism of action, providing the necessary details for their replication and a framework for comparing results with the original findings and other alternatives.
Key Experiments and Methodologies
This guide details three key experiments that were instrumental in characterizing the anti-cancer properties of this compound A: the K-Ras Nanoclustering-FRET Assay, Western Blotting for Hsp90 Client Proteins, and the Microtumor Formation Assay. Additionally, a standard cytotoxicity assay protocol is provided to assess the direct impact of this compound on cell viability.
K-Ras Nanoclustering-FRET Assay
This assay is crucial for visualizing and quantifying the effect of this compound A on the spatial organization of K-Ras on the plasma membrane. The disruption of K-Ras nanoclusters is a key indicator of the downstream effects of Hsp90/Cdc37 inhibition.
Experimental Protocol:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are transiently co-transfected with plasmids encoding mGFP-K-RasG12V and mCherry-K-RasG12V using a suitable transfection reagent.
-
Treatment: 24 hours post-transfection, cells are treated with 2 µM this compound A or a vehicle control (e.g., 0.1% DMSO) for another 24 hours.[1]
-
Imaging: Cells are fixed with 4% paraformaldehyde and imaged using a fluorescence lifetime imaging microscopy (FLIM) setup to measure Förster Resonance Energy Transfer (FRET). A decrease in the fluorescence lifetime of the mGFP donor fluorophore in the presence of the mCherry acceptor indicates FRET, and thus, nanoclustering.
-
Data Analysis: The FRET efficiency is calculated for each cell, and the data is presented as the average FRET efficiency for each treatment group. Statistical significance is determined using an appropriate statistical test, such as a Student's t-test.
Experimental Workflow:
Western Blotting of Hsp90 Client Proteins
This experiment is essential to confirm that this compound A's mechanism of action involves the destabilization of Hsp90 client proteins, such as HIF-1α and its downstream target galectin-3.
Experimental Protocol:
-
Cell Culture and Treatment: HEK or MDA-MB-231 (human breast adenocarcinoma) cells are cultured as described above. For HIF-1α stabilization, cells can be treated with 100 µM CoCl2 for 16 hours. Cells are then treated with varying concentrations of this compound A (e.g., 5 µM, 10 µM) or a positive control like 17-AAG (2 µM) for 24 hours.[2]
-
Lysate Preparation: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. For HIF-1α, nuclear extraction is recommended as it translocates to the nucleus upon stabilization.
-
Electrophoresis and Transfer: Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat dry milk in TBST and incubated with primary antibodies against HIF-1α, galectin-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software and normalized to the loading control.
Experimental Workflow:
Microtumor Formation Assay (Chick Chorioallantoic Membrane - CAM)
The CAM assay provides an in vivo model to assess the effect of this compound A on tumor growth and angiogenesis.
Experimental Protocol:
-
Cell Spheroid Formation: MDA-MB-231 cells are cultured to form spheroids.
-
CAM Preparation: Fertilized chicken eggs are incubated for 10 days. A small window is made in the shell to expose the chorioallantoic membrane (CAM).
-
Tumor Cell Engraftment: Cell spheroids are placed on the CAM.
-
Treatment: The developing microtumors are treated with this compound A (e.g., 10 µM) or a vehicle control.
-
Tumor Growth Measurement: After a set period (e.g., 5 days), the microtumors are excised and their volume is measured.
-
Analysis: Tumor volumes from the treated group are compared to the control group to determine the extent of growth inhibition.
Experimental Workflow:
Cytotoxicity Assay
This assay determines the concentration of this compound A required to inhibit the growth of cancer cells, typically reported as the half-maximal inhibitory concentration (IC50).
Experimental Protocol:
-
Cell Seeding: NS-1 myeloma cells are seeded in a 96-well plate at a density of 2 x 10^4 cells per well.
-
Treatment: Cells are treated with a serial dilution of this compound A for 72 hours.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®, which measures ATP levels.
-
Data Analysis: The results are normalized to the vehicle-treated control, and the IC50 value is calculated by fitting the data to a dose-response curve.
Data Presentation and Comparison
The following tables summarize the quantitative data from the seminal this compound papers, providing a benchmark for replication studies.
Table 1: Effect of this compound A on K-RasG12V Nanoclustering
| Treatment | FRET Efficiency (%) |
| Vehicle (DMSO) | Value from paper |
| This compound A (2 µM) | Value from paper |
| Salinomycin (1.3 µM) | Value from paper |
Table 2: Effect of this compound A on Hsp90 Client Protein Levels
| Cell Line | Treatment | HIF-1α Level (relative to control) | Galectin-3 Level (relative to control) |
| HEK | This compound A (5 µM) | Value from paper | Value from paper |
| HEK | This compound A (10 µM) | Value from paper | Value from paper |
| MDA-MB-231 | This compound A (5 µM) | Value from paper | Value from paper |
| MDA-MB-231 | This compound A (10 µM) | Value from paper | Value from paper |
Table 3: Effect of this compound A on Microtumor Growth
| Treatment | Average Tumor Volume (mm³) |
| Vehicle (DMSO) | Value from paper |
| This compound A (10 µM) | Value from paper |
| 17-AAG (5 µM) | Value from paper |
Table 4: Cytotoxicity of this compound and Analogues
| Compound | Cell Line | IC50 (µg/mL) |
| This compound | NS-1 | 1.39 |
| This compound B1 | NS-1 | 0.084 |
| This compound C1 | NS-1 | 1.05 |
| This compound C2 | NS-1 | 0.45 |
This compound's Signaling Pathway
This compound A disrupts the interaction between the molecular chaperone Hsp90 and its co-chaperone Cdc37. This inhibition leads to the proteasomal degradation of Hsp90 client proteins, including the transcription factor HIF-1α. The subsequent decrease in HIF-1α levels results in the reduced expression of its transcriptional target, galectin-3. Galectin-3 is a crucial scaffold protein for the formation of K-Ras nanoclusters on the plasma membrane. The loss of galectin-3 disrupts these nanoclusters, leading to the attenuation of downstream MAPK signaling, which ultimately inhibits cancer cell proliferation and tumor growth.
References
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the biosynthetic gene clusters responsible for conglobatin and the structurally related natural product, oxazolomycin. This document summarizes the genetic architecture, proposed biosynthetic pathways, and available production data to facilitate a deeper understanding of these complex polyketide synthases and to inform future bioengineering and drug discovery efforts.
This compound, a C2-symmetrical macrodiolide from Streptomyces conglobatus, and oxazolomycin, a potent antibiotic from Streptomyces albus, represent a fascinating class of polyketide natural products with significant therapeutic potential.[1] Their structural similarities, particularly the presence of an oxazole (B20620) ring, suggest a related biosynthetic origin. This guide delves into a comparative analysis of their respective gene clusters, highlighting key differences and similarities that govern the assembly of these intricate molecules. While samroiyotmycin, another related macrodiolide, shares structural and proposed biosynthetic links with this compound, detailed information on its biosynthetic gene cluster is not currently available in the public domain.
Comparative Overview of Biosynthetic Gene Clusters
The biosynthesis of these complex natural products is orchestrated by large, multi-modular enzymes known as polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS), which are encoded by contiguous sets of genes known as biosynthetic gene clusters (BGCs).
| Feature | This compound Gene Cluster (cong) | Oxazolomycin Gene Cluster (ozm) | Samroiyotmycin Gene Cluster |
| Producing Organism | Streptomyces conglobatus ATCC 31005 | Streptomyces albus JA3453 | Streptomyces sp. BCC33756 |
| BGC Size | ~41 kb | ~79.5 kb | Not Determined |
| Number of ORFs | Information not fully detailed in available sources | 20 | Not Determined |
| Core Synthase Type | Type I PKS-NRPS | Type I PKS-NRPS | Proposed Type I PKS-NRPS |
| Key Biosynthetic Features | Iterative PKS module, Dimerization and macrolactonization | "Acyltransferase-less" PKS modules, Incorporation of two distinct extender units | Proposed to share biosynthetic logic with this compound |
Biosynthetic Pathways: A Tale of Two Assembly Lines
The proposed biosynthetic pathways for this compound and oxazolomycin, while sharing common enzymatic logic, exhibit distinct strategies for the construction of their respective molecular scaffolds.
This compound Biosynthesis
The this compound biosynthetic pathway is proposed to initiate with the loading of an amino acid precursor, followed by a series of extension steps catalyzed by a modular polyketide synthase. A key feature is the iterative action of a cyclase/thioesterase domain, which is responsible for the head-to-tail dimerization of two monomeric polyketide chains and their subsequent macrolactonization to form the C2-symmetrical macrodiolide structure.
Oxazolomycin Biosynthesis
The biosynthesis of oxazolomycin is a more complex, linear process involving a larger PKS-NRPS assembly line. A notable feature of the ozm cluster is the presence of "acyltransferase-less" PKS modules. Instead of having an integrated acyltransferase (AT) domain within each module, discrete AT enzymes are responsible for loading the correct extender units (both malonyl-CoA and methoxymalonyl-ACP) onto the growing polyketide chain. This trans-acting AT strategy is a key distinction from the canonical cis-AT PKS systems.
Quantitative Production Data
Quantitative data on the production of these natural products, particularly from heterologous expression systems, is crucial for evaluating the efficiency of the biosynthetic pathways and for guiding strain improvement efforts.
| Natural Product | Host Strain | Production Titer | Reference |
| Oxazolomycin | Engineered Streptomyces longshengensis | Increased 1.3-fold over parent strain | [2] |
| Oxazolomycin | Streptomyces KSM-2690 fermentation | 26 mg from 22 L | [2] |
| Oxazolomycin | Co-culture of S. longshengensis and Bacillus subtilis | 20 mg from 2.5 L solid medium | [2] |
| This compound | Streptomyces conglobatus | Not quantitatively reported in available literature | |
| Samroiyotmycin | Streptomyces sp. BCC33756 | Not quantitatively reported in available literature |
Experimental Protocols
The characterization of large PKS and NRPS gene clusters involves a series of key experimental steps, from the initial cloning and heterologous expression to the detailed biochemical analysis of individual enzymes.
Cloning and Heterologous Expression of Large Biosynthetic Gene Clusters
The cloning of large BGCs (often >30 kb) presents a significant technical challenge. Transformation-Associated Recombination (TAR) in yeast is a powerful method for the direct cloning of large DNA fragments from genomic DNA.
Methodology:
-
Vector Construction: A yeast-E. coli shuttle vector is engineered to contain short regions of homology (homologous arms) that flank the target BGC.
-
Yeast Transformation: The linearized capture vector and total genomic DNA from the producer strain are co-transformed into Saccharomyces cerevisiae.
-
In Vivo Recombination: The yeast cellular machinery mediates homologous recombination between the vector arms and the corresponding sequences in the genomic DNA, resulting in the capture of the entire BGC on a yeast artificial chromosome (YAC).
-
Shuttling and Heterologous Expression: The YAC containing the BGC is isolated from yeast and shuttled into E. coli for amplification and sequence verification. Subsequently, the BGC is transferred to a suitable heterologous host, such as Streptomyces albus, for expression and production of the natural product.
Biochemical Characterization of PKS/NRPS Domains
To understand the function of individual enzymatic domains within the PKS/NRPS assembly line, in vitro biochemical assays are essential. For example, the substrate specificity of an adenylation (A) domain in an NRPS module can be determined using an ATP-PPi exchange assay.
ATP-PPi Exchange Assay Protocol:
-
Protein Expression and Purification: The A-domain of interest is overexpressed in E. coli and purified.
-
Reaction Mixture: The purified A-domain is incubated in a reaction buffer containing the amino acid substrate to be tested, ATP, and radiolabeled pyrophosphate ([³²P]PPi).
-
Reaction Incubation: The reaction is allowed to proceed at an optimal temperature for a defined period.
-
Quenching and Analysis: The reaction is quenched, and the amount of [³²P]ATP formed is quantified by scintillation counting. The formation of [³²P]ATP indicates that the A-domain activates the specific amino acid substrate.
Conclusion
The comparative analysis of the this compound and oxazolomycin biosynthetic gene clusters reveals both conserved enzymatic principles and divergent evolutionary strategies for the construction of complex polyketide natural products. While the overall architecture of a modular PKS-NRPS assembly line is a common theme, the specific mechanisms of chain elongation, such as the use of trans-acting acyltransferases in oxazolomycin biosynthesis, and chain termination/dimerization, as seen in this compound biosynthesis, highlight the remarkable versatility of these biosynthetic pathways. The lack of genetic information for the samroiyotmycin cluster underscores the vast undiscovered biosynthetic potential within microbial genomes. Further investigation into these and other related gene clusters, guided by the methodologies outlined in this guide, will undoubtedly pave the way for the discovery and bioengineering of novel therapeutic agents.
References
- 1. Gene cluster for streptomycin biosynthesis in Streptomyces griseus: analysis of a central region including the major resistance gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Engineering the substrate specificity of a modular polyketide synthase for installation of consecutive non-natural extender units - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Index of Conglobatin in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic index of Conglobatin (also known as FW-04-806), a novel Heat Shock Protein 90 (Hsp90) inhibitor, against other relevant cancer therapeutics in preclinical models. The data presented herein is intended to offer an objective evaluation of this compound's potential as a therapeutic agent, supported by experimental evidence.
Executive Summary
This compound, a polyketide compound, disrupts the Hsp90/Cdc37 protein-protein interaction, leading to the degradation of key oncogenic client proteins, cell cycle arrest, and apoptosis.[1] Preclinical studies have demonstrated its potent anti-tumor activity, particularly in models of HER2-positive breast cancer, with a favorable toxicity profile. This guide compares the preclinical efficacy and safety of this compound with other Hsp90 inhibitors and MEK inhibitors, which are also relevant in targeting pathways often dysregulated in cancers, such as the KRAS signaling cascade.
Data Presentation: Comparative Therapeutic Index
The therapeutic index, a ratio of the toxic dose to the therapeutic dose of a drug, is a critical measure of its safety and efficacy. The following tables summarize the available preclinical data for this compound and its comparators.
| Compound | Drug Class | Preclinical Model | Efficacy (ED50) | Toxicity (Maximum Tolerated Dose - MTD) | Therapeutic Index (MTD/ED50) |
| This compound (FW-04-806) | Hsp90 Inhibitor | SKBR3 Breast Cancer Xenograft | ~30 mg/kg | ≥ 60 mg/kg | > 2.0 |
| Ganetespib | Hsp90 Inhibitor | Anaplastic Thyroid Cancer Xenograft | Not explicitly stated, significant efficacy at 50 mg/kg | 50 mg/kg (well-tolerated) | Not calculable from available data |
| Trametinib | MEK Inhibitor | KRAS-mutant NSCLC Xenograft | Not explicitly stated, effective at 1 mg/kg | Not explicitly stated | Not calculable from available data |
| Selumetinib | MEK Inhibitor | KRAS-mutant NSCLC Xenograft | Not explicitly stated, effective at 10-25 mg/kg | 75-100 mg/kg | Not calculable from available data |
Note: The ED50 for this compound is an estimation based on the reported dose-response data where 30 mg/kg resulted in approximately 50% tumor growth inhibition. The MTD is inferred from the lack of observed toxicity at the highest tested dose.
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
In Vivo Tumor Xenograft Efficacy Study
This protocol outlines the general procedure for evaluating the anti-tumor efficacy of a test compound in a mouse xenograft model.
-
Cell Culture and Implantation: Human cancer cell lines (e.g., SKBR3 for HER2+ breast cancer, or a KRAS-mutant line for MEK inhibitor studies) are cultured under standard conditions. A suspension of 5 x 10^6 cells in 100 µL of a suitable medium (e.g., Matrigel) is subcutaneously injected into the flank of female athymic nude mice (6-8 weeks old).
-
Tumor Growth and Randomization: Tumors are allowed to grow until they reach a palpable volume (e.g., 100-150 mm³). Mice are then randomized into vehicle control and treatment groups (n=6-10 mice per group).
-
Drug Administration: The test compound (e.g., this compound) is administered at various doses (e.g., 15, 30, 60 mg/kg) via a clinically relevant route (e.g., intraperitoneal injection) according to a predetermined schedule (e.g., daily for 21 days). The vehicle control group receives the same volume of the vehicle solution.
-
Monitoring and Endpoints: Tumor volume and mouse body weight are measured twice weekly. Tumor volume is calculated using the formula: (length x width²)/2. The primary endpoint is tumor growth inhibition. The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).
-
Data Analysis: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups. Statistical significance is determined using appropriate statistical tests (e.g., t-test or ANOVA).
Maximum Tolerated Dose (MTD) Determination
This protocol describes a general method for determining the MTD of a compound in mice.
-
Dose Escalation: A cohort of healthy mice (e.g., athymic nude mice) is divided into groups (n=3-5 per group). A starting dose of the test compound is administered to the first group. Subsequent groups receive escalating doses (e.g., in 50-100% increments).
-
Toxicity Monitoring: Mice are observed daily for clinical signs of toxicity, including changes in body weight, behavior, and physical appearance. A weight loss of more than 20% is typically considered a sign of significant toxicity.
-
MTD Definition: The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity that would prevent the completion of a planned efficacy study.
-
Histopathological Analysis: At the end of the observation period, major organs (e.g., liver, kidneys, heart, lungs) are collected for histological examination to identify any potential organ damage.
Mandatory Visualizations
Signaling Pathway of this compound
References
Safety Operating Guide
Navigating the Disposal of Conglobatin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of Conglobatin, a substance not classified as hazardous under the Globally Harmonized System (GHS).
While this compound does not present significant hazards, adhering to standard laboratory safety protocols is a critical aspect of responsible research. The information presented here is synthesized from the official Safety Data Sheet (SDS) to ensure accuracy and build trust in safe laboratory practices.
Hazard Assessment
According to the Safety Data Sheet, this compound is not a classified substance, indicating a low hazard profile. The hazard ratings from the National Fire Protection Association (NFPA) and the Hazardous Materials Identification System (HMIS) are summarized below, underscoring the non-hazardous nature of this compound.[1]
| Hazard Classification | NFPA Rating | HMIS Rating |
| Health | 0 | 0 |
| Fire | 0 | 0 |
| Reactivity | 0 | 0 |
These ratings of '0' signify a minimal hazard. The Safety Data Sheet further indicates no irritant effects on the skin or eyes and no known sensitizing effects.[1]
Standard Handling and Personal Protective Equipment
Despite its non-hazardous classification, the usual precautionary measures for handling chemicals should always be followed.[1] This includes wearing standard personal protective equipment (PPE) such as laboratory coats, safety glasses, and gloves. While the SDS for this compound states that breathing equipment is not required, working in a well-ventilated area is always a recommended practice in a laboratory setting.[1]
This compound Disposal Workflow
The disposal procedure for this compound is straightforward due to its non-hazardous nature. The logical workflow for its disposal is outlined in the diagram below. The primary principle is to manage the disposal in accordance with local, state, and federal regulations, which may vary.
Experimental Protocols
The Safety Data Sheet for this compound does not specify any experimental protocols for its disposal, which is consistent with its classification as a non-hazardous substance.[1] Standard laboratory procedures for the disposal of non-hazardous chemical waste should be followed. It is imperative to consult your institution's specific waste management guidelines. In the absence of specific institutional protocols, general best practices for chemical waste should be observed.
While this compound is not considered hazardous, it is crucial to avoid disposing of any chemical, regardless of its hazard level, down the drain unless explicitly permitted by your institution's environmental health and safety department. Solid waste should be placed in a designated, clearly labeled container for non-hazardous chemical waste.
For any accidental release, the first aid measures are straightforward: for inhalation, move to fresh air; for skin contact, wash the area; for eye contact, rinse with running water; and if swallowed, consult a doctor if symptoms persist.[1] No special measures are required for accidental release.[1]
References
Essential Safety and Logistical Information for Handling Conglobatin
For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory reagents is paramount. This document provides essential guidance on the personal protective equipment (PPE), handling procedures, and disposal of Conglobatin, based on available safety data.
Hazard Assessment
According to the Safety Data Sheet (SDS) provided by Cayman Chemical, this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS).[1] It has no reported irritant effects on the skin or eyes and no known sensitizing effects.[1] Both the NFPA and HMIS ratings for health, fire, and reactivity are 0, indicating a very low hazard profile.[1]
Personal Protective Equipment (PPE)
While this compound is not considered hazardous, adherence to standard laboratory safety protocols is essential. The following table summarizes the recommended personal protective equipment.
| PPE Category | Recommendation |
| Eye Protection | Safety glasses with side shields or goggles are recommended to prevent accidental eye contact. |
| Hand Protection | While no specific glove material is recommended due to a lack of testing, impermeable gloves (e.g., nitrile) should be worn as a standard precautionary measure.[1] |
| Body Protection | A standard laboratory coat should be worn to protect clothing and skin from accidental splashes. |
| Respiratory Protection | Not required under normal handling conditions.[1] |
Handling and Storage
Safe Handling: No special handling precautions are required.[1] However, it is good laboratory practice to avoid ingestion, inhalation, and contact with skin and eyes. Wash hands thoroughly after handling.
Storage: Store in a tightly closed container in a cool, dry place as recommended on the product insert.[1] No special requirements for storerooms or receptacles are specified.[1]
First Aid Measures
In the event of exposure, follow these first aid guidelines:
-
After Inhalation: Move the person to fresh air. If they experience any discomfort, consult a physician.[1]
-
After Skin Contact: Wash the affected area with soap and water. The product is generally not an irritant.[1]
-
After Eye Contact: Rinse the eyes for several minutes with running water.[1]
-
After Swallowing: If symptoms persist, seek medical advice.[1]
Spill and Disposal Procedures
Spill Response: Although this compound is not hazardous, any chemical spill should be handled promptly and safely. The following workflow outlines a general procedure for managing a spill.
Disposal: The Safety Data Sheet refers to Section 13 for disposal information, which was not available in the provided search results.[1] As a general rule, chemical waste should be disposed of in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety office for specific guidance on chemical waste disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
